molecular formula C21H14N2O7S B1221776 Calconcarboxylic acid CAS No. 3737-95-9

Calconcarboxylic acid

Cat. No.: B1221776
CAS No.: 3737-95-9
M. Wt: 438.4 g/mol
InChI Key: MVQBFZXBLLMXGS-UHFFFAOYSA-N
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Description

Calconcarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H14N2O7S and its molecular weight is 438.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97307. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid
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InChI

InChI=1S/C21H14N2O7S/c24-16-10-17(31(28,29)30)13-7-3-4-8-14(13)18(16)22-23-19-12-6-2-1-5-11(12)9-15(20(19)25)21(26)27/h1-10,24-25H,(H,26,27)(H,28,29,30)
Source PubChem
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InChI Key

MVQBFZXBLLMXGS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O)C(=O)O
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Molecular Formula

C21H14N2O7S
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DSSTOX Substance ID

DTXSID5063156
Record name 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid
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Molecular Weight

438.4 g/mol
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CAS No.

3737-95-9
Record name Calconcarboxylic acid
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Record name Calconcarboxylic acid
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Record name Calconcarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-hydroxy-4-sulfo-1-naphthalenyl)diazenyl]-
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Record name 2,2'-dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid
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Record name Calconcarboxylic acid
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Foundational & Exploratory

Calconcarboxylic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An extensive examination of the chemical properties, mechanism of action, and applications of Calconcarboxylic acid, a metallochromic indicator vital for the precise quantification of calcium in complexometric titrations.

Introduction

This compound, systematically known as 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid and also widely recognized as Patton and Reeder's Indicator, is an azo dye that serves as a crucial indicator for the complexometric titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA).[1] Its ability to provide a sharp and distinct color change at the endpoint, particularly in the presence of magnesium ions, makes it an invaluable tool in various scientific and industrial settings, including biomedical research, clinical diagnostics, and pharmaceutical quality control.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, mechanism of action, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₁H₁₄N₂O₇S.[1] Its structure features a naphthalene (B1677914) ring system linked by an azo group, with sulfonic acid, carboxylic acid, and hydroxyl functional groups that are critical to its function as a metallochromic indicator.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid[1]
Common Name Patton and Reeder's Indicator[1]
Molecular Formula C₂₁H₁₄N₂O₇S[1]
Molar Mass 438.41 g/mol [1]
Melting Point 300 °C (decomposes)[1]
Appearance Dark violet powder
Solubility Soluble in water, ethanol, methanol, and sodium hydroxide.[1]
Calcium Complex Stability (log K) ~5.0
Absorption Maxima (λmax)
Aqueous Solution (pH 4.83)550 nm
Aqueous Solution (pH 9)554 nm
Aqueous Solution (pH 12.6)638 nm
Ethanol569 - 572 nm
Estimated pKa Values
Sulfonic Acid Group~ -2.8 to 0.7
Carboxylic Acid Group~ 4.2
Naphtholic Hydroxyl Groups~ 9.3 - 9.5

Mechanism of Action in Complexometric Titration

The utility of this compound as an indicator lies in its ability to form a colored complex with calcium ions and the subsequent displacement of the indicator by a stronger chelating agent, EDTA. The process is highly pH-dependent, with the optimal range for calcium determination being between pH 12 and 14.[1] At this high pH, any magnesium ions present in the sample precipitate as magnesium hydroxide, thus preventing interference with the calcium measurement.[1]

The signaling pathway of the indicator during the titration of calcium with EDTA can be visualized as follows:

Titration_Pathway Ca_ion Ca²⁺ (in sample) Ca_Indicator_Complex Ca-Indicator Complex (Wine-Red) Ca_ion->Ca_Indicator_Complex + Indicator Indicator_free Free Indicator (Blue) Indicator_free->Ca_Indicator_Complex Ca_Indicator_Complex->Indicator_free displaced Ca_EDTA_Complex Ca-EDTA Complex (Colorless) Ca_Indicator_Complex->Ca_EDTA_Complex + EDTA EDTA EDTA (Titrant) EDTA->Ca_EDTA_Complex

Mechanism of this compound in calcium titration.

Initially, in a solution containing calcium ions at a high pH, the addition of this compound leads to the formation of a stable, wine-red colored complex.[1] As EDTA is incrementally added during the titration, it begins to chelate the free calcium ions. At the endpoint of the titration, when all the free calcium has been complexed by EDTA, the EDTA, being a stronger chelating agent, displaces the this compound from the calcium-indicator complex.[1] This releases the free indicator, resulting in a sharp color change of the solution from wine-red to a distinct pure blue, signaling the completion of the reaction.[1]

Experimental Protocol for Calcium Determination

The following is a detailed methodology for the determination of calcium concentration in a sample using this compound as an indicator in a complexometric titration with EDTA.

Reagents and Equipment
  • Standard 0.01 M EDTA solution: Prepare by dissolving the appropriate amount of disodium (B8443419) EDTA in deionized water.

  • This compound indicator: A ground mixture of 1 part this compound with 100 parts of an inert salt like sodium sulfate (B86663) or potassium chloride.

  • Sodium Hydroxide (NaOH) solution (8 M): To adjust the pH of the sample.

  • Calcium-containing sample

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator paper

Experimental Workflow

The general workflow for the complexometric titration of calcium is depicted in the following diagram:

Experimental_Workflow start Start sample_prep 1. Pipette a known volume of the calcium sample into an Erlenmeyer flask. start->sample_prep ph_adjust 2. Add 8 M NaOH to adjust the pH to 12-14. sample_prep->ph_adjust indicator_add 3. Add a small amount of this compound indicator mixture. (Solution turns wine-red) ph_adjust->indicator_add titration 4. Titrate with standard 0.01 M EDTA solution until the color changes from wine-red to pure blue. indicator_add->titration record 5. Record the volume of EDTA used. titration->record end End record->end

References

An In-depth Technical Guide to the Patton-Reeder Indicator (Calconcarboxylic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the Patton-Reeder indicator, a crucial reagent in the field of analytical chemistry. It details the indicator's chemical properties, mechanism of action, experimental protocols for its use in complexometric titrations, and its synthesis.

Core Chemical Identity

The Patton-Reeder indicator, scientifically known as Calconcarboxylic acid, is an azo dye widely used for the determination of calcium ion concentration through complexometric titration.[1][2] Its IUPAC name is 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid.[1]

Chemical Formula: C₂₁H₁₄N₂O₇S[1][3][4][5][6][7]

CAS Number: 3737-95-9[1][2][4][5][6][8]

Physicochemical Properties

The quantitative properties of the Patton-Reeder indicator are summarized below, providing a clear reference for laboratory applications.

PropertyValueSource(s)
Molar Mass 438.41 g/mol [1][2][3][5][8]
Appearance Dark red to dark purple or black powder[4][5][7]
Melting Point 300°C (with decomposition)[1][7]
Solubility Soluble in water, ethanol, and sodium hydroxide (B78521).[1][7][8][9]
Absorption Maximum (λmax) 568 – 573 nm (in acidic ethanol)[2][4]
Density 1.6 ± 0.1 g/cm³[1]

Mechanism of Action: Complexometric Titration

The Patton-Reeder indicator is a metallochromic indicator that exhibits a distinct color change upon binding to metal ions.[9][10] It is particularly selective for calcium ions under specific pH conditions. The titration process relies on the principle that Ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, forms a more stable complex with Ca²⁺ ions than the indicator does.[1][9]

The process occurs at a high pH, typically between 12 and 14.[1][11] This alkaline environment is crucial for precipitating magnesium ions as magnesium hydroxide (Mg(OH)₂), thus preventing their interference with the calcium determination.[1][11][12]

Signaling Pathway:

  • Complex Formation: Initially, the Patton-Reeder (PR) indicator is added to the solution containing calcium ions. It forms a wine-red colored complex (Ca-PR).[1] The free indicator is blue.[1]

  • Titration with EDTA: A standardized solution of EDTA is gradually added to the sample. EDTA, being a stronger chelating agent, progressively binds with the free calcium ions.

  • Endpoint Detection: Once all free Ca²⁺ ions are chelated by EDTA, the EDTA begins to displace the indicator from the Ca-PR complex. This releases the free indicator back into the solution.

  • Color Change: The endpoint of the titration is marked by a sharp and stable color change from the wine-red of the Ca-PR complex to the pure blue of the free indicator, signifying that all calcium ions have been complexed by EDTA.[1][9]

The overall reaction can be summarized as: Ca-PR (Wine Red) + EDTA⁴⁻ → PR (Blue) + [Ca-EDTA]²⁻[1]

G Figure 1: Patton-Reeder Indicator Signaling Pathway cluster_initial 1. Initial State cluster_titration 2. Titration Ca_ion Ca²⁺ Ca_PR Ca-PR Complex (Wine Red) Ca_ion->Ca_PR Forms Complex PR_blue Free PR Indicator (Blue) PR_blue->Ca_PR Ca_PR->PR_blue Displaced by EDTA Ca_EDTA Ca-EDTA Complex (More Stable) Ca_PR->Ca_EDTA EDTA EDTA EDTA->Ca_EDTA Forms Stronger Complex

Figure 1: Patton-Reeder Indicator Signaling Pathway

Experimental Protocol: Determination of Calcium Hardness

This section outlines a detailed methodology for the quantitative analysis of calcium ions in a water sample using the Patton-Reeder indicator and EDTA titration.

Reagents and Equipment:

  • Water Sample

  • Standard EDTA solution (e.g., 0.01 M)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% or 1N)[12][13]

  • Patton-Reeder indicator (solid, ground with NaCl, or as a solution)[12]

  • Burette, Pipette, Conical Flask

  • pH meter or pH indicator paper

Procedure:

  • Sample Preparation: Pipette a precise volume (e.g., 25.00 mL or 50.00 mL) of the water sample into a clean conical flask.[12][14]

  • pH Adjustment: Add NaOH or KOH solution dropwise to the sample until the pH of the solution is between 12 and 13.[11][13] This ensures the precipitation of any magnesium ions as Mg(OH)₂, preventing interference.[12] Confirm the pH using a pH meter or appropriate indicator paper.

  • Indicator Addition: Add a small amount (e.g., 30-40 mg) of the Patton-Reeder indicator to the flask.[12] Swirl the flask to dissolve the indicator. The solution should turn a distinct wine-red color, indicating the formation of the Ca-PR complex.[12]

  • Titration: Fill a burette with the standard EDTA solution and record the initial volume. Titrate the sample with the EDTA solution while constantly swirling the flask.

  • Endpoint Determination: Continue the titration until the color of the solution changes sharply from wine-red to a pure, stable blue.[12] This is the endpoint.

  • Record and Repeat: Record the final volume of EDTA used. Repeat the titration with fresh samples at least two more times to ensure concordant results.

  • Calculation: Calculate the concentration of calcium ions in the sample based on the volume of EDTA used, its concentration, and the initial sample volume.

G Figure 2: Experimental Workflow for Ca²⁺ Titration start Start prep 1. Pipette Water Sample into Conical Flask start->prep ph_adjust 2. Add NaOH/KOH to raise pH to 12-13 prep->ph_adjust mg_precip Mg²⁺ precipitates as Mg(OH)₂ ph_adjust->mg_precip add_indicator 3. Add Patton-Reeder Indicator ph_adjust->add_indicator color_change1 Solution turns Wine Red add_indicator->color_change1 titrate 4. Titrate with Standard EDTA Solution add_indicator->titrate color_change2 Color changes from Wine Red to Blue titrate->color_change2 endpoint 5. Record Volume at Endpoint titrate->endpoint repeat 6. Repeat for Concordant Results endpoint->repeat repeat->prep No calculate 7. Calculate Ca²⁺ Concentration repeat->calculate Yes end End calculate->end

Figure 2: Experimental Workflow for Ca²⁺ Titration

Synthesis Protocol

The synthesis of this compound was first described by James Patton and Wendell Reeder in 1956.[1] The process involves the coupling of a diazotized sulfonic acid with a naphthoic acid derivative.

Reactants:

  • 1-amino-2-naphthol-4-sulfonic acid

  • 2-hydroxy-3-naphthoic acid

Procedure:

  • Diazotization: 1-amino-2-naphthol-4-sulfonic acid is diazotized. This chemical process converts the primary aromatic amine group (-NH₂) into a diazonium salt group (-N₂⁺) using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid).

  • Coupling Reaction: The resulting diazonium salt is then coupled with 2-hydroxy-3-naphthoic acid. This azo coupling reaction forms the final product, this compound (Patton-Reeder indicator).[1]

G Figure 3: Synthesis of Patton-Reeder Indicator reactant1 1-Amino-2-naphthol- 4-sulfonic acid diazotization Diazotization (e.g., NaNO₂, H⁺) reactant1->diazotization reactant2 2-Hydroxy-3-naphthoic acid coupling Azo Coupling reactant2->coupling intermediate Diazotized Intermediate diazotization->intermediate intermediate->coupling product Patton-Reeder Indicator (this compound) coupling->product

Figure 3: Synthesis of Patton-Reeder Indicator

References

Calconcarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3737-95-9

Foreword

Calconcarboxylic acid, a metallochromic indicator, is a versatile molecule with a well-established role in analytical chemistry and emerging applications in biomedical research and pharmaceutical development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and established analytical applications, with a particular focus on its utility for researchers, scientists, and professionals in the drug development sector. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application.

Chemical and Physical Properties

This compound, systematically named 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid, is an azo dye with the molecular formula C₂₁H₁₄N₂O₇S.[1][2][3][4] It is also commonly known as Patton and Reeder's Reagent.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 3737-95-9[1][2]
Molecular Formula C₂₁H₁₄N₂O₇S[1][2][3][4]
Molecular Weight 438.41 g/mol [1][4]
Appearance Very dark violet to brownish-black powder[5]
Melting Point ~300 °C (decomposes)[3][4]
Solubility Soluble in water, ethanol, and 1 M NaOH (10 mg/mL)[3][4]
EC Number 223-117-0
MDL Number MFCD00004078[5]

Synthesis

The synthesis of this compound typically involves a coupling reaction between diazotized 1-amino-2-naphthol-4-sulfonic acid and 2-hydroxy-3-naphthoic acid. This process is a classic example of azo dye formation.

A general workflow for the synthesis is outlined below:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 1-amino-2-naphthol-4-sulfonic acid D Diazonium Salt Intermediate A->D B Sodium Nitrite (NaNO₂) B->D C Acidic Solution (e.g., HCl) C->D F This compound D->F E 2-hydroxy-3-naphthoic acid E->F

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

While the primary application of this compound is in analytical chemistry, its properties lend themselves to various uses in research and the pharmaceutical industry.

Complexometric Titration for Calcium Determination

The most well-documented use of this compound is as an indicator for the complexometric titration of calcium ions with ethylenediaminetetraacetic acid (EDTA).[1] This method is highly selective for calcium, especially in the presence of magnesium.[1] At a pH of 12-14, magnesium precipitates as magnesium hydroxide (B78521), preventing its interference with the titration.[1][6]

The principle of this titration relies on the differential stability of the calcium complexes with this compound and EDTA. This compound forms a wine-red complex with calcium ions.[1] EDTA, being a stronger chelating agent, displaces the this compound from the calcium complex.[1] The endpoint of the titration is marked by a sharp color change from wine-red to a distinct blue, the color of the free indicator.[1][6]

Experimental Protocol: Complexometric Titration of Calcium

Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with an inert salt like NaCl or KCl)

  • Sodium hydroxide (NaOH) solution (8 M)

  • Calcium-containing sample

  • Deionized water

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume of the calcium-containing sample into a conical flask.

  • Dilute with approximately 50 mL of deionized water.

  • Add 1 mL of 8 M NaOH solution to raise the pH to approximately 13.

  • Add a small amount (approximately 30-50 mg) of the this compound indicator mixture and swirl to dissolve. The solution will turn a wine-red color in the presence of calcium.

  • Titrate with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.

  • Record the volume of EDTA used.

  • Repeat the titration for accuracy.

Calculation of Calcium Concentration:

G A Sample containing Ca²⁺ B Add NaOH (pH 12-14) A->B C Add this compound Indicator B->C D Solution turns Wine-Red (Ca-Indicator Complex) C->D E Titrate with EDTA D->E F EDTA displaces Indicator from Ca²⁺ E->F G Endpoint: Solution turns Blue (Free Indicator) F->G

Caption: Experimental workflow for calcium titration.

Potential Applications in Pharmaceutical Analysis and Formulation

Beyond its use in determining calcium levels, which is crucial in various biological and pharmaceutical contexts, this compound has potential applications in:

  • Analysis of Metal Impurities: Its ability to form colored complexes with metal ions suggests its utility in the colorimetric analysis of metal impurities in drug formulations.[7]

  • Biochemical Assays: It can be employed in biochemical assays to study enzymes that involve metal ions as cofactors.[5]

  • Drug Formulation: There are potential applications in drug formulation and development, particularly where precise pH control is necessary during synthesis or for the stability of the final product.[5]

Advanced Applications in Biomedical Research

Recent research has explored more advanced applications of this compound:

  • Fluorescent Probes: A fluorescent probe for detecting Ca²⁺ ions in blood has been developed by coupling this compound with 3-aminopropyltriethoxysilane.[8]

  • Biosensors for Disease Diagnosis: this compound has been used in the preparation of a poly-CCA film for a biosensor aimed at leukemia diagnosis through the immobilization and hybridization of DNA.[8]

  • Protein Staining: It is also utilized for the staining of proteins in gels.[2][8]

Data Summary

Table 2: Spectral Properties of this compound

PropertyValueReferences
Absorption Maximum (λmax) in Ethanol 569 - 572 nm
Specific Absorptivity A 1%/1cm (λmax; 0.025 g/l; ethanol) ≥ 250

Conclusion

This compound is a valuable tool for researchers and professionals in the drug development pipeline. Its primary, well-characterized application in the precise determination of calcium concentration remains highly relevant for quality control and in various biological assays. Furthermore, emerging applications in biosensing and as a component of fluorescent probes highlight its potential for more sophisticated analytical and diagnostic roles. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research and development setting. Further exploration into its utility in analyzing other metal ions and its role in formulation science is warranted.

References

Synthesis of Calconcarboxylic Acid: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the laboratory synthesis of Calconcarboxylic acid, providing detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as Patton and Reeder's indicator, is an azo dye with the IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid.[1] It is a valuable compound in analytical chemistry, primarily utilized as a complexometric indicator for the titration of calcium ions with EDTA, especially in the presence of magnesium.[1] The free indicator is blue, but it forms a pink/red complex with calcium ions.[1] This distinct color change at a high pH (12-14) allows for a sharp and clear endpoint determination.[1] Beyond its role as an indicator, this compound has applications in the preparation of chelating sorbents for trace metal analysis and in the development of fluorescent probes for calcium detection in biological systems.[2]

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, including detailed experimental procedures, purification methods, and characterization data.

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₂₁H₁₄N₂O₇S
Molar Mass 438.41 g/mol
Appearance Dark violet to brownish-black powder
Melting Point ~300 °C (with decomposition)
Solubility Soluble in water, ethanol (B145695), methanol, and sodium hydroxide (B78521).
Absorption Maximum (λmax) 568 - 573 nm (in acidic ethanol)
CAS Number 3737-95-9

Synthesis of this compound

The synthesis of this compound is a two-step process, first described by Patton and Reeder in 1956.[1] The process involves:

  • Diazotization of 1-amino-2-naphthol-4-sulfonic acid.

  • Azo coupling of the resulting diazonium salt with 2-hydroxy-3-naphthoic acid.

The overall reaction scheme is depicted below.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 1-Amino-2-naphthol-4-sulfonic acid D Diazonium Salt of 1-Amino-2-naphthol-4-sulfonic acid A->D Reacts with B Sodium Nitrite (B80452) (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D G This compound (Crude Product) D->G Couples with E 2-Hydroxy-3-naphthoic acid E->G F Sodium Hydroxide (NaOH) F->G H Crude this compound J p-Toluidinium Salt (Precipitate) H->J Forms salt with I p-Toluidine (B81030) I->J K Pure this compound J->K Recrystallized from hot water

Synthesis and Purification Workflow for this compound.
Experimental Protocol

This protocol is based on the established synthesis methods and provides a detailed procedure for laboratory preparation.

Materials and Reagents:

  • 1-Amino-2-naphthol-4-sulfonic acid

  • 2-Hydroxy-3-naphthoic acid

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Copper (II) sulfate (B86663) (CuSO₄) (as catalyst, optional but recommended)

  • p-Toluidine

  • Methanol (MeOH)

  • Deionized water

  • Ice

Step 1: Diazotization of 1-Amino-2-naphthol-4-sulfonic acid

  • In a beaker, prepare a solution of 1-amino-2-naphthol-4-sulfonic acid in water. A small amount of a catalyst like copper (II) sulfate can be added to stabilize the diazonium salt.[3]

  • Cool the solution to below 10°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled solution of sodium nitrite in water to the cooled solution of 1-amino-2-naphthol-4-sulfonic acid.

  • While maintaining the temperature below 10°C, slowly add 20% hydrochloric acid. A precipitate of the diazonium salt will form.[3]

  • Continue the reaction until the precipitation is complete.

  • Filter the precipitated diazonium salt and wash it with cold, dilute hydrochloric acid.

  • The resulting diazonium salt should be used immediately in the next step as it is unstable.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve 2-hydroxy-3-naphthoic acid in a 20% sodium hydroxide solution, and cool it to below 10°C in an ice bath.

  • Slowly add the freshly prepared diazonium salt from Step 1 to the alkaline solution of 2-hydroxy-3-naphthoic acid, while maintaining the temperature below 15°C.

  • Stir the reaction mixture at 10-15°C for 2-3 hours.

  • After the coupling is complete, acidify the solution to a pH of 1-2 with 20% hydrochloric acid. This will cause the crude this compound to precipitate.

  • Allow the mixture to stand for 4-6 hours to ensure complete precipitation.

  • Filter the crude product and wash it with water.

Purification Protocol

The crude this compound can be purified via the formation of its p-toluidinium salt.[4]

Purification_Process A Crude this compound B Dissolve in warm 20% aqueous Methanol A->B C Add an equivalent of p-Toluidine B->C D Cool to precipitate p-Toluidinium salt C->D E Recrystallize the salt from hot water D->E F Pure this compound E->F

Purification Workflow of this compound.

Purification Steps:

  • Dissolve the crude this compound in warm 20% aqueous methanol.[4]

  • Add an equivalent amount of p-toluidine to the solution.

  • Cool the mixture to precipitate the p-toluidinium salt of this compound.[4]

  • Collect the precipitated salt by filtration.

  • Recrystallize the p-toluidinium salt from hot water to obtain the purified acid.[4]

  • Dry the final product under vacuum at a temperature below 50°C.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: The melting point should be determined and compared to the literature value of approximately 300°C (with decomposition).[1]

  • Spectroscopy: An absorption spectrum in the UV-Vis range should be recorded in acidic ethanol and the absorption maximum (λmax) should be compared to the expected range of 568-573 nm.[2]

Safety and Handling

This compound is an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the diazotization of 1-amino-2-naphthol-4-sulfonic acid and subsequent azo coupling with 2-hydroxy-3-naphthoic acid is a well-established and reproducible laboratory procedure. Careful control of temperature and pH is crucial for achieving a good yield and purity of the final product. The purification method involving the formation of the p-toluidinium salt is effective in obtaining high-purity this compound suitable for its various applications in analytical chemistry and beyond. This guide provides the necessary details for the successful synthesis and purification of this important chemical compound.

References

An In-depth Technical Guide to the Mechanism of Action of Calconcarboxylic Acid in Calcium Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calconcarboxylic acid, systematically known as 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid and commonly referred to as Patton and Reeder's Indicator, is a pivotal azo dye in analytical chemistry.[1][2] Its utility is most pronounced in the complexometric titration for the precise determination of calcium ions, particularly in the presence of magnesium.[1] This technical guide delineates the core mechanism of this compound's interaction with calcium ions, detailing its coordination chemistry, the thermodynamics of binding, and its practical applications in both colorimetric and fluorometric analyses. The guide further provides comprehensive experimental protocols and visualizes the underlying chemical processes to support researchers in the fields of analytical chemistry, biochemistry, and drug development.

Introduction

The accurate quantification of calcium ions is critical across a spectrum of scientific disciplines, from monitoring water hardness to elucidating the role of calcium in biological signaling pathways. This compound has emerged as a highly selective indicator for calcium, especially under alkaline conditions where the interference of magnesium ions is effectively nullified.[1][3] This selectivity is paramount in complex biological and environmental samples. This guide aims to provide a deep dive into the fundamental principles governing the binding of this compound to calcium, offering both theoretical insights and practical methodologies.

Mechanism of Calcium Binding

The interaction between this compound and calcium ions is a classic example of chelation, where a central metal ion is bound by multiple donor atoms of a single ligand to form a stable, ring-like structure.

Coordination Chemistry

This compound possesses three key functional groups that participate in the coordination of a calcium ion: a phenolic hydroxyl group, a carboxylic acid group, and a sulfonic acid group.[2] In an alkaline environment (pH 12-14), the hydroxyl and carboxylic acid groups are deprotonated, creating negatively charged oxygen atoms that act as Lewis bases, donating electron pairs to the calcium ion (a Lewis acid).[1] The molecule acts as a tridentate ligand, forming a 1:1 complex with the calcium ion.[2]

The binding of calcium induces a conformational change in the this compound molecule, altering its electronic structure and, consequently, its light-absorbing properties. This is the basis for the distinct color change observed upon complexation. The free indicator in its deprotonated form is blue, while the calcium-indicator complex is a wine-red or pink color.[1]

Thermodynamics of Binding

The formation of the calcium-calconcarboxylic acid complex is a thermodynamically favorable process, characterized by a significant stability constant. The stability of this complex is crucial for its function as an indicator, as it must be stable enough to form quantitatively in the presence of calcium, yet less stable than the calcium-EDTA complex to be displaced at the endpoint of a titration.

ParameterValueConditions
Stoichiometry (Ca²⁺:Indicator) 1:1pH 12-14
Log K (Stability Constant) ~5.00.1 M KCl

Table 1: Quantitative data for the interaction of this compound with Calcium Ions.

Visualization of the Binding Mechanism and Experimental Workflows

To illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Calcium Chelation by this compound

G cluster_reactants Reactants cluster_product Product CCA This compound (Blue) Complex [Ca-Calconcarboxylic Acid]²⁻ Complex (Wine-Red) CCA->Complex + Ca²⁺ (pH 12-14) Ca Ca²⁺

Caption: Chelation of Calcium by this compound.

Principle of Complexometric Titration

G Start Sample containing Ca²⁺ Add_Indicator Add this compound Indicator Start->Add_Indicator Complex_Formation Formation of Red [Ca-Indicator] Complex Add_Indicator->Complex_Formation Titration Titrate with EDTA Complex_Formation->Titration Endpoint All Ca²⁺ bound by EDTA, Indicator is Free (Blue) Titration->Endpoint

Caption: Workflow for Complexometric Titration of Calcium.

Experimental Protocols

The following are detailed methodologies for the application of this compound in calcium determination.

Complexometric Titration of Calcium

This protocol is adapted from standard analytical methods for water hardness determination.

Reagents and Materials:

  • Standard EDTA Solution (0.01 M): Dissolve 3.722 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate (Na₂H₂EDTA·2H₂O) in deionized water and dilute to 1 L in a volumetric flask.

  • This compound Indicator: A solid mixture of 1 part this compound to 100 parts sodium chloride, or a solution prepared by dissolving 50 mg of this compound in 100 mL of 0.1 M NaOH.[2]

  • Sodium Hydroxide (NaOH) Solution (2 M): Dissolve 80 g of NaOH in deionized water and dilute to 1 L.

  • Calcium-containing sample

  • Burette, pipette, conical flasks, magnetic stirrer.

Procedure:

  • Pipette a known volume of the calcium-containing sample into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. If magnesium is present, a precipitate of Mg(OH)₂ will form.

  • Add a small amount (approximately 100 mg) of the solid this compound indicator mixture or a few drops of the indicator solution. The solution will turn a wine-red color in the presence of calcium.

  • Titrate the solution with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1]

  • Record the volume of EDTA used.

Calculation: Calcium (mg/L) = (V_EDTA × M_EDTA × 40.08 × 1000) / V_sample Where:

  • V_EDTA = Volume of EDTA solution used (L)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • 40.08 = Molar mass of Calcium ( g/mol )

  • V_sample = Volume of the sample (L)

Fluorometric Determination of Calcium (General Protocol)

While specific protocols for this compound are not as widespread as for other fluorescent indicators, its use as a fluorescent probe has been documented.[4] The following is a generalized protocol based on the principles of fluorometric titration.

Reagents and Materials:

  • This compound Solution: Prepare a dilute stock solution in a suitable solvent (e.g., ethanol (B145695) or a slightly alkaline aqueous buffer).

  • Calcium Standard Solutions: Prepare a series of solutions with known calcium concentrations.

  • High pH Buffer: A buffer to maintain the pH in the optimal range of 12-14.

  • Fluorometer with appropriate excitation and emission filters/monochromators.

  • Cuvettes.

Procedure:

  • Set the fluorometer to the excitation and emission wavelengths determined to be optimal for the calcium-calconcarboxylic acid complex.

  • Prepare a blank solution containing the buffer and this compound solution.

  • Prepare a series of calibration standards by adding known amounts of the calcium standard solutions to the cuvettes containing the buffer and indicator.

  • Measure the fluorescence intensity of the blank and each calibration standard.

  • Prepare the unknown sample in the same manner as the standards.

  • Measure the fluorescence intensity of the unknown sample.

  • Construct a calibration curve by plotting fluorescence intensity versus calcium concentration for the standards.

  • Determine the calcium concentration in the unknown sample from the calibration curve.

Interferences

The primary advantage of using this compound at a high pH is the precipitation of magnesium as magnesium hydroxide, thus eliminating its interference.[1] However, other metal ions that can form complexes with this compound or EDTA can potentially interfere with the determination. These include copper, zinc, iron, cobalt, and manganese.[5] In many cases, the concentrations of these interfering ions in typical samples are too low to cause significant error. For samples with high concentrations of interfering metals, masking agents or separation techniques may be necessary.

Conclusion

This compound remains a robust and selective tool for the determination of calcium ions. Its mechanism of action is rooted in the principles of coordination chemistry, where the formation of a stable 1:1 chelate with calcium leads to a distinct and easily detectable color change. This property, combined with its ability to function in a high pH environment that mitigates magnesium interference, ensures its continued relevance in analytical laboratories. The potential for its application in fluorometric analysis further broadens its utility for researchers and scientists in various fields. A thorough understanding of its binding mechanism, as detailed in this guide, is essential for its effective and accurate application.

References

Solubility Profile of Calconcarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Calconcarboxylic acid (also known as Patton and Reeder's Reagent) in various common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound is a complexometric indicator commonly used in analytical chemistry for the quantification of calcium ions. Its effectiveness in various experimental settings is often dependent on its solubility in different solvent systems. This guide summarizes the available quantitative and qualitative solubility data for this compound and provides a standardized protocol for solubility determination.

Solubility Data

The solubility of this compound has been investigated in a range of aqueous and organic solvents. The following table summarizes the available data from various sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventQuantitative SolubilityQualitative DescriptionSource(s)
Water8 g/L (at 20°C)[1][2]Slightly soluble[3][4][5][1][2],[3][4][5]
1 M Sodium Hydroxide (NaOH)10 mg/mL[6]Soluble[6]
Ethanol10 ppm yields a clear reddish-violet solution.[7] 0.1% in 50% Ethanol results in a clear solution.[8]Soluble[9][10][7][8][9][10]
Methanol0.4% solution is used as an indicator.Soluble[3][9][11][12][3][9][11][12]
AcetoneNo data availableNo data available
Dimethyl Sulfoxide (DMSO)No data availableNo data available
Dimethylformamide (DMF)No data availableNo data available

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for determining the solubility of a compound such as this compound. This protocol is based on the shake-flask method, a widely accepted technique for solubility assessment.

3.1. Materials

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately dispense a known volume of the desired solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • To further separate the solid from the solution, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL or mol/L) = (Concentration from analysis) x (Dilution factor)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in different solvents.

Solubility_Workflow start Start: Select Solvents literature_search Conduct Literature Search for Solubility Data start->literature_search prepare_samples Prepare Supersaturated Samples (Excess this compound in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_samples->equilibrate separate Separate Solid and Liquid Phases (Centrifugation & Filtration) equilibrate->separate quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) separate->quantify analyze_data Analyze Data and Determine Solubility quantify->analyze_data report Report Results (mg/mL or mol/L at specified temperature) analyze_data->report end End report->end no_data No Existing Data no_data->prepare_samples data_found Data Found? literature_search->data_found data_found->no_data No compile_data Compile Existing Data data_found->compile_data Yes compile_data->end

Caption: A workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to experimentally determine the solubility under the exact conditions of your experiment.

References

An In-depth Technical Guide to the Color Change Mechanism of Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid, systematically known as 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid and often referred to as Patton and Reeder's Indicator, is an azo dye of significant importance in analytical chemistry.[1] Its primary application lies in the complexometric titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA), particularly in samples containing magnesium ions (Mg²⁺).[1][2] The sharp and distinct color change at the endpoint of the titration makes it a reliable indicator for quantifying calcium levels in various matrices, including water, biological fluids, and pharmaceutical preparations. This technical guide provides a comprehensive exploration of the color change mechanism of this compound, its quantitative parameters, a detailed experimental protocol for its use, and a visual representation of the underlying chemical processes.

The Core Mechanism: Chelation and pH-Dependent Color Transition

The color change of this compound is a direct consequence of its interaction with calcium ions in a pH-sensitive environment. The molecule possesses three acidic protons associated with a sulfonic acid group, a carboxylic acid group, and two hydroxyl groups. The sulfonic acid is a strong acid and is deprotonated at all relevant pH values. The carboxylic acid and hydroxyl groups, however, are weaker acids, and their deprotonation is crucial for the indicator's function.

At a highly alkaline pH, typically between 12 and 14, the hydroxyl and carboxylic acid groups of the this compound molecule are deprotonated, resulting in a fully ionized, blue-colored species in solution.[1][3] This anionic form of the indicator can act as a tridentate ligand, capable of forming a stable complex with calcium ions.

When calcium ions are present in the solution, they coordinate with the deprotonated hydroxyl and carboxyl groups of the this compound. This chelation event leads to the formation of a wine-red or pink/red colored complex.[1] The formation of this metal-indicator complex alters the electronic structure of the dye molecule, causing a shift in its maximum absorbance to a different wavelength and thus a visible color change.

The utility of this compound in EDTA titrations stems from the relative stability of the complexes formed. EDTA is a powerful hexadentate chelating agent that forms a significantly more stable complex with calcium ions than this compound does. During a titration, EDTA is gradually added to the sample containing calcium ions and the this compound indicator. Initially, the calcium ions are complexed with the indicator, imparting a wine-red color to the solution. As EDTA is introduced, it begins to sequester the calcium ions, forming the more stable Ca-EDTA complex.

At the equivalence point of the titration, all the calcium ions have been complexed by EDTA. This displacement of calcium from the this compound complex causes the indicator to revert to its free, uncomplexed, blue-colored form.[1] This sharp color transition from wine-red to pure blue signals the completion of the reaction.

The high pH required for this titration serves a dual purpose. Firstly, it ensures the deprotonation of the relevant functional groups on the this compound, making it an effective ligand for calcium. Secondly, it facilitates the precipitation of magnesium ions as magnesium hydroxide (B78521) (Mg(OH)₂), thereby preventing their interference with the calcium determination.[1]

Quantitative Data

ComplexStability Constant (log K)Conditions
Ca-Calconcarboxylic Acid~5.0 - 5.30.1 M KCl

Note: The stability constant represents the equilibrium constant for the formation of the complex. A higher value indicates a more stable complex.

Experimental Protocols

The following is a detailed methodology for the determination of calcium concentration using a complexometric titration with EDTA and this compound as an indicator.

Reagents and Materials:
  • Standard 0.01 M EDTA (ethylenediaminetetraacetic acid) solution

  • This compound indicator (solid mixture with NaCl or as a solution)

  • Sodium hydroxide (NaOH) solution, 8 M

  • Deionized water

  • Calcium-containing sample

  • Burette (50 mL)

  • Pipette (various sizes)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator paper

Indicator Preparation:
  • Solid Indicator Mixture: A common preparation involves grinding this compound with an inert salt like sodium chloride at a 1:100 ratio.

  • Indicator Solution: A solution can be prepared by dissolving approximately 0.4 g of this compound in 100 mL of methanol.

Titration Procedure:
  • Sample Preparation: Pipette a known volume of the calcium-containing sample into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.

  • pH Adjustment: While stirring, add 1-2 mL of 8 M NaOH solution to the flask. Check the pH to ensure it is between 12 and 14. At this pH, any magnesium present will precipitate as Mg(OH)₂.

  • Addition of Indicator: Add a small amount (approximately 30-40 mg) of the solid this compound indicator mixture or a few drops of the indicator solution to the flask. The solution should turn a distinct wine-red color in the presence of calcium ions.

  • Titration: Titrate the sample with the standardized 0.01 M EDTA solution from the burette while continuously stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply and permanently from wine-red to a pure blue.[1][3]

  • Data Analysis: Record the volume of EDTA solution used to reach the endpoint. The concentration of calcium in the sample can be calculated using the following formula:

    Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

Visualizing the Mechanism

The following diagrams illustrate the key processes in the complexometric titration of calcium using this compound.

G cluster_0 High pH Environment (pH 12-14) cluster_1 Complex Formation CCA_deprotonated This compound (Deprotonated) [Blue] Ca_CCA_complex Ca-Calconcarboxylic Acid Complex [Wine-Red] CCA_deprotonated->Ca_CCA_complex + Ca²⁺ Ca_ion Ca²⁺ Ion Ca_ion->Ca_CCA_complex

Caption: Formation of the wine-red Ca-Calconcarboxylic acid complex at high pH.

G cluster_0 Titration with EDTA cluster_1 Endpoint Ca_CCA_complex Ca-Calconcarboxylic Acid Complex [Wine-Red] Ca_EDTA_complex Ca-EDTA Complex [Colorless] Ca_CCA_complex->Ca_EDTA_complex + EDTA CCA_free Free this compound [Blue] Ca_CCA_complex->CCA_free releases EDTA EDTA EDTA->Ca_EDTA_complex

Caption: Titration process showing EDTA displacing the indicator to reach the blue endpoint.

Conclusion

The color change mechanism of this compound is a well-defined process rooted in the principles of coordination chemistry and acid-base equilibria. The formation of a colored complex with calcium ions at a specific high pH and its subsequent displacement by the stronger chelating agent EDTA provides a reliable and visually distinct endpoint for complexometric titrations. This in-depth guide offers researchers, scientists, and drug development professionals a thorough understanding of this mechanism, empowering them to effectively utilize this important analytical tool for accurate calcium determination.

References

An In-depth Technical Guide to the Patton-Reeder Indicator: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Precision in Calcium Measurement

The Patton-Reeder indicator, chemically known as Calconcarboxylic acid, is a cornerstone of complexometric titration, a fundamental analytical technique for the precise quantification of metal ions. Its discovery in 1956 by James Patton and Wendell Reeder revolutionized the determination of calcium, particularly in the context of water hardness and in biological samples.[1] Prior to their work, existing indicators for calcium titration with ethylenediaminetetraacetic acid (EDTA) were often plagued by indistinct endpoints, hindering accuracy. The Patton-Reeder indicator provided a sharp, clear color change, significantly improving the reliability of calcium concentration measurements.[2] This guide provides a comprehensive overview of the Patton-Reeder indicator, from its historical discovery to its detailed application in the laboratory.

Chemical and Physical Properties

The Patton-Reeder indicator is an azo dye with the IUPAC name 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid.[3][4] Its utility as an indicator is intrinsically linked to its chemical structure and resulting properties, which are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₁H₁₄N₂O₇S[3]
Molar Mass 438.41 g/mol [3]
Appearance Dark red to dark purple crystalline powder[3]
Solubility Soluble in ethanol, methanol, and aqueous alkaline solutions. Sparingly soluble in water.[2][5]
Melting Point Decomposes at approximately 300 °C[3][5]
Optimal pH Range 12 - 14[2][6]
Color in Free Form (at pH 12-14) Blue[2][6]
Color when Complexed with Ca²⁺ Pink/Red[2][6]

Principle of Operation: A Tale of Two Complexes

The efficacy of the Patton-Reeder indicator lies in the competitive chelation of calcium ions between the indicator and EDTA. The process can be understood through the relative stability of the complexes formed, as quantified by their stability constants (log Kf).

Complexlog KfReference
Ca²⁺ - Patton-Reeder Indicator ~5.0
Ca²⁺ - EDTA 10.65

The significantly higher stability constant of the Ca²⁺-EDTA complex is the driving force behind the titration.[2] Initially, in a solution with a pH adjusted to 12-14, the Patton-Reeder indicator complexes with the available calcium ions, forming a distinct pink-to-red solution.[2][6] As EDTA is incrementally added, it begins to sequester the free calcium ions. Once all free calcium has been chelated by EDTA, the EDTA, being a stronger chelating agent, proceeds to displace the calcium ions from the Patton-Reeder indicator complex. This displacement liberates the indicator, causing the solution to revert to its vibrant blue color, signaling the titration's endpoint.[2]

G cluster_initial Initial State (High pH) cluster_titration Titration with EDTA cluster_endpoint Endpoint Ca_ion Ca²⁺ Ca_PR_complex Ca²⁺-Patton-Reeder (Pink/Red) Ca_ion->Ca_PR_complex forms PR_indicator Patton-Reeder (Blue) PR_indicator->Ca_PR_complex Ca_EDTA_complex Ca²⁺-EDTA (Colorless) Free_PR_indicator Free Patton-Reeder (Blue) Ca_PR_complex->Free_PR_indicator displaced by EDTA EDTA EDTA EDTA->Ca_EDTA_complex chelates G start Start sample_prep 1. Sample Preparation (e.g., 50 mL of water sample) start->sample_prep add_naoh 2. Add 2 mL of 8 M NaOH (Adjust pH to 12-14) sample_prep->add_naoh add_indicator 3. Add a small amount of Patton-Reeder indicator powder add_naoh->add_indicator titrate 4. Titrate with 0.01 M EDTA solution add_indicator->titrate endpoint 5. Endpoint: Color change from pink/red to blue titrate->endpoint calculate 6. Calculate Ca²⁺ concentration endpoint->calculate end End calculate->end G cluster_conditions Solution Conditions cluster_indicator_state Indicator State cluster_color Observed Color high_ca [Ca²⁺] > [EDTA] bound_indicator Patton-Reeder is bound to Ca²⁺ high_ca->bound_indicator low_ca [EDTA] > [Ca²⁺] free_indicator Patton-Reeder is free low_ca->free_indicator pink_red Pink/Red bound_indicator->pink_red blue Blue free_indicator->blue

References

Core Principles of Complexometric Titrations with Calconcarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of complexometric titrations utilizing Calconcarboxylic acid for the determination of calcium ions. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the methodology, from the underlying chemical principles to practical experimental protocols.

Introduction to Complexometric Titrations and this compound

Complexometric titration is a powerful analytical technique for the quantitative determination of metal ions.[1][2] It relies on the formation of a stable, soluble complex between the metal ion and a complexing agent, typically a multidentate ligand such as ethylenediaminetetraacetic acid (EDTA).[2] The endpoint of the titration is detected using a metallochromic indicator, which is a substance that undergoes a distinct color change upon binding with the metal ion.[2]

This compound, also known as Patton-Reeder indicator, is a highly specific metallochromic indicator used for the complexometric titration of calcium ions with EDTA.[3][4][5] It is particularly advantageous in the presence of magnesium ions, as the high pH required for the titration precipitates magnesium as magnesium hydroxide (B78521), thus eliminating interference.[3]

The Chemical Principle of Calcium Determination

The determination of calcium concentration using this compound and EDTA is based on a displacement reaction. The core principle involves the following steps:

  • Formation of the Calcium-Indicator Complex: Initially, in a solution buffered to a high pH (typically 12-14), this compound is added to the sample containing calcium ions.[3] The indicator chelates with the calcium ions to form a wine-red colored complex (Ca-Indicator).[3]

  • Titration with EDTA: The solution is then titrated with a standard solution of EDTA. EDTA is a hexadentate ligand that forms a significantly more stable complex with calcium ions than this compound does.[3][6]

  • Endpoint Determination: As EDTA is added, it progressively displaces the this compound from the calcium ions to form the colorless and more stable Ca-EDTA complex. At the equivalence point, when all the calcium ions have been complexed by EDTA, the indicator is released back into its free, uncomplexed form, resulting in a sharp color change from wine-red to a pure blue.[3] This distinct color change signals the endpoint of the titration.

The overall reaction can be represented as:

Ca-Indicator (wine-red) + EDTA → Ca-EDTA (colorless) + Indicator (blue)[3]

Quantitative Data

A thorough understanding of the chemical equilibria involved is crucial for accurate and reliable results. The following tables summarize the key quantitative data related to complexometric titrations with this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid[3]
Common Name This compound, Patton-Reeder Indicator[3][5]
CAS Number 3737-95-9[5]
Molecular Formula C₂₁H₁₄N₂O₇S[5]
Molecular Weight 438.41 g/mol [5]
Predicted pKa -0.50 ± 0.40[7]
Appearance Dark purple to black powder[5]
Solubility Soluble in ethanol, methanol, and sodium hydroxide solutions; slightly soluble in water.[8]
Table 2: Stability Constants of Relevant Complexes

The stability of the metal-ligand complexes is a critical factor in complexometric titrations. The formation constant (Kf), or stability constant, quantifies the strength of the interaction between the metal ion and the ligand. A higher log Kf value indicates a more stable complex.

Complexlog KfConditions
Ca-Calconcarboxylic acid ~5.0-
Ca-EDTA 10.65-

The significantly higher stability constant of the Ca-EDTA complex compared to the Ca-Calconcarboxylic acid complex ensures that the displacement reaction proceeds to completion, leading to a sharp and accurate endpoint.[3][6]

Experimental Protocols

The following is a detailed methodology for the determination of calcium concentration using complexometric titration with this compound and EDTA.

Reagent Preparation
  • Standard 0.01 M EDTA Solution: Dry the disodium (B8443419) salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for 1-2 hours. Accurately weigh approximately 3.722 g of the dried reagent, dissolve it in deionized water, and dilute to 1 L in a volumetric flask. Standardize the solution against a primary standard calcium carbonate solution.

  • This compound Indicator: The indicator can be used as a solid mixture or as a solution.

    • Solid Mixture: Grind 100 mg of this compound with 10 g of anhydrous sodium chloride.

    • Solution: Dissolve 100 mg of this compound in 100 mL of methanol.

  • Sodium Hydroxide (NaOH) Solution (8 M): Carefully dissolve 320 g of NaOH pellets in deionized water and dilute to 1 L. This solution is highly corrosive and should be handled with appropriate safety precautions.

Standardization of EDTA Solution
  • Accurately weigh about 0.25 g of primary standard grade calcium carbonate (CaCO₃) and transfer it to a 250 mL beaker.

  • Add a minimum amount of 1 M HCl to dissolve the CaCO₃ completely.

  • Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

  • Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.

  • Add approximately 75 mL of deionized water.

  • Add 4 mL of 8 M NaOH solution to adjust the pH to 12-13.

  • Add a small amount (approximately 100 mg) of the this compound indicator mixture or a few drops of the indicator solution. The solution will turn wine-red.

  • Titrate with the prepared EDTA solution until the color changes sharply from wine-red to a pure blue.

  • Repeat the titration at least three times and calculate the average molarity of the EDTA solution.

Sample Analysis
  • Pipette a known volume of the calcium-containing sample into a 250 mL Erlenmeyer flask.

  • Add approximately 75 mL of deionized water.

  • Add 4 mL of 8 M NaOH solution to raise the pH to 12-13. If magnesium is present, a precipitate of Mg(OH)₂ will form.[3]

  • Add a small amount of the this compound indicator. The solution should turn wine-red.

  • Titrate with the standardized EDTA solution with constant stirring until the color changes from wine-red to a pure blue.[9]

  • Record the volume of EDTA used.

  • Repeat the titration for at least two more aliquots of the sample.

  • Calculate the calcium concentration in the original sample.

Interferences

While the high pH effectively removes interference from magnesium, other metal ions can interfere with the titration by forming complexes with either the indicator or EDTA.[3] Potential interfering ions include copper, iron, cobalt, zinc, and manganese in high concentrations.[3][10] Masking agents or other analytical techniques may be necessary if these ions are present in significant amounts.

Visualizations

Logical Relationship of Titration Components

The following diagram illustrates the logical flow and the interplay of the key components during the complexometric titration of calcium with this compound and EDTA.

Titration_Logic cluster_initial Initial State (Before Titration) cluster_complex_formation Complex Formation (pH 12-14) cluster_titration Titration Process cluster_endpoint Endpoint Ca_ion Ca²⁺ (Analyte) Ca_Indicator Ca-Indicator Complex (Wine-Red) Ca_ion->Ca_Indicator + Indicator Indicator This compound (Free Indicator - Blue) Indicator->Ca_Indicator Ca_EDTA Ca-EDTA Complex (Colorless) Ca_Indicator->Ca_EDTA + EDTA (displaces Indicator) Free_Indicator Free Indicator (Blue) Ca_Indicator->Free_Indicator Endpoint Reached EDTA EDTA (Titrant) EDTA->Ca_EDTA Experimental_Workflow start Start prep_reagents Prepare Reagents (EDTA, Indicator, NaOH) start->prep_reagents standardize_edta Standardize EDTA Solution with Primary Standard CaCO₃ prep_reagents->standardize_edta prep_sample Prepare Sample (Pipette aliquot, dilute) standardize_edta->prep_sample adjust_ph Adjust pH to 12-14 with 8 M NaOH prep_sample->adjust_ph add_indicator Add Calconcarboxylic Acid Indicator adjust_ph->add_indicator titrate Titrate with Standardized EDTA (Wine-Red to Blue) add_indicator->titrate record_volume Record Volume of EDTA titrate->record_volume repeat_titration Repeat Titration (n≥3) record_volume->repeat_titration calculate Calculate Calcium Concentration repeat_titration->calculate end End calculate->end Chelation_Mechanism cluster_reactants Reactants cluster_product Product cluster_structure Simplified Chelation Site Ca Ca²⁺ Complex Ca-Calconcarboxylic Acid Complex (Wine-Red) Ca->Complex + CCA This compound (Blue at pH 12-14) CCA->Complex Ca_ion Ca²⁺ O1 O⁻ Ca_ion->O1 Coordination Bond O2 O⁻ Ca_ion->O2 N N Ca_ion->N

References

Calconcarboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Calconcarboxylic acid (CAS No. 3737-95-9). The following sections detail the potential hazards, exposure controls, and emergency procedures necessary for the safe use of this compound in a laboratory setting. All personnel should be thoroughly familiar with this information before handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is an irritant to the eyes, respiratory system, and skin.[1][2][3] While not classified as harmful by ingestion, it may still be damaging to individuals with pre-existing organ damage, particularly of the liver and kidneys.[1] Ingestion may cause gastrointestinal discomfort, nausea, and vomiting.[1] Skin contact is not thought to have harmful health effects, but the substance may cause health damage if it enters the bloodstream through wounds or abrasions.[1] It may also accentuate pre-existing dermatitis.[1] Inhalation of dust can cause respiratory irritation and may lead to further lung damage, especially in individuals with impaired respiratory function.[1] Long-term exposure to high dust concentrations may cause changes in lung function.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C21H14N2O7S[1]
Molecular Weight 438.41 g/mol
Appearance Black or very dark purple to black powder[1][4]
Melting Point ~300 °C (decomposes)[1]
Solubility Soluble in water and ethanol[1]
Vapor Pressure Negligible[1]

Toxicological Data

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

Handling Workflow

The following diagram outlines the standard procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult SDS Consult SDS Wear PPE Wear PPE Consult SDS->Wear PPE Read Ensure Ventilation Ensure Ventilation Wear PPE->Ensure Ventilation Confirm Weigh/Measure Weigh/Measure Ensure Ventilation->Weigh/Measure Proceed Transfer Transfer Weigh/Measure->Transfer Carefully Close Container Close Container Transfer->Close Container Immediately Clean Area Clean Area Close Container->Clean Area After use Dispose Waste Dispose Waste Clean Area->Dispose Waste Properly Wash Hands Wash Hands Dispose Waste->Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Handling Precautions:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Use in a well-ventilated area.[1][2]

  • Avoid generating dust.[1][5]

  • Do not eat, drink, or smoke when handling.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1][5]

  • Work clothes should be laundered separately.[1]

Storage
  • Store in a cool, dry, and well-ventilated area.[2][6]

  • Keep containers tightly closed when not in use.[2][6]

  • Protect from physical damage.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5][6]

Exposure Controls and Personal Protective Equipment

The following table outlines the recommended personal protective equipment (PPE) for handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses with side-shields.[1][6][7]
Skin Protection Impervious protective clothing and gloves (e.g., lightweight rubber).[1][5][6][7]
Respiratory Protection For nuisance exposures, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][2][6]

Facilities should be equipped with an eyewash station and a safety shower.[6]

First Aid Measures

The following table summarizes the appropriate first aid measures in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][5][6]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][5]
Eye Contact Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][5]
Ingestion Do NOT induce vomiting. Immediately give a glass of water. If in doubt, contact a Poisons Information Center or a doctor.[1][5][6]

Fire Fighting and Accidental Release Measures

Fire Fighting

This compound is a combustible solid but is difficult to ignite.[1][5] Dust clouds may form an explosive mixture with air.[1][5]

  • Suitable Extinguishing Media: Water spray or fog, foam, dry chemical powder, or carbon dioxide.[1][5]

  • Fire Fighting Procedures: Wear self-contained breathing apparatus and full protective gear.[8] Use a fine water spray to control the fire and cool adjacent areas.[1][5]

  • Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1][8]

Accidental Release Measures

The following diagram illustrates the workflow for managing a spill of this compound.

cluster_initial Initial Response cluster_cleanup Cleanup cluster_final Final Steps Evacuate Area Evacuate Area Wear PPE Wear PPE Evacuate Area->Wear PPE Secure Ventilate Ventilate Wear PPE->Ventilate Ensure Contain Spill Contain Spill Ventilate->Contain Spill Proceed Dry Sweep Use dry cleanup procedures avoid generating dust Contain Spill->Dry Sweep Carefully Collect Collect Dry Sweep->Collect Gently Place in Container Place in Container Collect->Place in Container Seal Decontaminate Area Decontaminate Area Place in Container->Decontaminate Area Wash Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Properly

Caption: Workflow for this compound Spill Response.

Spill Procedures:

  • Minor Spills: Clean up spills immediately.[1][5] Avoid breathing dust and contact with skin and eyes.[1] Use dry clean-up procedures such as sweeping, shoveling, or vacuuming.[1][5] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1][5]

  • Major Spills: Alert emergency responders.[1] Evacuate unnecessary personnel. Control personal contact by wearing appropriate protective clothing.[1] Prevent spillage from entering drains or water courses.[1]

Experimental Protocols for Safety Assessment

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard methodologies would be employed to evaluate its safety profile.

General Acute Oral Toxicity Study (Based on OECD Guideline 420)
  • Objective: To determine the acute oral toxicity of this compound.

  • Test Animals: Typically, rats or mice are used.

  • Procedure:

    • A single dose of this compound is administered orally to a group of animals.

    • The animals are observed for signs of toxicity and mortality for a period of 14 days.

    • Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

    • At the end of the observation period, a gross necropsy is performed on all animals.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the test population) is calculated.

General Skin Irritation/Corrosion Study (Based on OECD Guideline 404)
  • Objective: To assess the potential of this compound to cause skin irritation or corrosion.

  • Test Animals: Typically, albino rabbits are used.

  • Procedure:

    • A small amount of this compound is applied to a shaved patch of skin on the back of the animal.

    • The patch is covered with a gauze dressing for a specified period (e.g., 4 hours).

    • After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.

References

An In-depth Technical Guide to Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calconcarboxylic acid, a vital chemical reagent in various scientific applications. The document details its fundamental chemical identity, physicochemical properties, synthesis, and a key experimental protocol for its use in complexometric titrations.

Core Identity and Nomenclature

This compound, also known by the common name Patton-Reeder Indicator, is an azo dye with the IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid .[1][2] It is a crucial indicator for the precise determination of calcium ion concentrations in the presence of magnesium through complexometric titration with ethylenediaminetetraacetic acid (EDTA).[1][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula C₂₁H₁₄N₂O₇S[1][2][4]
Molecular Weight 438.41 g/mol [1][2][6]
Appearance Dark red to dark violet or black powder[4][7][8]
Melting Point 300 °C (decomposes)[1][6][7][8][9]
Solubility Soluble in water, ethanol, methanol, and sodium hydroxide (B78521).[1][3][4][7]
Absorption Maximum (in acidic Ethanol) 568 – 573 nm[10]

Synthesis of this compound

The synthesis of this compound was first described by Patton and Reeder in 1956.[1][3] The process involves the coupling of diazotized 1-amino-2-naphthol-4-sulfonic acid with 2-hydroxy-3-naphthoic acid.[1][3] A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

  • Diazotization: 1-amino-2-naphthol-4-sulfonic acid (also known as 1,2,4-acid) is diazotized. This is achieved by reacting the 1,2,4-acid with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium at a low temperature.[11] For instance, 6 kg of 80% 1,2,4-acid can be added to a copper sulfate (B86663) solution and treated with 20% hydrochloric acid at a temperature below 10 °C to form the diazonium salt.[11]

  • Coupling Reaction: The resulting diazonium salt of 1-amino-2-naphthol-4-sulfonic acid is then coupled with 2-hydroxy-3-naphthoic acid. This reaction forms the azo bond that is characteristic of this compound.

  • Purification: The synthesized this compound can be purified through recrystallization. One method involves dissolving the dye in warm 20% aqueous methanol, treating it with an equivalent of p-toluidine (B81030) to precipitate the p-toluidinium salt. The acid can then be regenerated and recrystallized from hot water.[7]

Application in Complexometric Titration of Calcium

This compound is a widely used indicator for the determination of calcium ion concentration via complexometric titration with EDTA.[1][10] The free indicator is blue, but it forms a pink/red complex with calcium ions.[1] EDTA forms a more stable complex with calcium than the indicator does.[1] Therefore, during the titration, EDTA sequesters the calcium from the indicator complex, causing a color change from wine red to a sharp, stable blue at the endpoint.[1] This titration is typically carried out at a pH between 12 and 14 to ensure that any magnesium ions present precipitate as magnesium hydroxide, thus preventing interference.[1][12]

Experimental Protocol: Calcium Titration

  • Sample Preparation: Dilute the sample solution containing calcium ions with deionized water in a conical flask. For example, a prescribed solution can be diluted to 300 ml.[13]

  • pH Adjustment: Add a concentrated solution of sodium hydroxide (e.g., 6 ml of 10M NaOH) or potassium hydroxide to raise the pH of the solution to between 12 and 14.[1][13] This step is crucial for the precipitation of magnesium hydroxide.

  • Indicator Addition: Add a small amount (approximately 15 mg) of this compound triturate (the indicator mixed with a solid diluent) to the solution.[13] The solution should turn a pink/violet color, indicating the formation of the calcium-indicator complex.[1][13]

  • Titration: Titrate the solution with a standardized solution of 0.1M disodium (B8443419) edetate (EDTA) until the color changes from violet or wine red to a distinct and stable blue.[1][12][13]

  • Endpoint Determination: The endpoint is reached when the last traces of the red/violet color disappear, and the solution becomes a full blue.[1][13]

  • Calculation: The concentration of calcium in the sample can be calculated based on the volume of the EDTA solution used. Each milliliter of 0.1M disodium edetate is equivalent to 4.008 mg of calcium.[13]

Experimental Workflow for Calcium Titration

G Workflow for Complexometric Titration of Calcium cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis start Start with Calcium-containing Sample dilute Dilute with Deionized Water start->dilute ph_adjust Add NaOH/KOH to pH 12-14 dilute->ph_adjust indicator Add this compound Indicator ph_adjust->indicator titrate Titrate with Standard EDTA Solution indicator->titrate Solution is initially Wine Red color_change Observe Color Change (Wine Red to Blue) titrate->color_change endpoint Endpoint Reached (Stable Blue Color) color_change->endpoint calculate Calculate Calcium Concentration endpoint->calculate Record Volume of EDTA Used end End of Procedure calculate->end

Caption: Workflow for Calcium Determination using this compound.

Signaling Pathways and Other Applications

While this compound is primarily recognized for its role as a metallochromic indicator, it has also been utilized in other niche applications. It has been employed in the preparation of chelating sorbents for trace metal analysis and in the development of fluorescent probes for the detection of calcium ions in biological samples.[10] There is limited evidence in the reviewed literature of its direct involvement in cellular signaling pathways; its utility is predominantly in analytical chemistry.

References

Calconcarboxylic Acid: A Comprehensive Technical Guide for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, and analytical applications of Calconcarboxylic Acid, a key indicator in complexometric titrations.

This compound, also known as Patton and Reeder's Indicator, is an azo dye with significant applications in analytical chemistry, particularly in the determination of calcium ions.[1] Its ability to form a distinctively colored complex with calcium allows for accurate and reliable quantification through complexometric titration. This guide provides a detailed overview of its core properties, synthesis, and a step-by-step protocol for its use in determining calcium concentration, aimed at researchers, scientists, and professionals in drug development.

Core Physicochemical and Molecular Data

This compound is a complex organic molecule with the IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid.[1] Its key quantitative properties are summarized in the table below.

PropertyValueReference
Molar Mass 438.41 g/mol [1]
Chemical Formula C₂₁H₁₄N₂O₇S[1]
CAS Number 3737-95-9
Melting Point 300 °C (decomposes)[1]
Solubility Soluble in water, ethanol, methanol, and sodium hydroxide (B78521).[1][2][3][4][5]
Predicted pKa -0.50 ± 0.40[6]

Synthesis of this compound

The synthesis of this compound involves a two-step process: the diazotization of 1-amino-2-naphthol-4-sulfonic acid followed by a coupling reaction with 2-hydroxy-3-naphthoic acid.[1]

Experimental Protocol: Synthesis

Step 1: Diazotization of 1-amino-2-naphthol-4-sulfonic acid

  • In a suitable reaction vessel, dissolve 1-amino-2-naphthol-4-sulfonic acid in an aqueous solution containing a catalytic amount of cupric sulfate.

  • Cool the mixture to below 10 °C in an ice bath.

  • Slowly add a 20% solution of hydrochloric acid to the cooled mixture.

  • A precipitate of the diazonium salt will form. Continue the addition of hydrochloric acid until no further precipitation is observed.

  • Filter the precipitate and wash it with dilute hydrochloric acid.

  • Dry the resulting 1,2,4-acid diazonium salt at a temperature below 50 °C.[7]

Step 2: Coupling Reaction

  • In a separate vessel, dissolve 2-hydroxy-3-naphthoic acid in a heated 20% sodium hydroxide solution.

  • Cool the resulting solution to below 10 °C.

  • Slowly add the previously prepared diazonium salt to this solution, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to proceed for 2-3 hours at 10-15 °C.

  • Dissolve the resulting mixture in water and neutralize it to a pH of 1-2 with 20% hydrochloric acid to precipitate the this compound.[7]

  • The precipitate can then be filtered, washed, and dried.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling A 1-amino-2-naphthol-4-sulfonic acid + Cupric Sulfate B Cool to <10°C A->B C Add 20% HCl B->C D Precipitation of Diazonium Salt C->D E Filter and Wash D->E F Dry at <50°C E->F I Add Diazonium Salt (maintain <15°C) F->I G 2-hydroxy-3-naphthoic acid + 20% NaOH H Cool to <10°C G->H H->I J React for 2-3 hours I->J K Neutralize to pH 1-2 with HCl J->K L Precipitation of this compound K->L

Diagram 1: Synthesis workflow of this compound.

Application in Complexometric Titration of Calcium

This compound is a highly effective indicator for the complexometric titration of calcium ions with ethylenediaminetetraacetic acid (EDTA).[1] The principle of this application lies in the differential stability of the calcium-indicator complex and the calcium-EDTA complex.

In a solution with a pH between 12 and 14, this compound is blue.[1] When calcium ions are present, they form a pink/red complex with the indicator.[1] During the titration, EDTA, which forms a more stable complex with calcium than the indicator does, is added.[1] As EDTA chelates the calcium ions, it displaces them from the indicator complex. The endpoint of the titration is reached when all the calcium has been complexed by EDTA, at which point the indicator reverts to its free, blue form, providing a sharp and clear color change from wine red to pure blue.[1] A key advantage of using this compound is that at the high pH required for the titration, magnesium ions precipitate as magnesium hydroxide, thus preventing interference with the calcium determination.[1]

Experimental Protocol: Calcium Determination in Water Samples

Reagents and Preparation:

  • EDTA Titrant (0.01 M): Prepare a standard solution of disodium (B8443419) ethylenediaminetetraacetate.

  • Sodium Hydroxide (NaOH) Solution (2 M): Prepare a 2 M solution of NaOH.

  • This compound Indicator: Prepare a solution by dissolving 50 mg of this compound in 100 mL of 0.1 M NaOH.[8] Alternatively, a solid triturate of the indicator with sodium chloride can be used.[9]

Procedure:

  • Take a known volume of the water sample (e.g., 100 mL) and place it in a titration flask.[8]

  • Add 4 mL of 2 M NaOH solution to raise the pH to between 12 and 14.[8]

  • Add 1.5 mL of the this compound indicator solution (or a small amount of the solid triturate). The solution should turn a pink/red color if calcium is present.[1][8]

  • Titrate the sample with the standard 0.01 M EDTA solution.

  • The endpoint is reached when the color of the solution changes sharply from wine red to a distinct and stable blue.[1]

  • Record the volume of EDTA used and calculate the calcium concentration.

G start Start: Water Sample prep Add 4 mL of 2M NaOH (pH 12-14) start->prep add_indicator Add this compound Indicator prep->add_indicator color_change1 Solution turns Pink/Red (Ca-Indicator Complex) add_indicator->color_change1 titrate Titrate with standard EDTA solution color_change1->titrate endpoint Endpoint: Color changes from Wine Red to Blue (Free Indicator) titrate->endpoint end End: Record EDTA volume endpoint->end

Diagram 2: Experimental workflow for calcium titration.
Signaling Pathway of Color Change

The color change observed during the titration is a direct result of the competitive complexation of calcium ions between the this compound indicator and the EDTA titrant.

G cluster_initial Initial State (Before Titration) cluster_titration During Titration cluster_endpoint Endpoint Ca_free Ca²⁺ (free ions) Ca_Indicator Ca-Indicator Complex (Pink/Red) Ca_free->Ca_Indicator Indicator_free This compound (Blue) Indicator_free->Ca_Indicator EDTA EDTA Ca_Indicator->EDTA EDTA added Ca_EDTA Ca-EDTA Complex (More Stable) Ca_Indicator->Ca_EDTA Ca²⁺ displaced Indicator_free_end This compound (Blue) EDTA->Ca_EDTA Ca_EDTA_end All Ca²⁺ complexed by EDTA

Diagram 3: Logical relationship of the color change mechanism.

References

A Technical Guide to the Thermal Properties of Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the melting point and decomposition temperature of calconcarboxylic acid, also known as Patton-Reeder Indicator. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work, particularly in complexometric titrations and other analytical applications.

Thermal Properties of this compound

This compound is a complex azo dye with a well-defined, albeit high, melting point that is concurrent with its thermal decomposition. Understanding this thermal behavior is critical for its proper storage, handling, and application in various analytical methods.

The thermal properties of this compound are summarized in the table below. The data indicates that the compound does not have a distinct melting point separate from its decomposition temperature under standard atmospheric conditions.

PropertyValueNotes
Melting Point ~300 °CMelting is accompanied by decomposition[1][2][3][4][5].
Decomposition Temperature ~300 °CThermal decomposition begins at the melting point[1][5].

Experimental Protocols for Thermal Analysis

The determination of melting and decomposition points requires precise and standardized methodologies. Below are detailed protocols for these key experiments.

This protocol describes a standard method for determining the melting point range of a solid organic compound using a melting point apparatus (e.g., Mel-Temp or similar).

Objective: To determine the temperature range over which this compound melts.

Materials:

  • This compound, powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder to collect a small plug of the sample.

  • Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface to compact the powder into the sealed end. The final packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): An initial rapid determination can be performed by heating the sample quickly to find an approximate melting range[6][7].

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer[6][7].

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal turns into a liquid is recorded as the end of the melting range.

  • Decomposition Note: For this compound, visual changes such as charring or darkening should be noted as evidence of decomposition occurring simultaneously with melting.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is ideal for determining decomposition temperatures.

Objective: To identify the temperature at which this compound begins to thermally decompose.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity this compound

  • TGA sample pan (typically platinum or alumina)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: The TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into the TGA sample pan.

  • Experimental Setup: The sample pan is placed onto the TGA balance mechanism. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 400°C) at a controlled, linear heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature, generating a thermogram (mass vs. temperature plot).

  • Data Analysis: The decomposition temperature is determined from the thermogram. It is often identified as the "onset temperature," which is the temperature at which a significant mass loss begins, calculated from the intersection of the baseline tangent and the tangent of the decomposition curve.

Visualized Workflows and Logical Relationships

To further clarify the experimental processes and the compound's primary application, the following diagrams are provided.

MeltingPointWorkflow start Start prep Prepare Sample: Grind and pack 2-3mm of this compound into a capillary tube. start->prep insert Insert capillary tube into melting point apparatus. prep->insert heat_fast Optional: Heat rapidly to find approximate melting range. insert->heat_fast heat_slow Heat slowly (1-2°C/min) starting 20°C below approximate melting point. heat_fast->heat_slow observe Observe sample through magnifying lens. heat_slow->observe record Record temperature range: - T1: First liquid appears - T2: All solid melts observe->record note_decomp Note any color change or charring indicating decomposition. record->note_decomp end End note_decomp->end

Caption: Workflow for Melting Point Determination.

TGA_Workflow start Start prepare Accurately weigh 5-10 mg of this compound into a TGA pan. start->prepare load Place pan into TGA furnace and purge with inert gas (N2). prepare->load program Program heating ramp: Ambient to 400°C at 10°C/min. load->program run Execute heating program and record mass vs. temperature. program->run analyze Analyze the thermogram: Determine onset temperature of mass loss. run->analyze end End analyze->end ComplexometricTitration cluster_start Initial State (pH > 12) cluster_complex Before Endpoint cluster_end Endpoint Ca_ion Ca²⁺ Solution Ca_Indicator Ca²⁺-Indicator Complex (Wine Red) Ca_ion->Ca_Indicator Indicator Added Indicator This compound (Blue) Indicator->Ca_Indicator Ca_EDTA Ca²⁺-EDTA Complex (More Stable) Ca_Indicator->Ca_EDTA Titration Indicator_Free Free Indicator (Blue) Ca_Indicator->Indicator_Free Ca²⁺ Sequestered EDTA Add EDTA (Titrant) EDTA->Ca_Indicator

References

Calconcarboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calconcarboxylic acid, a vital chemical reagent in analytical chemistry. This document details its synonyms, chemical properties, and its primary application as a metallochromic indicator in complexometric titrations, particularly for the determination of calcium ions.

Synonyms and Identification

In chemical literature and commercial sources, this compound is known by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and material sourcing.

Identifier Type Identifier
IUPAC Name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid[1][2]
Common Synonyms Patton and Reeder's Indicator[1][3], Calconcarbonic acid[1][4], 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid[3][5], Cal Red[6][7], Mordant Blue 9[8], HSN Indicator[8]
CAS Number 3737-95-9[3][5][9]
EC Number 223-117-0[5][9]
Beilstein Registry Number 727492[9]
PubChem CID 77330[2]

Chemical and Physical Properties

A summary of the key quantitative and qualitative properties of this compound is presented below.

Property Value
Molecular Formula C₂₁H₁₄N₂O₇S[1][3][9]
Molar Mass 438.41 g/mol [1][3][9]
Appearance Dark violet to black crystalline powder[8][10]
Melting Point Approximately 300 °C (with decomposition)[1][5][9]
Solubility Soluble in water, ethanol, methanol, and sodium hydroxide[1][4]. Specifically, 10 mg/mL in 1 M NaOH[9].
Absorption Maximum (λmax) 569 - 572 nm (in Ethanol)[5]

Experimental Protocols

This compound is a cornerstone indicator for the complexometric titration of calcium with ethylenediaminetetraacetic acid (EDTA). Its high selectivity for calcium ions in alkaline conditions where magnesium is precipitated makes it particularly valuable.

Determination of Calcium by Complexometric Titration with EDTA

This protocol outlines the standard procedure for quantifying calcium ion concentration in a sample.

Principle: At a high pH (12-14), this compound forms a wine-red complex with calcium ions.[1][11] EDTA, a stronger chelating agent, is then titrated into the solution. EDTA preferentially binds with the calcium ions, displacing the this compound. The endpoint of the titration is marked by a sharp color change from wine-red to the pure blue of the free indicator.[1][11] The presence of magnesium ions is mitigated by their precipitation as magnesium hydroxide (B78521) at this high pH.[1][11]

Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with NaCl or as a solution)

  • 2 M Sodium hydroxide (NaOH) solution

  • Calcium-containing sample

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.[12]

  • Add approximately 75 mL of deionized water.[12]

  • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. Stir the solution. If magnesium is present, a precipitate of Mg(OH)₂ will form.[12]

  • Add a small amount (approximately 100 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color.[12]

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[12]

  • Record the volume of EDTA used.

  • Repeat the titration at least twice more with fresh sample aliquots and calculate the average volume.

Synthesis of this compound

As described by James Patton and Wendell Reeder in 1956, the synthesis involves the coupling of diazotized 1-amino-2-naphthol-4-sulfonic acid with 2-hydroxy-3-naphthoic acid.[1][13]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental protocol and the chemical interactions involved.

G cluster_0 Experimental Workflow A Sample containing Ca²⁺ B Add NaOH (pH 12-13) A->B C Add this compound Indicator B->C D Solution turns Wine-Red (Ca-Indicator Complex) C->D E Titrate with EDTA D->E F Endpoint: Color change to Pure Blue (Free Indicator) E->F G cluster_1 Chemical Relationship Ca_Indicator Ca-Indicator Complex (Wine-Red) Ca_EDTA Ca-EDTA Complex (More Stable) Ca_Indicator->Ca_EDTA + EDTA Free_Indicator Free Indicator (Blue) Ca_Indicator->Free_Indicator displaces EDTA EDTA

References

Methodological & Application

Application Notes and Protocols for Calcium Titration using Calconcarboxylic Acid and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of calcium ion (Ca²⁺) concentration using a complexometric titration with ethylenediaminetetraacetic acid (EDTA) and calconcarboxylic acid as the indicator. This method is highly selective for calcium, particularly in the presence of magnesium, and is valued for its sharp and clear endpoint.[1]

Principle of the Method

Complexometric titration with EDTA is a widely used analytical technique for determining the concentration of metal ions in a solution. The principle of this specific method relies on the following key reactions:

  • Formation of the Calcium-Indicator Complex: Initially, this compound is added to the calcium-containing sample at a high pH (12-14).[2] The indicator complexes with the free calcium ions, forming a distinct wine-red colored complex.[2]

  • Titration with EDTA: EDTA, a hexadentate ligand, is a strong chelating agent that forms a very stable, colorless complex with calcium ions.[3][4][5] As the standard EDTA solution is added to the sample, it progressively binds with the free calcium ions.

  • Endpoint Determination: Once all the free calcium ions have been complexed by EDTA, the EDTA displaces the this compound from the calcium-indicator complex. This is because the calcium-EDTA complex is more stable than the calcium-calconcarboxylic acid complex.[2][6] The release of the free indicator into the solution results in a sharp color change from wine-red to a pure blue, signaling the endpoint of the titration.[1][2] The high pH is crucial as it ensures that any magnesium ions present precipitate as magnesium hydroxide (B78521), thus preventing interference with the calcium determination.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound protocol for calcium titration with EDTA.

ParameterValue/RangeNotes
Standard EDTA Solution Concentration 0.01 MA commonly used concentration for general applications.[1]
pH of Titration 12 - 14Essential for the precipitation of magnesium hydroxide and for the proper functioning of the indicator.[2]
Indicator This compoundAlso known as Patton and Reeder's indicator.[2]
Indicator Preparation Solid mixture with NaCl or as a solution in dilute NaOH.[1]A common preparation involves a 1% w/w powder with sodium chloride.[7]
Sample Volume 25.00 mL (typical)The volume can be adjusted based on the expected calcium concentration.[1]
Endpoint Color Change Wine-Red to Pure BlueThe color change is sharp and distinct.[1][2]

Experimental Protocol

This section provides a detailed methodology for the determination of calcium using this compound and EDTA.

3.1. Reagents and Materials

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with NaCl or as a solution)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Calcium-containing sample

  • Deionized water

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

3.2. Preparation of Reagents

  • 0.01 M EDTA Solution: A standard solution can be prepared by dissolving a precise weight of disodium (B8443419) EDTA dihydrate in deionized water.

  • 2 M NaOH Solution: Dissolve an appropriate amount of solid NaOH in deionized water.

  • This compound Indicator: If using a solid mixture, it can be used directly. For a solution, a specific concentration can be prepared in dilute NaOH.

3.3. Titration Procedure

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL Erlenmeyer flask.[1]

  • Add approximately 75 mL of deionized water.[1]

  • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13.[1] If magnesium is present, a precipitate of Mg(OH)₂ will form.[1]

  • Add a small amount (approximately 100 mg) of the this compound indicator mixture and swirl to dissolve.[1] The solution should turn a wine-red color.[1]

  • Titrate the solution with the standard 0.01 M EDTA solution from a burette while stirring continuously with a magnetic stirrer.[1]

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1][2] Record the volume of EDTA used.

  • Repeat the titration at least two more times with fresh sample aliquots to ensure reproducibility.

3.4. Calculation of Calcium Concentration

The concentration of calcium in the sample can be calculated using the following formula:

Ca²⁺ (M) = (Molarity of EDTA × Volume of EDTA used) / Volume of Sample

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical steps of the calcium titration experiment.

G cluster_prep Preparation cluster_titration Titration Procedure cluster_endpoint Endpoint and Analysis A Prepare Standard 0.01 M EDTA Solution D Pipette Sample into Flask A->D B Prepare 2 M NaOH Solution F Adjust pH to 12-13 with NaOH B->F C Prepare Calconcarboxylic Acid Indicator G Add Calconcarboxylic Acid Indicator (Wine-Red Color) C->G E Add Deionized Water D->E E->F F->G H Titrate with EDTA until Color Change G->H I Observe Sharp Color Change (Wine-Red to Pure Blue) H->I J Record Volume of EDTA Used I->J K Calculate Calcium Concentration J->K

Caption: Workflow for Calcium Titration with EDTA.

4.2. Signaling Pathway of Titration Chemistry

The diagram below visualizes the chemical reactions and color changes occurring during the titration process.

G cluster_initial Initial State (Before Titration) cluster_titration Titration cluster_endpoint Endpoint Initial Ca²⁺ + this compound [Ca-Indicator] Complex (Wine-Red) Titrant EDTA Addition Initial:f1->Titrant:f0 Displacement Reaction Endpoint [Ca-EDTA] Complex (Colorless) Free this compound (Blue) Titrant:f0->Endpoint:f0

Caption: Chemical Reactions in Calcium Titration.

References

Calconcarboxylic Acid as a Calcium Indicator: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid, also known as Patton and Reeder's indicator, is a versatile azo dye that serves as a metallochromic indicator for calcium ions. Its ability to form a colored complex with calcium makes it a valuable tool in various analytical and biomedical applications. This document provides detailed application notes and protocols for the use of this compound as a calcium indicator in complexometric titrations, as a component in fluorescent probes, in protein staining, and in the development of electrochemical biosensors.

Physicochemical Properties and Calcium Binding

This compound undergoes a distinct color change upon binding to calcium ions. In its free form, it is blue, and when complexed with calcium, it turns pink or red.[1][2] This property is central to its function as an indicator. The binding of this compound to calcium is also pH-dependent, with optimal performance in alkaline conditions (pH 12-14).[2] At this high pH, magnesium ions precipitate as magnesium hydroxide (B78521), which prevents their interference with calcium measurement.[2]

Quantitative Data Summary

PropertyValueReferences
Molecular Formula C₂₁H₁₄N₂O₇S[3]
Molecular Weight 438.41 g/mol [3]
Appearance Dark violet to black powder
Solubility Soluble in water, ethanol, and sodium hydroxide.[4]
Optimal pH for Calcium Titration 12 - 14[2]
Color (Free Indicator) Blue[2]
Color (Calcium Complex) Pink/Red to Wine-Red[2]
Absorption Maximum (Acidic Ethanol) 568 – 573 nm[3]

Application 1: Complexometric Titration of Calcium

Complexometric titration with EDTA (ethylenediaminetetraacetic acid) is a standard method for quantifying calcium concentrations. This compound serves as an excellent endpoint indicator in this assay. EDTA forms a more stable complex with calcium than this compound does. Therefore, during the titration, EDTA will sequester calcium from the this compound-calcium complex. The endpoint is reached when all the calcium has been complexed by EDTA, resulting in a sharp color change from the pink/red of the calcium-indicator complex back to the blue of the free indicator.[2]

Experimental Protocol: Complexometric Titration

1. Reagents and Materials:

  • Standardized 0.01 M EDTA solution

  • This compound indicator (solid triturate with NaCl, typically 1:100)

  • Sodium hydroxide (NaOH) solution, 8 M

  • Calcium-containing sample

  • Deionized water

  • Burette, 50 mL

  • Pipette, 25 mL

  • Erlenmeyer flask, 250 mL

  • Magnetic stirrer and stir bar

2. Procedure:

  • Pipette 25.00 mL of the calcium-containing sample into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of deionized water.

  • Add 2 mL of 8 M NaOH solution to raise the pH to >12.5.[5]

  • Add a small amount (approximately 30-40 mg) of the this compound indicator triturate and swirl to dissolve. The solution should turn a wine-red color.[5]

  • Titrate the solution with the standardized 0.01 M EDTA solution while continuously stirring.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[2]

  • Record the volume of EDTA used.

  • Repeat the titration at least two more times for accuracy.

3. Calculation of Calcium Concentration: Calcium (mg/L) = (V_EDTA × M_EDTA × 40.08 × 1000) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used (in L)

  • M_EDTA = Molarity of the EDTA solution (in mol/L)

  • 40.08 = Molar mass of Calcium (in g/mol )

  • V_sample = Volume of the sample used (in L)

Logical Workflow for Complexometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Pipette Sample Add_H2O Add Deionized Water Sample->Add_H2O Adjust_pH Adjust pH to >12.5 with NaOH Add_H2O->Adjust_pH Add_Indicator Add this compound Adjust_pH->Add_Indicator Titrate Titrate with Standard EDTA Add_Indicator->Titrate Color_Change Observe Color Change (Wine-Red to Blue) Titrate->Color_Change Record_Volume Record EDTA Volume Color_Change->Record_Volume Calculate Calculate Calcium Concentration Record_Volume->Calculate

Caption: Workflow for Calcium Determination using this compound.

Application 2: Fluorescent Calcium Detection in Biological Samples

This compound can be chemically modified to create fluorescent probes for detecting calcium in biological samples, such as blood. When coupled with 3-aminopropyltriethoxysilane (B1664141) (APS-CCA), it forms a fluorescent probe that can be used in fluorimetric microarray methods for the medical detection of Ca²⁺ ions.[3] This approach offers the advantage of minimal background fluorescence from blood components.

Experimental Protocol: Fluorescent Calcium Detection (Conceptual)

1. Reagents and Materials:

  • APS-CCA fluorescent probe solution

  • Calcium-containing biological sample (e.g., blood serum)

  • Hydrophobic hexadecyltrimethoxysilane (B103170) (HDS) coated substrate (for microarray)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Microarray spotter

  • Fluorescence microarray scanner

2. Procedure:

  • Prepare serial dilutions of the biological sample in the buffer solution.

  • Spot the diluted samples onto the HDS-coated substrate using a microarray spotter.

  • Allow the spots to dry completely.

  • Incubate the substrate with the APS-CCA fluorescent probe solution.

  • Wash the substrate thoroughly with buffer to remove any unbound probe.

  • Dry the substrate and scan using a fluorescence microarray scanner with appropriate excitation and emission wavelengths.

  • The fluorescence intensity of the spots will be proportional to the calcium concentration in the sample.

Application 3: Protein Staining in Polyacrylamide Gels

This compound is also utilized in protein visualization following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6] It can be used in a mixed-dye staining method that is reported to be simple, rapid, and sensitive.

Experimental Protocol: Mixed-Dye Protein Staining

1. Reagents and Materials:

  • Staining Solution: 0.02% (w/v) this compound and 0.04% (w/v) Rhodamine B in 40% methanol/7% acetic acid.

  • Destaining Solution: 10% methanol, 7% glacial acetic acid.[7]

  • SDS-PAGE gel with separated proteins

  • Staining tray

  • Orbital shaker

2. Procedure:

  • After electrophoresis, place the gel in a clean staining tray.

  • Rinse the gel three times for 5 minutes each with deionized water.

  • Add the freshly prepared mixed-dye staining solution to the tray, ensuring the gel is fully submerged.

  • Agitate the gel on an orbital shaker for 1-2 hours.

  • Remove the staining solution.

  • Add the destaining solution and agitate on an orbital shaker. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.

  • The total staining and destaining time is typically less than an hour, and this method can detect as little as 25 ng of bovine serum albumin.[8]

Experimental Workflow for Protein Staining

G cluster_pre_stain Gel Preparation cluster_staining Staining cluster_destaining Destaining SDS_PAGE Perform SDS-PAGE Wash_Gel Wash Gel with DI Water SDS_PAGE->Wash_Gel Add_Stain Incubate in Mixed-Dye Solution Wash_Gel->Add_Stain Destain Destain until Bands are Clear Add_Stain->Destain Visualize Visualize Protein Bands Destain->Visualize

Caption: Workflow for Mixed-Dye Protein Staining with this compound.

Application 4: Electrochemical Biosensor for Leukemia Diagnosis

This compound has been used in the fabrication of electrochemical biosensors for the detection of specific gene fusions associated with leukemia, such as the PML/RARA fusion gene.[9] In this application, a poly-calconcarboxylic acid film is electropolymerized onto a glassy carbon electrode. This modified electrode serves as a platform for the covalent immobilization of a single-stranded DNA probe that is complementary to the target leukemia-associated gene sequence.[10]

Experimental Protocol: Electrochemical Biosensor Fabrication and Use (Conceptual)

1. Reagents and Materials:

  • Glassy carbon electrode (GCE)

  • This compound solution

  • Single-stranded DNA capture probe specific for the target gene

  • EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) for probe immobilization

  • Sample containing target DNA (e.g., from patient cells)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Electrochemical cell with three-electrode system (working, reference, and counter electrodes)

2. Procedure:

  • Electrode Modification: Electropolymerize a poly-calconcarboxylic acid (poly-CCA) film onto the GCE surface using cyclic voltammetry.[9]

  • Probe Immobilization: Activate the carboxylic acid groups on the poly-CCA film using EDC/NHS chemistry and then covalently attach the amine-modified DNA capture probe.

  • Hybridization: Incubate the probe-immobilized electrode with the denatured DNA sample to allow for hybridization with the target sequence.

  • Electrochemical Detection: Perform electrochemical measurements (e.g., differential pulse voltammetry) using an appropriate redox indicator that intercalates with the double-stranded DNA formed upon hybridization. The electrochemical signal will be proportional to the amount of target DNA hybridized to the probe.

Calcium Signaling Pathways and Relevance in Drug Discovery

Calcium is a universal second messenger that regulates a vast array of cellular processes, including gene transcription, muscle contraction, and neurotransmitter release.[11] Dysregulation of calcium signaling is implicated in numerous diseases, making the components of these pathways attractive targets for drug discovery.[1]

Calcium signaling pathways typically involve the release of calcium from intracellular stores, such as the endoplasmic reticulum, or influx from the extracellular space through ion channels.[11] This increase in intracellular calcium is sensed by various calcium-binding proteins, which in turn activate downstream signaling cascades.

Indicators like this compound, particularly in their fluorescent probe formulations, can be valuable tools in high-throughput screening (HTS) assays to identify compounds that modulate calcium signaling.[12] For example, an HTS campaign could be designed to screen a compound library for inhibitors or activators of a specific G protein-coupled receptor (GPCR) that signals through calcium mobilization.

Generalized Calcium Signaling Pathway

G Extracellular_Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) GPCR GPCR Extracellular_Signal->GPCR PLC Phospholipase C GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (Ca²⁺ Store) ER->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Ca_Indicator This compound-based Indicator Ca_release->Ca_Indicator Cellular_Response Cellular Response Ca_release->Cellular_Response

References

Application Notes and Protocols for the Determination of Water Hardness using Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water hardness is a critical quality attribute in numerous scientific and industrial applications, including pharmaceutical manufacturing and drug development, where it can impact formulation stability and manufacturing processes. The primary contributors to water hardness are dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely accepted and reliable method for determining water hardness. Calconcarboxylic acid, also known as Patton and Reeder's indicator, is a highly specific metallochromic indicator for the determination of calcium hardness in the presence of magnesium.[1][2][3][4][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in the titrimetric determination of calcium hardness.

Principle of the Method

The determination of calcium ion concentration using this compound is based on a complexometric titration with EDTA. The fundamental principle involves the following key reactions:

  • Formation of the Calcium-Indicator Complex: In a strongly alkaline solution (pH 12-14), this compound forms a wine-red complex with free calcium ions present in the water sample.[1][2] At this high pH, magnesium ions are precipitated as magnesium hydroxide (B78521) (Mg(OH)₂), thus preventing their interference with the calcium determination.[1][2]

  • Titration with EDTA: EDTA is a strong chelating agent that forms a more stable complex with calcium ions than this compound does.[1][2] During the titration, EDTA is added to the sample and first reacts with any free calcium ions.

  • Endpoint Determination: Once all the free calcium ions have been complexed by EDTA, the EDTA displaces the this compound from the calcium-indicator complex. This releases the free indicator into the solution, resulting in a sharp and distinct color change from wine-red to pure blue, which signals the endpoint of the titration.[1][2]

The overall reaction can be summarized as:

Ca-Indicator (wine-red) + EDTA → Ca-EDTA + Free Indicator (blue)[1]

Data Presentation

The following tables provide a summary of the key quantitative parameters involved in this analytical method.

Table 1: Reagent Specifications

ReagentConcentration / PreparationPurpose
Standard EDTA Solution0.01 MTitrant
This compound IndicatorSolid mixture (1:100) with NaCl or 0.4% in methanolIndicator
Sodium Hydroxide (NaOH)2 MpH adjustment
Water Sample-Analyte

Table 2: Experimental Conditions

ParameterValue/RangeRationale
Sample Volume25.00 - 100 mLRepresentative sample size
pH12 - 14Ensures precipitation of Mg(OH)₂ and optimal indicator performance[1][2]
TemperatureAmbient (approx. 25 °C)Standard laboratory condition
StirringContinuousEnsures complete reaction

Table 3: Endpoint Color Change

StateColor
Before Endpoint (Ca-Indicator Complex)Wine-Red[1][2]
At Endpoint (Free Indicator)Pure Blue[1][2]

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the titration procedure.

4.1. Reagent Preparation

  • 0.01 M Standard EDTA Solution:

    • Dry the disodium (B8443419) salt of EDTA (Na₂H₂EDTA·2H₂O) at 80°C for 2 hours and cool in a desiccator.

    • Accurately weigh approximately 3.7224 g of the dried Na₂H₂EDTA·2H₂O.

    • Dissolve the weighed solid in deionized water in a 1000 mL volumetric flask.

    • Make up the solution to the mark with deionized water and mix thoroughly.

    • Standardize the EDTA solution against a primary standard calcium carbonate solution.

  • This compound Indicator:

    • Solid Mixture: Grind 1 g of this compound with 100 g of sodium chloride (NaCl) to a fine powder.[7]

    • Solution: Dissolve 0.4 g of this compound in 100 mL of methanol.[7][8] Note that this solution may not be stable over long periods.[7]

  • 2 M Sodium Hydroxide (NaOH) Solution:

    • Carefully weigh 80 g of NaOH pellets.

    • In a fume hood, dissolve the NaOH in approximately 500 mL of deionized water in a beaker, stirring continuously. The dissolution process is exothermic.

    • Once cooled to room temperature, transfer the solution to a 1000 mL volumetric flask and make up to the mark with deionized water.

4.2. Titration Procedure

  • Sample Preparation:

    • Pipette a known volume (e.g., 50.00 mL) of the water sample into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of deionized water.

  • pH Adjustment:

    • Add 2 mL of 2 M NaOH solution to the flask to raise the pH to between 12 and 13.[2]

    • Stir the solution. If magnesium is present, a precipitate of magnesium hydroxide will form.[2]

  • Addition of Indicator:

    • Add a small amount (approximately 100-200 mg) of the solid this compound indicator mixture or a few drops of the indicator solution.[2]

    • Swirl the flask to dissolve the indicator. The solution should turn a distinct wine-red color.[2]

  • Titration:

    • Titrate the solution with the standardized 0.01 M EDTA solution from a burette while stirring continuously.

    • Continue the titration until the color changes sharply from wine-red to a pure blue.[1][2] This is the endpoint.

  • Recording and Repetition:

    • Record the volume of EDTA used.

    • Repeat the titration with at least two more fresh aliquots of the water sample to ensure reproducibility.

4.3. Calculation of Calcium Hardness

The calcium hardness, expressed as mg/L of CaCO₃, can be calculated using the following formula:

Calcium Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used in the titration (in L)

  • M_EDTA = Molarity of the EDTA solution (in mol/L)

  • 100.09 = Molar mass of CaCO₃ (in g/mol )

  • V_sample = Volume of the water sample used (in L)

Visualizations

Diagram 1: Chemical Principle of Calcium Titration

G cluster_start Initial State (pH 12-14) cluster_titration Titration cluster_endpoint Endpoint Ca2+ Ca²⁺ Ca_Indicator Ca-Indicator Complex (Wine-Red) Ca2+->Ca_Indicator + Indicator Indicator_Free This compound (Blue) Indicator_Free->Ca_Indicator EDTA EDTA Ca_EDTA Ca-EDTA Complex (Colorless) Ca_Indicator->Ca_EDTA + EDTA Mg2+ Mg²⁺ MgOH2 Mg(OH)₂ Precipitate Mg2+->MgOH2 + 2OH⁻ OH- OH⁻ EDTA->Ca_EDTA Indicator_Released This compound (Blue) Ca_EDTA->Indicator_Released releases G Start Start Sample Take Water Sample Start->Sample pH_Adjust Adjust pH to 12-14 with NaOH Sample->pH_Adjust Add_Indicator Add this compound Indicator pH_Adjust->Add_Indicator Color_Check Solution turns Wine-Red? Add_Indicator->Color_Check Color_Check->Add_Indicator No Titrate Titrate with Standard EDTA Color_Check->Titrate Yes Endpoint Observe Color Change to Pure Blue Titrate->Endpoint Record Record Volume of EDTA Endpoint->Record Repeat Repeat Titration for Reproducibility Record->Repeat Repeat->Sample Yes Calculate Calculate Calcium Hardness Repeat->Calculate No (Average Results) End End Calculate->End

References

Application Notes and Protocols: Preparation and Use of Calconcarboxylic Acid Indicator Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid, also known as Patton and Reeder's indicator, is a highly selective metallochromic indicator used for the complexometric titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA).[1][2][3] This indicator is particularly valuable for determining calcium levels in various samples, including water, biological fluids, and pharmaceutical preparations, especially in the presence of magnesium ions (Mg²⁺).[2][3][4][5] At a pH of 12-14, magnesium precipitates as magnesium hydroxide (B78521), preventing its interference with the calcium titration.[1][4][6]

The principle of this titration lies in the formation of a more stable complex between EDTA and calcium ions compared to the complex formed between this compound and calcium.[1][4] Initially, in the presence of calcium ions at an alkaline pH, this compound forms a wine-red complex.[1][4] During the titration with EDTA, a stronger chelating agent, the EDTA progressively binds with the free calcium ions. At the endpoint, EDTA displaces the this compound from the calcium-indicator complex, resulting in a sharp and clear color change from wine-red to a pure blue, indicating the complete complexation of calcium by EDTA.[1][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the preparation and use of this compound indicator solution.

Table 1: Properties of this compound

PropertyValueReferences
Synonyms Patton and Reeder's Reagent, 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid[1][2]
CAS Number 3737-95-9[2]
Molecular Formula C₂₁H₁₄N₂O₇S[2]
Molecular Weight 438.41 g/mol [3]
Melting Point ~300 °C (decomposes)[1][7]
Solubility Soluble in water, ethanol, methanol, and sodium hydroxide solutions.[1][5]
Optimal pH Range 12 - 14[1][4][6]
Color Change (Ca²⁺ Titration) Wine-Red to Blue[1][4]

Table 2: Reagent and Solution Preparation

Reagent/SolutionPreparation ProtocolNotes
This compound Indicator (Solid Mixture) Grind 1 part of this compound with 100 parts of an inert salt such as sodium chloride (NaCl) or potassium sulfate (B86663) (K₂SO₄).The solid mixture is stable and convenient for use.[4]
This compound Indicator Solution Dissolve 50 mg of this compound in 100 mL of 0.1 M sodium hydroxide (NaOH) solution.The solution can be unstable in strongly alkaline conditions and is often best prepared fresh or added just before titration.[4][8]
Standard 0.01 M EDTA Solution Dissolve 3.722 g of disodium (B8443419) EDTA dihydrate in deionized water and dilute to 1000 mL in a volumetric flask.Standardize against a primary standard calcium solution.
2 M Sodium Hydroxide (NaOH) Solution Dissolve 80 g of NaOH pellets in deionized water and carefully dilute to 1000 mL.This solution is highly corrosive; handle with appropriate personal protective equipment.

Experimental Protocols

Preparation of this compound Indicator (Solid Mixture)
  • Weigh 1.0 g of this compound powder and 100 g of dry, crystalline sodium chloride.

  • Combine the two components in a clean, dry mortar.

  • Grind the mixture with a pestle until a homogeneous, finely powdered mixture is obtained.

  • Store the indicator mixture in a tightly sealed, labeled container in a cool, dry place.[9][10]

Protocol for Complexometric Titration of Calcium

Reagents and Materials:

  • Calcium-containing sample

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture or solution)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Burette (50 mL)

  • Pipette (e.g., 25 mL)

  • Conical flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.[4]

  • Add approximately 75 mL of deionized water.[4]

  • Add 2 mL of 2 M NaOH solution to the flask to adjust the pH to between 12 and 13.[4] Swirl the flask to mix. If magnesium is present, a precipitate of magnesium hydroxide (Mg(OH)₂) may form.[1][4]

  • Allow the solution to stand for about 5 minutes to ensure complete precipitation of any interfering ions.[11]

  • Add a small amount (approximately 100 mg) of the solid this compound indicator mixture or a few drops of the indicator solution.[4]

  • Swirl the flask to dissolve the indicator. The solution should turn a distinct wine-red color in the presence of calcium ions.[1][4]

  • Titrate the solution with the standard 0.01 M EDTA solution from the burette while continuously stirring with a magnetic stirrer.[4]

  • The endpoint is reached when the color of the solution changes sharply from wine-red to a pure blue.[1][4]

  • Record the volume of EDTA used.

  • Repeat the titration at least two more times with fresh sample aliquots to ensure concordant results (titres agreeing within 0.1 mL).[4][11]

Calculation of Calcium Concentration:

The concentration of calcium in the sample can be calculated using the following formula:

Calcium (mg/L) = (V_EDTA × M_EDTA × Molar Mass_Ca × 1000) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used in the titration (L)

  • M_EDTA = Molarity of the standard EDTA solution (mol/L)

  • Molar Mass_Ca = Molar mass of calcium (40.08 g/mol )

  • V_sample = Volume of the sample taken for titration (L)

Visualizations

Experimental Workflow for Calcium Titration

The following diagram illustrates the key steps in the determination of calcium concentration using a complexometric titration with this compound as an indicator.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start sample_prep Pipette known volume of Ca²⁺ sample start->sample_prep dilute Add deionized water sample_prep->dilute adjust_ph Add 2M NaOH (pH 12-13) Precipitate Mg(OH)₂ dilute->adjust_ph add_indicator Add this compound Indicator (Solution turns Wine-Red) adjust_ph->add_indicator titrate Titrate with standard EDTA solution add_indicator->titrate endpoint Observe color change (Wine-Red to Blue) titrate->endpoint record Record volume of EDTA used endpoint->record repeat_titration Repeat titration for concordance record->repeat_titration calculate Calculate Ca²⁺ concentration repeat_titration->calculate end End calculate->end

Caption: Workflow for Calcium Determination using this compound.

Signaling Pathway of Indicator Action

This diagram illustrates the chemical principle of the color change of this compound during the EDTA titration of calcium.

indicator_mechanism cluster_before Before Endpoint cluster_after At/After Endpoint Ca_CCA Ca²⁺-Calconcarboxylic Acid Complex Ca_EDTA Ca²⁺-EDTA Complex Ca_CCA->Ca_EDTA + EDTA (Titrant) Free_CCA Free this compound Ca_CCA->Free_CCA + EDTA (Titrant) EDTA EDTA l1 Wine-Red Color l2 Blue Color

Caption: Mechanism of this compound Indicator Color Change.

Stability and Storage

The solid this compound indicator, especially when mixed with an inert salt, is stable when stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[9][10][12] Solutions of this compound, particularly in strongly alkaline conditions, may be less stable and it is often recommended to prepare them fresh or add the indicator just before starting the titration.[4][6]

Conclusion

This compound is a robust and highly selective indicator for the complexometric determination of calcium. Its sharp endpoint and ability to function in the presence of magnesium make it a superior choice for many applications in research, quality control, and clinical diagnostics. Adherence to the detailed protocols provided in these notes will facilitate accurate and reproducible results.

References

Application Notes and Protocols for Staining Proteins in Gels with Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid (CCA), a dye traditionally used for calcium titration, has emerged as a versatile tool for the visualization of proteins in polyacrylamide gels.[1][2] This document provides detailed application notes and protocols for two primary methods of using CCA for protein staining: a rapid mixed-dye method and a highly sensitive silver-enhancement technique. These methods offer alternatives to traditional staining procedures like Coomassie Brilliant Blue and conventional silver staining, each with distinct advantages in terms of speed, sensitivity, and application.

The staining mechanism of this compound with proteins is understood to involve non-covalent interactions. As a phenolic acid, CCA can interact with proteins through various mechanisms, including hydrogen bonding and hydrophobic interactions.[3][4] The sulfonic acid and carboxylic acid groups on the CCA molecule can form hydrogen bonds with the polar amino acid side chains of proteins, such as serine, tyrosine, threonine, and asparagine.[3] Additionally, the aromatic rings of CCA can engage in hydrophobic interactions with nonpolar regions of the protein.

Data Presentation: Comparison of Staining Methods

The following table summarizes the key quantitative parameters of CCA-based staining methods in comparison to standard protein staining techniques.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeKey AdvantagesKey DisadvantagesMass Spectrometry Compatibility
CCA-Rhodamine B Mixed-Dye ~25 ng[5][6]Data not readily availableRapid (~1 hour), simple protocol, more sensitive than Coomassie R-250[5][6]Less sensitive than silver stainingInformation not readily available
CCA-Enhanced Silver Staining 0.05 - 0.2 ng[6]NarrowExtremely high sensitivityMulti-step protocol, potential for background stainingA modified version has been reported as MS-compatible[7]
Coomassie Brilliant Blue R-250 ~100 ng[6]~1-2 orders of magnitudeSimple, inexpensive, MS-compatible[8]Less sensitive, requires destaining[8]Yes[8][9][10]
Colloidal Coomassie Blue ~10-20 ng[10]~1-2 orders of magnitudeMore sensitive than R-250, MS-compatible[8][10]More expensive than R-250Yes[8][9][10]
Standard Silver Staining ~0.25-0.5 ng[11]Narrow[8][12]High sensitivity[11]Complex protocol, often not MS-compatible[8][9]Generally no (can be modified)[8][9][10]
Fluorescent Dyes (e.g., SYPRO Ruby) ~0.25-0.5 ng[11]>3 orders of magnitude[11][12][13]High sensitivity, wide linear range, MS-compatible[9][11][13]Requires specialized imaging equipment[11]Yes[9][13]

Experimental Protocols

Protocol 1: Rapid Mixed-Dye Staining with this compound and Rhodamine B

This method provides a quick and more sensitive alternative to Coomassie Brilliant Blue staining. The inclusion of Rhodamine B acts as an auxiliary agent to reduce background staining by inhibiting the binding of this compound to the gel matrix.[5][6]

Materials:

  • Staining Solution:

    • 0.02% (w/v) this compound (NN)

    • 0.04% (w/v) Rhodamine B (RB)

    • 40% (v/v) Methanol

    • 7% (v/v) Acetic Acid

  • Destaining Solution:

    • 40% (v/v) Methanol

    • 7% (v/v) Acetic Acid

  • Deionized Water

Procedure:

  • Fixation: After electrophoresis, place the polyacrylamide gel in a clean container with a sufficient volume of deionized water and wash for 5 minutes.

  • Staining: Immerse the gel in the freshly prepared Staining Solution. Agitate gently on a shaker for 30 minutes at room temperature.

  • Destaining: Transfer the gel to the Destaining Solution and agitate for 15-30 minutes, or until the protein bands are clearly visible against a low background.

  • Washing and Storage: Wash the gel with deionized water and store it in water for documentation.

G cluster_workflow Mixed-Dye Staining Workflow start Post-Electrophoresis Gel fix Fixation (5 min water wash) start->fix stain Staining (0.02% CCA, 0.04% Rhodamine B in 40% Methanol, 7% Acetic Acid) 30 min fix->stain destain Destaining (40% Methanol, 7% Acetic Acid) 15-30 min stain->destain wash_store Final Wash & Storage (Deionized Water) destain->wash_store end Stained Gel wash_store->end

Caption: Workflow for the rapid mixed-dye protein staining method.

Protocol 2: Highly Sensitive Silver Staining with this compound as a Sensitizer

This protocol utilizes this compound to enhance the sensitivity of silver staining, allowing for the detection of proteins in the sub-nanogram range.[6] CCA forms a complex with silver ions, which increases silver binding to the protein bands and enhances the reduction of silver ions to metallic silver.[6]

Materials:

  • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid

  • Sensitizing Solution: 0.02% (w/v) this compound in deionized water

  • Silver Solution: 0.1% (w/v) Silver Nitrate in deionized water

  • Developing Solution: 2.5% (w/v) Sodium Carbonate, 0.02% (v/v) Formaldehyde

  • Stopping Solution: 5% (v/v) Acetic Acid

  • Deionized Water

Procedure:

  • Fixation: After electrophoresis, fix the gel in the Fixing Solution for at least 2 hours, or overnight for optimal results.

  • Washing: Wash the gel thoroughly with deionized water for 10-15 minutes, with at least three changes of water.

  • Sensitization: Immerse the gel in the Sensitizing Solution for 30 minutes with gentle agitation.

  • Washing: Briefly rinse the gel with deionized water (2-3 quick rinses).

  • Silver Impregnation: Incubate the gel in the Silver Solution for 30 minutes in the dark with gentle agitation.

  • Washing: Briefly rinse the gel with deionized water.

  • Development: Transfer the gel to the Developing Solution and agitate until the desired band intensity is achieved. This step should be monitored closely.

  • Stopping: Stop the development by immersing the gel in the Stopping Solution for 10-15 minutes.

  • Washing and Storage: Wash the gel with deionized water and store for documentation.

G cluster_workflow CCA-Enhanced Silver Staining Workflow start Post-Electrophoresis Gel fix Fixation (50% Methanol, 10% Acetic Acid) ≥ 2 hours start->fix wash1 Wash (Deionized Water) 3 x 10-15 min fix->wash1 sensitize Sensitization (0.02% CCA) 30 min wash1->sensitize wash2 Brief Wash (Deionized Water) sensitize->wash2 silver Silver Impregnation (0.1% Silver Nitrate) 30 min (dark) wash2->silver wash3 Brief Wash (Deionized Water) silver->wash3 develop Development (2.5% Sodium Carbonate, 0.02% Formaldehyde) wash3->develop stop Stopping (5% Acetic Acid) 10-15 min develop->stop wash_store Final Wash & Storage (Deionized Water) stop->wash_store end Stained Gel wash_store->end

Caption: Workflow for the highly sensitive CCA-enhanced silver staining method.

Signaling Pathways and Logical Relationships

The interaction of this compound with proteins is a direct binding event and does not involve a signaling pathway. The logical relationship in the context of these protocols is the sequential nature of the experimental steps, as illustrated in the workflow diagrams above.

Concluding Remarks

This compound offers valuable alternatives for protein staining in polyacrylamide gels. The mixed-dye method is a rapid and more sensitive option compared to Coomassie Blue, making it suitable for routine analysis where speed is a factor. The CCA-enhanced silver staining protocol provides exceptionally high sensitivity, rivaling that of traditional silver stains, which is ideal for the detection of low-abundance proteins. The choice of method will depend on the specific requirements of the experiment, including the need for sensitivity, speed, and compatibility with downstream applications. Further studies are warranted to fully characterize the linear dynamic range of these CCA-based stains and their compatibility with mass spectrometry.

References

Application Notes and Protocols: Utilizing Calconcarboxylic Acid in the Presence of Magnesium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid, also known as Patton and Reeder's indicator, is a metallochromic indicator dye widely employed in analytical chemistry for the quantitative determination of calcium ions (Ca²⁺) through complexometric titration.[1][2] Its distinct color change from a wine-red when complexed with calcium to a pure blue in its free form provides a sharp and easily detectable endpoint.[1][2] A key advantage of this compound is its utility in samples containing magnesium ions (Mg²⁺), a common interference in calcium quantification.[1][2] This is achieved by carefully controlling the pH of the solution.

This document provides detailed application notes and experimental protocols for the use of this compound in the presence of magnesium, targeting researchers, scientists, and professionals in drug development who require accurate calcium measurements in various matrices.

Principle of Action

This compound forms a stable, wine-red complex with calcium ions. In a complexometric titration, a stronger chelating agent, typically ethylenediaminetetraacetic acid (EDTA), is used as the titrant. EDTA has a higher affinity for calcium ions than this compound. As EDTA is added to the sample, it progressively binds with the free calcium ions. Once all the free calcium has been complexed, the EDTA begins to displace the this compound from the Ca²⁺-indicator complex. This displacement releases the free indicator, resulting in a sharp color change from wine-red to blue, signifying the titration's endpoint.[1][2]

The selectivity for calcium in the presence of magnesium is achieved by adjusting the pH of the solution to between 12 and 14.[1][2] At this high pH, magnesium ions precipitate out of the solution as magnesium hydroxide (B78521) (Mg(OH)₂), effectively preventing their interference with the calcium-EDTA titration.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of this compound and EDTA with calcium and magnesium.

ParameterValueIonConditionsReference
log K (Formation Constant) ~ 5.0Ca²⁺0.1 M KCl[1]
Optimal pH for Titration 12 - 14Ca²⁺-[1][2]
Color of Ca²⁺-Indicator Complex Wine-RedCa²⁺pH 12-13[1]
Color of Free Indicator Blue-pH 12-14[1][2]

Experimental Protocols

Protocol 1: Determination of Calcium in Aqueous Solutions Containing Magnesium

This protocol details the standard method for titrating calcium ions with EDTA using this compound as an indicator in the presence of magnesium.

Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with NaCl or as a solution)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Calcium-containing sample

  • Deionized water

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. A precipitate of Mg(OH)₂ may form if magnesium is present.[3]

  • Add a small amount (approximately 10-20 mg) of the this compound indicator powder and swirl to dissolve. The solution should turn a wine-red color.[3]

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[3]

  • Record the volume of EDTA used.

  • Repeat the titration at least two more times with fresh sample aliquots and calculate the average volume.

Calculation of Calcium Concentration:

Calcium (mg/L) = (V_EDTA × M_EDTA × 40.08 × 1000) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used in liters

  • M_EDTA = Molarity of the EDTA solution

  • 40.08 = Molar mass of Calcium in g/mol

  • V_sample = Volume of the sample in liters

Protocol 2: Staining of Proteins in Polyacrylamide Gels

This compound can also be utilized as a protein stain in SDS-PAGE, offering a simple and rapid alternative to traditional methods.[4][5][6]

Materials:

  • Staining solution: 0.02% this compound and 0.04% Rhodamine B in 40% methanol/7% acetic acid.[4]

  • Destaining solution: 40% methanol/7% acetic acid.

  • Polyacrylamide gel with separated proteins.

Procedure:

  • After electrophoresis, immerse the gel in the staining solution for 30-60 minutes.

  • Transfer the gel to the destaining solution.

  • Gently agitate the gel in the destaining solution until the protein bands are clearly visible against a reduced background. This typically takes less than an hour.[4]

Applications in Drug Development

The accurate determination of calcium concentration is critical in various stages of drug development. This compound-based titrations can be applied in:

  • Quality control of pharmaceutical formulations: Ensuring the correct concentration of calcium in tablets, supplements, and other drug products.

  • Analysis of biological fluids: Measuring calcium levels in serum, plasma, or urine for preclinical and clinical studies, where magnesium is a common co-factor.[7]

  • Enzyme assays: Monitoring the activity of calcium-dependent enzymes where precise calcium concentrations are required and magnesium may be present in the buffer.

  • Fluorescent probe applications: this compound can be incorporated into fluorescent probes for the detection of Ca²⁺ ions in biological systems, which is valuable for high-throughput screening and diagnostic applications.[8]

Visualizations

G cluster_titration Complexometric Titration Workflow Sample Sample (Ca²⁺, Mg²⁺) Add_NaOH Add NaOH (pH 12-13) Sample->Add_NaOH Precipitation Mg²⁺ precipitates as Mg(OH)₂ Add_NaOH->Precipitation Add_Indicator Add this compound Add_NaOH->Add_Indicator Ca_Indicator Wine-Red Complex (Ca²⁺-Indicator) Add_Indicator->Ca_Indicator Titrate_EDTA Titrate with EDTA Ca_Indicator->Titrate_EDTA Endpoint Endpoint: Color Change (Wine-Red to Blue) Titrate_EDTA->Endpoint Free_Indicator Blue Free Indicator Endpoint->Free_Indicator G cluster_reaction Chemical Reactions in Titration Ca_Indicator Ca²⁺ + Indicator²⁻ → [Ca-Indicator] (Wine-Red) EDTA_Titration [Ca-Indicator] + EDTA⁴⁻ → [Ca-EDTA]²⁻ + Indicator²⁻ (Blue) Ca_Indicator->EDTA_Titration Titration Mg_Precipitation Mg²⁺ + 2OH⁻ → Mg(OH)₂ (s) G cluster_decision Decision Logic for Calcium Determination Start Sample containing Ca²⁺ and potentially Mg²⁺ Check_Mg Is Magnesium Present? Start->Check_Mg High_pH_Titration Use this compound at pH 12-14 Check_Mg->High_pH_Titration Yes Other_Method Consider alternative methods (e.g., ion chromatography) Check_Mg->Other_Method No/Other Interferences Result Accurate Ca²⁺ Concentration High_pH_Titration->Result

References

Calconcarboxylic Acid: Application Notes and Protocols for Trace Metal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid, also known as Patton and Reeder's indicator, is a versatile azo dye widely recognized for its strong chelating properties.[1] Its molecular structure, featuring hydroxyl, carboxylic acid, and sulfonic acid groups, allows it to form stable, colored complexes with various metal ions.[2] This property makes it a valuable reagent in analytical chemistry for the determination of trace metals. While its most prominent application is in the complexometric titration of calcium, it also serves as a chromogenic reagent in spectrophotometric methods for the analysis of other trace metals like copper. This document provides detailed application notes and protocols for the use of this compound in trace metal analysis.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁H₁₄N₂O₇S
Molar Mass 438.41 g/mol
Appearance Dark violet to black crystalline powder
Melting Point 300°C (decomposition)
Solubility Soluble in water, ethanol, and sodium hydroxide (B78521) solutions.

Application 1: Complexometric Titration of Calcium

This compound is a superior indicator for the complexometric titration of calcium with ethylenediaminetetraacetic acid (EDTA), especially in the presence of magnesium.[3] The free indicator is blue, while its complex with calcium is pink or red.[3] The titration is performed at a high pH (12-14), where magnesium precipitates as magnesium hydroxide, thus preventing its interference.[4] EDTA forms a more stable complex with calcium than this compound does.[3] During the titration, EDTA displaces this compound from its calcium complex. The endpoint is marked by a sharp color change from wine red to pure blue, indicating the complete complexation of calcium by EDTA.[3]

Quantitative Data for Calcium Titration
ParameterDescription
Analyte Calcium (Ca²⁺)
Titrant Ethylenediaminetetraacetic acid (EDTA) solution
Indicator This compound
pH Range 12 - 14
Color Change (Endpoint) Wine Red to Pure Blue
Interferences High concentrations of copper, iron, cobalt, zinc, or manganese.[4] Magnesium interference is eliminated by precipitation at high pH.[4]
Experimental Protocol: Complexometric Titration of Calcium

1. Reagents and Solutions:

  • EDTA Solution (0.01 M): Dissolve 3.722 g of disodium (B8443419) EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask. Standardize against a primary standard calcium solution.

  • This compound Indicator: Prepare a 0.5% (w/v) solution in methanol (B129727) or as a ground mixture with sodium chloride.

  • Sodium Hydroxide (NaOH) Solution (8 M): Dissolve 320 g of NaOH in deionized water and dilute to 1 L.

  • Calcium Standard Solution (0.01 M): Dissolve 1.000 g of anhydrous calcium carbonate (primary standard grade) in a minimum amount of dilute HCl and dilute to 1 L with deionized water.

2. Procedure:

  • Pipette a known volume of the sample solution containing calcium into a 250 mL Erlenmeyer flask.

  • Add 1-2 mL of 8 M NaOH solution to raise the pH to 12-14.

  • Add a small amount (approx. 30-50 mg) of the this compound indicator mixture. The solution will turn a wine-red color if calcium is present.

  • Titrate with the standardized 0.01 M EDTA solution with constant stirring until the color changes from wine red to a clear blue.

  • Record the volume of EDTA solution used.

  • Calculate the calcium concentration in the sample.

Experimental Workflow: Complexometric Titration of Calcium

G cluster_sample_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Sample Solution Add_NaOH Add NaOH (pH 12-14) Sample->Add_NaOH Add_Indicator Add this compound Indicator Add_NaOH->Add_Indicator Titrate_EDTA Titrate with Standard EDTA Solution Add_Indicator->Titrate_EDTA Wine-Red Solution Endpoint Endpoint Detection (Wine Red to Blue) Titrate_EDTA->Endpoint Record_Volume Record Volume of EDTA Endpoint->Record_Volume Calculate_Ca Calculate Calcium Concentration Record_Volume->Calculate_Ca

Caption: Workflow for Calcium Determination by Complexometric Titration.

Application 2: Spectrophotometric Determination of Trace Copper

This compound can be used for the kinetic spectrophotometric determination of trace amounts of copper(II). This method is based on the inhibitory effect of copper(II) on the discoloration reaction of this compound with hydrogen peroxide in an acidic medium. The absorbance is measured at 540 nm.

Quantitative Data for Spectrophotometric Copper Analysis
ParameterValue
Analyte Copper (Cu²⁺)
Method Kinetic Spectrophotometry
Wavelength (λmax) 540 nm
Linear Range 0 - 3.0 µg/25 mL
Detection Limit 2.41 x 10⁻⁸ g/mL
Interferences Fe(II) and Al(III) can interfere. Interference can be masked by the addition of ammonium (B1175870) fluoride (B91410) (NH₄F).
Experimental Protocol: Kinetic Spectrophotometric Determination of Copper

1. Reagents and Solutions:

  • Copper(II) Standard Stock Solution (100 µg/mL): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water, add a few drops of concentrated H₂SO₄, and dilute to 1 L in a volumetric flask.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution.

  • This compound Solution (1.0 x 10⁻⁴ M): Prepare in a suitable solvent.

  • Hydrogen Peroxide Solution (30%): Commercially available.

  • Hydrochloric Acid (HCl) Solution (0.1 M).

  • Ammonium Fluoride (NH₄F) Solution (5% w/v): As a masking agent.

2. Procedure:

  • Into a series of 25 mL volumetric flasks, add increasing volumes of the copper(II) working standard solution to prepare a calibration curve (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 µg of Cu²⁺).

  • To each flask, add 2.5 mL of 0.1 M HCl.

  • If interfering ions are present, add 1 mL of 5% NH₄F solution.

  • Add 2.0 mL of the this compound solution.

  • Add 1.5 mL of 30% hydrogen peroxide solution.

  • Dilute to the mark with deionized water and mix well.

  • Start a timer immediately after the addition of hydrogen peroxide.

  • Measure the absorbance at 540 nm at a fixed time point (e.g., 5 minutes) against a reagent blank.

  • Plot the absorbance versus the concentration of copper(II) to obtain the calibration curve.

  • For sample analysis, follow the same procedure with an aliquot of the sample solution.

Logical Relationship: Principle of Kinetic Spectrophotometric Determination of Copper

G cluster_reaction Chemical Reaction cluster_effect Influence of Copper(II) cluster_measurement Analytical Measurement CCA This compound (Colored) Products Colorless Products CCA->Products + H2O2 (Slow Reaction) H2O2 Hydrogen Peroxide Cu2 Copper(II) Inhibition Inhibits the Reaction Cu2->Inhibition Absorbance Higher Absorbance at 540 nm Inhibition->Absorbance Concentration Higher Copper(II) Concentration Concentration->Absorbance

Caption: Principle of the Inhibitory Kinetic Method for Copper(II) Analysis.

Analysis of Other Trace Metals: Iron and Aluminum

While this compound is an excellent chelating agent, its use as a direct chromogenic reagent for the spectrophotometric determination of trace iron and aluminum is not well-documented in readily available literature. These metals are more commonly noted as potential interferences in the complexometric titration of calcium.[4]

For the quantitative analysis of trace iron and aluminum, other established spectrophotometric methods are typically employed:

  • Iron (Fe³⁺): A common method involves the formation of a colored complex with reagents such as 1,10-phenanthroline or thiocyanate .

  • Aluminum (Al³⁺): Reagents like Eriochrome Cyanine R or Aluminon (aurin tricarboxylic acid) are frequently used to form colored complexes suitable for spectrophotometric analysis.

When analyzing samples containing multiple metal ions, it is crucial to consider potential interferences and employ appropriate masking agents or separation techniques to ensure the accuracy of the results.

Conclusion

This compound is a valuable and versatile chelating agent in the field of trace metal analysis. Its primary and well-established application is as an indicator in the complexometric titration of calcium, offering a sharp and clear endpoint. Furthermore, it can be utilized in more specialized applications, such as the kinetic spectrophotometric determination of trace copper. For the analysis of other trace metals like iron and aluminum, alternative and more specific chromogenic reagents are generally preferred. Researchers and analysts should select the appropriate methodology based on the target analyte, sample matrix, and required sensitivity.

References

Applications of Calconcarboxylic Acid in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid (CCA), also known as Patton and Reeder's indicator, is a versatile azo dye with significant applications in various biochemical assays. Its ability to form colored complexes with metal ions, particularly calcium, makes it an invaluable tool for quantification and detection in biological samples. This document provides detailed application notes and protocols for the use of this compound in complexometric titration of calcium, protein staining in gel electrophoresis, and as a component in electrochemical biosensors for nucleic acid detection.

I. Determination of Calcium by Complexometric Titration

This compound is widely employed as a metallochromic indicator for the accurate determination of calcium ion (Ca²⁺) concentrations in biological fluids, water, and other matrices through complexometric titration with ethylenediaminetetraacetic acid (EDTA).[1]

Principle

The assay is based on the differential stability of the Ca²⁺-CCA complex and the Ca²⁺-EDTA complex. In a highly alkaline environment (pH 12-14), this compound binds to free Ca²⁺ ions, forming a wine-red complex.[1] During titration, EDTA, a stronger chelating agent, is added and progressively displaces CCA from the Ca²⁺-CCA complex. At the endpoint, when all Ca²⁺ has been complexed by EDTA, the indicator is released in its free, blue-colored form, providing a sharp and clear visual endpoint.[1] The high pH is crucial to precipitate magnesium ions as magnesium hydroxide (B78521), thus preventing their interference with the calcium determination.

Quantitative Data Summary
ParameterValueReference
Analyte Calcium (Ca²⁺)[1]
Method Complexometric Titration[1]
Indicator This compound[1]
Titrant Ethylenediaminetetraacetic acid (EDTA)[1]
Optimal pH 12 - 14[1]
Color Change (Endpoint) Wine-Red to Blue[1]
Detection Range 0.1 - 100 mg/L[1]
Absorption Maximum (Acidic Ethanol) 568 - 573 nm[2]
Interferences High concentrations of metal ions such as copper, iron, cobalt, zinc, or manganese. Magnesium interference is minimized at pH > 12.
Experimental Protocol: Determination of Calcium in a Biological Sample

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with NaCl or as a solution)

  • Sodium hydroxide (NaOH) solution, 8 M

  • Calcium-containing sample (e.g., serum, urine)

  • Deionized water

  • Burette, pipette, conical flasks, magnetic stirrer

2. Sample Preparation:

  • Accurately pipette a known volume of the biological sample into a conical flask.

  • Dilute with deionized water to a suitable volume for titration.

3. Titration Procedure:

  • Add 8 M NaOH dropwise to the sample solution to adjust the pH to 12-13. This will precipitate any magnesium ions present.

  • Add a small amount (approximately 10-20 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a distinct wine-red color.

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color of the solution sharply changes from wine-red to a pure blue.[1]

  • Record the volume of EDTA used.

  • Repeat the titration at least two more times with fresh sample aliquots and calculate the average volume of EDTA used.

4. Calculation: The concentration of calcium in the sample can be calculated using the following formula:

Where:

  • V_EDTA = Volume of EDTA solution used (L)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • 40.08 = Molar mass of Calcium ( g/mol )

  • V_sample = Volume of the sample (mL)

Calcium_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Biological Sample Dilution Dilute with DI Water Sample->Dilution pH_Adjust Adjust pH to 12-13 with NaOH Dilution->pH_Adjust Add_Indicator Add Calconcarboxylic Acid Indicator pH_Adjust->Add_Indicator Titrate_EDTA Titrate with Standard EDTA Add_Indicator->Titrate_EDTA Endpoint Observe Color Change (Wine-Red to Blue) Titrate_EDTA->Endpoint Record_Volume Record EDTA Volume Endpoint->Record_Volume Calculate_Ca Calculate Calcium Concentration Record_Volume->Calculate_Ca

Experimental workflow for calcium determination.

II. Protein Staining in Polyacrylamide Gel Electrophoresis (PAGE)

This compound can be utilized as a sensitive staining agent for the visualization of proteins separated by SDS-PAGE. It offers an alternative to traditional staining methods like Coomassie Brilliant Blue.

Mixed-Dye Staining Method

This method employs a combination of this compound and Rhodamine B for rapid and sensitive protein detection.[3] Rhodamine B acts as an auxiliary agent to reduce background staining by inhibiting the binding of CCA to the gel matrix, thereby enhancing the visibility of the protein bands.[3]

Quantitative Data:

  • Sensitivity: 25 ng of bovine serum albumin[3]

  • Staining Time: Less than one hour[3]

Experimental Protocol:

  • Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol (B129727), 10% acetic acid) for 30 minutes.

  • Staining Solution Preparation: Prepare a fresh staining solution containing 0.02% (w/v) this compound and 0.04% (w/v) Rhodamine B in 40% methanol with 7% acetic acid.[3]

  • Staining: Immerse the fixed gel in the staining solution and agitate gently for 30-60 minutes.

  • Destaining: Briefly wash the gel with a destaining solution (e.g., 40% methanol, 10% acetic acid) to reduce background coloration. Protein bands will appear as dark bands against a lighter background.

Silver Staining Sensitizer (B1316253)

This compound can also be used as a silver-ion sensitizer in silver staining protocols to enhance the detection of low-abundance proteins.[4] CCA forms a complex with silver ions, which increases silver binding to the protein bands and enhances the reduction of silver ions to metallic silver, leading to a significant increase in sensitivity.[4]

Quantitative Data:

  • Detection Limit: 0.05-0.2 ng of protein[4]

Experimental Protocol (General Steps):

  • Fixation: Fix the gel in a solution of 50% methanol and 12% acetic acid for at least 2 hours.

  • Washing: Wash the gel thoroughly with deionized water.

  • Sensitization: Immerse the gel in a sensitizing solution containing this compound.

  • Silver Impregnation: Incubate the gel in a silver nitrate (B79036) solution.

  • Development: Develop the protein bands by adding a developing solution (e.g., containing formaldehyde (B43269) and sodium carbonate) until the desired band intensity is reached.

  • Stop Reaction: Stop the development process by adding a stop solution (e.g., 5% acetic acid).

Protein_Staining_Logic cluster_mixed_dye Mixed-Dye Staining cluster_silver_sensitizer Silver Staining Sensitizer CCA_RB This compound + Rhodamine B Protein_Complex_RB CCA-Protein Complex (Visible Bands) CCA_RB->Protein_Complex_RB RB_Inhibit Rhodamine B inhibits CCA binding to gel matrix CCA_RB->RB_Inhibit CCA_Ag This compound Ag_Complex CCA-Silver Complex CCA_Ag->Ag_Complex Enhanced_Binding Increased Silver Binding to Protein Ag_Complex->Enhanced_Binding Metallic_Ag Enhanced Reduction to Metallic Silver Enhanced_Binding->Metallic_Ag Increased_Sensitivity Increased Sensitivity Metallic_Ag->Increased_Sensitivity

Principle of CCA in protein staining methods.

III. Electrochemical Biosensor for Leukemia Detection

This compound has been utilized in the development of electrochemical biosensors for the detection of specific DNA sequences, such as those associated with leukemia.[2] This application involves the electropolymerization of CCA to form a film on an electrode surface, which then serves as a platform for the immobilization of a DNA probe.

Principle

A poly-Calconcarboxylic acid film is electrochemically deposited onto a glassy carbon electrode. This polymer film provides a stable and functionalized surface for the covalent attachment of a single-stranded DNA (ssDNA) probe that is complementary to a target leukemia-associated gene sequence. When the biosensor is exposed to a sample containing the target DNA, hybridization occurs between the probe and the target DNA, forming a double-stranded DNA (dsDNA) duplex on the electrode surface. This hybridization event can be detected by monitoring changes in the electrochemical signal, often using an intercalating redox indicator like methylene (B1212753) blue, which shows a different electrochemical response when bound to ssDNA versus dsDNA.

Experimental Protocol: Fabrication and Use of a Poly-CCA DNA Biosensor

1. Electrode Preparation:

2. Electropolymerization of this compound:

  • Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Immerse the cleaned electrode in the CCA solution.

  • Apply a potential cycling or a constant potential to electropolymerize CCA onto the electrode surface, forming a thin, stable film.

3. DNA Probe Immobilization:

  • Activate the carboxylic acid groups on the poly-CCA film using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS).

  • Immerse the activated electrode in a solution containing the amine-modified ssDNA probe specific for the target leukemia gene.

  • Allow the covalent immobilization to proceed for a specified time.

4. Hybridization and Detection:

  • Incubate the DNA probe-modified electrode with the sample solution (e.g., patient's denatured DNA) to allow for hybridization with the target DNA sequence.

  • Wash the electrode to remove any non-specifically bound DNA.

  • Immerse the electrode in a solution containing an electrochemical indicator (e.g., methylene blue).

  • Measure the electrochemical signal (e.g., using differential pulse voltammetry). A change in the signal compared to a non-complementary DNA control indicates the presence of the target leukemia gene.

DNA_Biosensor_Workflow cluster_fabrication Biosensor Fabrication cluster_detection Target Detection cluster_result Result Electrode Glassy Carbon Electrode Polymerization Electropolymerize This compound Electrode->Polymerization Probe_Immobilization Immobilize ssDNA Probe Polymerization->Probe_Immobilization Hybridization Hybridize with Target DNA Probe_Immobilization->Hybridization Add_Indicator Add Electrochemical Indicator Hybridization->Add_Indicator Signal_Detection Measure Electrochemical Signal Add_Indicator->Signal_Detection Signal_Change Change in Signal Indicates Target Presence Signal_Detection->Signal_Change

Workflow for leukemia detection using a CCA-based biosensor.

References

Application Notes and Protocols: Calconcarboxylic Acid in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid, systematically named 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid, is a notable azo dye. Its primary application lies in analytical chemistry as a complexometric indicator for the quantification of calcium ions, even in the presence of magnesium.[1] Beyond this, its utility extends to biomedical research, including protein staining in gel electrophoresis and as a component in diagnostic assays.[2][3][4] This document provides detailed protocols for the synthesis of this compound and its applications, alongside relevant quantitative data and workflow diagrams.

Data Presentation

Physical and Spectroscopic Properties of this compound
PropertyValueReference(s)
IUPAC Name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid[1]
Common Names Patton-Reeder Indicator, Calconcarbonic acid[1]
CAS Number 3737-95-9[5]
Molecular Formula C₂₁H₁₄N₂O₇S[5]
Molecular Weight 438.41 g/mol [5]
Appearance Dark violet to black powder[6]
Melting Point ~300 °C (decomposes)[6]
Solubility Soluble in water, ethanol, and sodium hydroxide (B78521).[7]
UV-Visible Absorption Data

The absorption maximum (λmax) of this compound is pH-dependent.

Solvent/Conditionλmax (nm)Reference(s)
Ethanol569 - 572[8]
Acidic Ethanol568 - 573[2]
Aqueous solution (pH 4.83)550[9]
Aqueous solution (pH 9)554[9]
Aqueous solution (pH 12.6)638[9]
Spectroscopic Characterization
  • FT-IR Spectroscopy : The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad O-H stretching band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid group, often overlapping with C-H stretching vibrations.[10] A strong C=O stretching vibration is expected between 1690-1760 cm⁻¹.[10] The azo group (-N=N-) typically exhibits an absorption in the range of 1400-1500 cm⁻¹.

  • NMR Spectroscopy :

    • ¹³C NMR : While a specific spectrum is not provided in the search results, a database entry for the ¹³C NMR spectrum of this compound exists.[11] Generally, the carbon atoms of the aromatic rings would resonate in the range of 110-160 ppm. The carbonyl carbon of the carboxylic acid is expected to appear further downfield, typically between 165-185 ppm.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of azo dye synthesis and patent literature.[1][13]

Materials:

  • 1-amino-2-naphthol-4-sulfonic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-hydroxy-3-naphthoic acid

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • p-Toluidine (B81030) (for purification)

  • Methanol (for purification)

Procedure:

Part A: Diazotization of 1-amino-2-naphthol-4-sulfonic acid

  • In a 250 mL beaker, dissolve a specific molar equivalent of 1-amino-2-naphthol-4-sulfonic acid in a dilute solution of hydrochloric acid.

  • Cool the beaker in an ice bath to maintain the temperature between 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 1-amino-2-naphthol-4-sulfonic acid while stirring continuously. Maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring for 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-hydroxy-3-naphthoic acid in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of 2-hydroxy-3-naphthoic acid with vigorous stirring.

  • A colored precipitate of this compound will form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product fully.

  • Isolate the crude this compound by vacuum filtration and wash with cold water.

Part C: Purification

  • For purification, dissolve the crude dye in warm 20% aqueous methanol.[14]

  • Add an equivalent amount of p-toluidine to precipitate the p-toluidinium salt.[14]

  • Cool the mixture to facilitate precipitation.

  • Collect the salt by filtration and then recrystallize the acid from hot water.[14]

  • Dry the purified this compound in a vacuum oven.

Protocol 2: Application in Protein Staining

This protocol is based on a mixed-dye staining method for polyacrylamide gels.[3]

Materials:

  • Staining solution: 0.02% (w/v) this compound and 0.04% (w/v) rhodamine B in 40% methanol/7% acetic acid.

  • Destaining solution: 40% methanol/7% acetic acid.

  • Polyacrylamide gel with separated proteins.

Procedure:

  • After electrophoresis, place the polyacrylamide gel in the staining solution.

  • Gently agitate the gel in the staining solution for approximately 30-60 minutes.

  • Transfer the gel to the destaining solution.

  • Gently agitate the gel in the destaining solution until the protein bands are clearly visible against a reduced background. This process is typically rapid.

  • The protein bands will appear as distinct colored bands. This method can offer higher sensitivity than traditional Coomassie Brilliant Blue staining.[3]

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A 1-amino-2-naphthol-4-sulfonic acid C Diazonium Salt Solution (0-5 °C) A->C Reacts with B NaNO₂ / HCl B->C E Crude this compound C->E D 2-hydroxy-3-naphthoic acid in NaOH D->E Couples with F Purified this compound E->F Purified by recrystallization

Caption: Synthesis workflow for this compound.

Calcium_Indication_Mechanism cluster_binding Calcium Binding cluster_titration EDTA Titration CCA_free Free this compound (Blue) CCA_Ca_complex CCA-Ca²⁺ Complex (Pink/Red) CCA_free->CCA_Ca_complex Binds Ca_ion Ca²⁺ Ion Ca_ion->CCA_Ca_complex EDTA_Ca_complex EDTA-Ca²⁺ Complex (More Stable) CCA_Ca_complex->EDTA_Ca_complex CCA_free_released Free this compound (Blue) CCA_Ca_complex->CCA_free_released Displaced by EDTA EDTA EDTA->EDTA_Ca_complex Forms

Caption: Mechanism of this compound as a calcium indicator.

Applications in Research and Drug Development

This compound's primary role in a research and drug development setting is as an analytical tool.

  • Calcium Ion Detection : Calcium signaling is a critical component of numerous cellular processes, including neurotransmission, muscle contraction, and gene expression. The ability of this compound to specifically indicate the presence of calcium ions makes it a valuable reagent in biochemical assays designed to study these pathways.[1] While not a direct therapeutic agent, it can be used to screen for compounds that modulate calcium signaling by measuring changes in calcium concentration.

  • Protein Quantification and Analysis : In drug development, the expression levels and purity of target proteins are critical parameters. The use of this compound in protein staining provides a sensitive method for the visualization and quantification of proteins separated by gel electrophoresis.[3][15]

  • Diagnostic Applications : this compound has been utilized in the development of diagnostic methods. For instance, it has been used in the preparation of a poly-CCA film for leukemia diagnosis, which involves the immobilization and hybridization of DNA, with detection facilitated by methylene (B1212753) blue and differential pulse voltammetry.[2][4] Furthermore, when coupled with other molecules, it can act as a fluorescent probe for the detection of Ca²⁺ ions in biological fluids like blood.[2] These applications highlight its potential in the development of novel diagnostic tools and biosensors.

References

Application Notes: Complexometric Titration of Calcium Using Patton-Reeder Indicator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Complexometric titration is a widely utilized analytical technique for the determination of metal ion concentrations. The titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA) is a classic example of this method, with applications in water hardness analysis, pharmaceutical quality control, food and beverage manufacturing, and biological sample analysis.[1][2] The Patton-Reeder (PR) indicator, also known as calconcarboxylic acid, is a highly specific metallochromic indicator used for the precise determination of calcium, particularly in the presence of magnesium.[3][4] This indicator provides a sharp and clear color change at the endpoint, enhancing the accuracy of the titration.[2][3]

Principle of the Method

The determination of calcium concentration via complexometric titration with EDTA and the Patton-Reeder indicator is based on the principles of chelation chemistry. EDTA, a hexadentate ligand, forms a highly stable, 1:1 complex with calcium ions.[2][5] The Patton-Reeder indicator also forms a complex with calcium ions, but this complex is less stable than the Ca-EDTA complex.[1]

The titration is performed under alkaline conditions (pH 12-14), which is crucial for two reasons.[3][6] Firstly, at this high pH, any magnesium ions present in the sample precipitate as magnesium hydroxide (B78521) (Mg(OH)₂), thus preventing their interference with the calcium determination.[1][7] Secondly, the optimal pH range for the Patton-Reeder indicator to exhibit a distinct color change is between 12 and 14.[3]

Initially, the Patton-Reeder indicator is added to the calcium-containing sample, forming a wine-red or pink/red Ca-Indicator complex.[1][3][4] As the EDTA titrant is added, it first reacts with any free calcium ions. Near the endpoint, the EDTA begins to displace the indicator from the Ca-Indicator complex. At the endpoint, all calcium ions are complexed with EDTA, and the indicator is released in its free form, which is pure blue in color.[1][4] The sharp transition from wine-red to blue signals the completion of the titration.

The overall reaction can be summarized as follows: Ca-Indicator (wine-red) + EDTA → Ca-EDTA + Indicator (blue)[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the complexometric titration of calcium using the Patton-Reeder indicator.

Table 1: Reagent Preparation and Specifications

ReagentPreparationConcentration (Typical)Notes
EDTA Standard Solution Dissolve a precise weight of dried disodium (B8443419) EDTA salt in deionized water in a volumetric flask.[1]0.01 M to 0.025 M[1][8]For low calcium concentrations, a more dilute EDTA solution (e.g., 0.0005 M) may be required.[1]
Patton-Reeder Indicator Typically used as a solid triturate, a mixture of the indicator with an inert salt like sodium sulfate (B86663).[1][3] A common ratio is 1 part indicator to 100 parts sodium sulfate.[3][6]Add approximately 0.1 g of the triturate per titration.[1]The solid mixture is more stable than a solution.
Sodium Hydroxide (NaOH) Solution Dissolve solid NaOH pellets in deionized water.1 M to 8 M[1][8]Used to adjust the sample pH to 12-14. This is a corrosive solution and should be handled with care.[1]

Table 2: Experimental Conditions and Endpoint

ParameterValue/DescriptionPurpose
pH 12 - 14[3][6]To precipitate Mg²⁺ as Mg(OH)₂ and ensure a sharp indicator color change.[1][7]
Initial Color Wine-red or Pink/Red[1][3]Formation of the Ca-Indicator complex.
Endpoint Color Pure Blue[1][3][4]All Ca²⁺ is complexed by EDTA, and the indicator is in its free form.
Stoichiometry 1:1 (Ca²⁺:EDTA)[2]Simplifies the calculation of the calcium concentration.

Experimental Protocols

1. Preparation of Reagents

  • 0.01 M EDTA Standard Solution:

    • Dry approximately 3.72 g of analytical grade disodium EDTA dihydrate at 80°C for 2 hours and cool in a desiccator.

    • Accurately weigh the dried EDTA salt and dissolve it in deionized water.

    • Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

  • Patton-Reeder Indicator Triturate:

    • Grind 0.5 g of Patton-Reeder indicator with 50 g of anhydrous sodium sulfate using a mortar and pestle until a homogenous fine powder is obtained.[1]

    • Store in a dry, tightly sealed container.

  • 8 M Sodium Hydroxide (NaOH) Solution:

    • Carefully weigh 32 g of NaOH pellets.

    • In a fume hood, slowly add the NaOH pellets to approximately 80 mL of deionized water in a beaker, stirring continuously to dissolve. The dissolution is highly exothermic.

    • Once cooled to room temperature, transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

2. Sample Preparation

  • Obtain a representative sample containing calcium ions. The sample can be water, a dissolved solid, or a biological extract.

  • If the sample is a solid, accurately weigh a suitable amount and dissolve it in an appropriate solvent (e.g., dilute acid), ensuring all calcium is in solution.

  • Pipette a known volume (aliquot) of the sample solution into a 250 mL Erlenmeyer flask. For instance, use a 50 mL aliquot for water samples.[1]

  • Dilute the sample with approximately 50 mL of deionized water.

3. Titration Procedure

  • Add 4 mL of 8 M NaOH solution to the sample in the Erlenmeyer flask.[1] Swirl the flask and let it stand for about 5 minutes to allow for the precipitation of magnesium hydroxide.[1]

  • Add approximately 0.1 g of the Patton-Reeder indicator triturate to the flask and swirl until the indicator dissolves.[1] The solution should turn a wine-red or pink/red color.[1]

  • Fill a burette with the standardized 0.01 M EDTA solution and record the initial volume.

  • Titrate the sample with the EDTA solution under constant swirling. As the endpoint is approached, the color will start to show flashes of purple.

  • Continue the titration dropwise until the color changes sharply from wine-red to a pure blue.[1] This is the endpoint.

  • Record the final volume of EDTA used.

  • Repeat the titration with at least two more aliquots of the sample solution to obtain concordant results (titration volumes agreeing within 0.1 mL).[1]

4. Calculation of Calcium Concentration

  • Calculate the average volume of EDTA used from the concordant titration results.

  • Determine the moles of EDTA used: Moles of EDTA = Molarity of EDTA (mol/L) × Average Volume of EDTA (L)

  • Based on the 1:1 stoichiometry of the Ca²⁺-EDTA reaction, the moles of calcium in the sample aliquot are equal to the moles of EDTA used.[1] Moles of Ca²⁺ = Moles of EDTA

  • Calculate the concentration of calcium in the original sample: Concentration of Ca²⁺ (mol/L) = Moles of Ca²⁺ / Volume of sample aliquot (L)

  • To express the concentration in other units, such as mg/L (ppm): Concentration of Ca²⁺ (mg/L) = Concentration of Ca²⁺ (mol/L) × Molar mass of Ca ( g/mol ) × 1000 (mg/g)

Visualizations

Logical Workflow for Complexometric Titration of Calcium

ComplexometricTitrationWorkflow start Start prep_sample Sample Preparation (Aliquot + DI Water) start->prep_sample add_naoh Add NaOH (pH 12-14) Precipitate Mg(OH)₂ prep_sample->add_naoh add_indicator Add Patton-Reeder Indicator (Solution turns Wine-Red) add_naoh->add_indicator titrate Titrate with Standard EDTA Solution add_indicator->titrate endpoint Endpoint Detection (Color change to Pure Blue) titrate->endpoint calculate Calculate Calcium Concentration endpoint->calculate end End calculate->end

A flowchart illustrating the key steps in the complexometric titration of calcium.

References

Fluorimetric Microarray Methods Using Calconcarboxylic Acid Derivatives for High-Throughput Calcium Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calconcarboxylic acid (CCA), a well-established indicator for calcium ions, has been adapted for use in modern high-throughput screening platforms. By derivatizing CCA and immobilizing it on a microarray surface, a sensitive and specific fluorimetric assay for the quantitative detection of calcium ions (Ca²⁺) can be achieved. This technology offers significant advantages for drug discovery and biological research where monitoring calcium signaling is crucial.

One notable advancement in this area is the development of a 3-aminopropyltriethoxysilane-coupled this compound (APS-CCA) probe for use in a fluorimetric microarray. This method demonstrates enhanced fluorescence intensity and provides a robust platform for the analysis of Ca²⁺ in biological samples, such as blood.[1] The use of a hydrophobic patterned microarray substrate further enhances the assay by suppressing the "coffee-ring" effect, leading to uniform spot morphology and preventing cross-contamination between samples.[1]

Principle of the Method

The core of this fluorimetric microarray method lies in the specific interaction between the this compound derivative and calcium ions. The APS-CCA probe is covalently immobilized on a solid support, typically a glass slide with a patterned hydrophobic surface. In the absence of calcium, the probe exhibits a basal level of fluorescence. Upon binding of Ca²⁺, the conformation of the APS-CCA molecule is altered, leading to a significant increase in its fluorescence intensity. This change in fluorescence is directly proportional to the concentration of calcium ions in the sample, allowing for quantitative measurement. The microarray format enables the simultaneous analysis of multiple samples in a high-throughput manner.

The signaling pathway is a direct binding event, as illustrated below:

APS_CCA_Probe APS-CCA Probe (Low Fluorescence) APS_CCA_Ca_Complex APS-CCA-Ca²⁺ Complex (High Fluorescence) APS_CCA_Probe->APS_CCA_Ca_Complex Binding Ca2_Ion Ca²⁺ Ion Ca2_Ion->APS_CCA_Ca_Complex

Figure 1: Simplified signaling pathway of APS-CCA probe upon binding to Calcium ions.

Key Features and Applications

Features:

  • High Sensitivity: The assay can detect calcium ion concentrations down to the micromolar range, with a reported detection limit of 0.0050 mM in blood.[1]

  • Enhanced Fluorescence: The APS-CCA probe exhibits a 2.3-fold higher fluorescence intensity compared to free this compound, leading to an improved signal-to-noise ratio.[1]

  • High-Throughput Capability: The microarray format allows for the parallel analysis of numerous samples, significantly increasing experimental efficiency.

  • Reduced Sample Volume: Only a small volume of sample is required for each spot on the microarray.

  • Improved Spot Uniformity: The use of hydrophobic-hydrophilic patterned surfaces minimizes the "coffee-ring" effect, ensuring consistent and reliable measurements.[1]

Applications:

  • Drug Discovery: Screening compound libraries for their effects on calcium channel modulation or cellular calcium homeostasis.

  • Clinical Diagnostics: High-throughput analysis of calcium levels in biological fluids like blood serum.

  • Cell Biology Research: Studying calcium signaling pathways in response to various stimuli.

  • Environmental Monitoring: Assessing calcium concentrations in water samples.

Quantitative Data Summary

The following tables summarize the key performance characteristics of the APS-CCA based fluorimetric microarray.

ParameterValueReference
Fluorescence Enhancement
APS-CCA vs. Free CCA2.3-fold increase[1]
Assay Performance
Limit of Detection (in blood)0.0050 mM[1]
Selectivity High[1]

Further quantitative data on selectivity against other divalent cations (e.g., Mg²⁺, Zn²⁺, Fe²⁺) and the dynamic range of the assay would be presented here based on the full experimental results.

Experimental Protocols

The following protocols are based on the methodology described by Ding et al. (2016) and general practices for microarray fabrication and analysis.

Protocol 1: Preparation of APS-CCA Fluorescent Probe

This protocol describes the synthesis of the 3-aminopropyltriethoxysilane-coupled this compound (APS-CCA) probe.

Materials:

  • This compound (CCA)

  • 3-aminopropyltriethoxysilane (B1664141) (APTES)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Magnetic stirrer and heating plate

  • Standard glassware for organic synthesis

Procedure:

  • Activation of this compound:

    • Dissolve this compound and N-Hydroxysuccinimide in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for 4-6 hours to activate the carboxylic acid group of CCA.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Coupling Reaction:

    • To the filtered solution containing the activated CCA, add 3-aminopropyltriethoxysilane (APTES).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Precipitate the APS-CCA product by adding diethyl ether to the reaction mixture.

    • Collect the precipitate by filtration and wash with diethyl ether to remove unreacted reagents.

    • Dry the final product under vacuum.

    • Characterize the synthesized APS-CCA using techniques such as FTIR and NMR to confirm its structure.

Protocol 2: Fabrication of Hydrophobic Patterned Microarray Slides

This protocol outlines the creation of hydrophilic spots on a hydrophobic glass slide.

Materials:

  • Glass microscope slides

  • Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (for hydrophobic coating)

  • Toluene (B28343) (anhydrous)

  • Photomask with desired microarray pattern

  • UV light source

  • Plasma cleaner or Piranha solution (for cleaning)

Procedure:

  • Slide Cleaning: Thoroughly clean the glass slides using a plasma cleaner or by immersing them in Piranha solution (use with extreme caution). Rinse extensively with deionized water and dry with nitrogen gas.

  • Hydrophobic Coating: Treat the cleaned slides with a solution of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane in anhydrous toluene to create a uniform hydrophobic surface.

  • Photolithography:

    • Place a photomask with the desired array pattern on the hydrophobic surface.

    • Expose the slide to UV light. The UV light will pass through the transparent parts of the mask and selectively remove the hydrophobic layer, creating hydrophilic spots.

  • Cleaning: Wash the slides with ethanol (B145695) and deionized water to remove any residual photoresist and debris. Dry the slides with nitrogen gas.

Protocol 3: Microarray Printing and Calcium Detection

This protocol details the spotting of the APS-CCA probe and the subsequent calcium detection assay.

Materials:

  • APS-CCA fluorescent probe

  • Printing buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microarray spotter

  • Calcium standard solutions or biological samples

  • Incubation chamber

  • Fluorescence microarray scanner

Procedure:

  • Probe Preparation: Dissolve the synthesized APS-CCA probe in the printing buffer to the desired concentration.

  • Microarray Printing:

    • Load the APS-CCA solution into the microarray spotter.

    • Print the probe onto the hydrophilic spots of the patterned glass slides.

    • Allow the spots to dry in a controlled environment.

  • Sample Incubation:

    • Apply a small volume of the calcium standard solution or biological sample to each spot.

    • Incubate the microarray slide in a humidified chamber at room temperature for a specified time (e.g., 30 minutes) to allow for the binding reaction to occur.

  • Washing: Gently wash the slides with a suitable buffer (e.g., PBS with a low concentration of a non-ionic detergent) to remove unbound sample components.

  • Fluorescence Scanning:

    • Dry the slides by centrifugation or with a stream of nitrogen.

    • Scan the microarray using a fluorescence scanner with appropriate excitation and emission wavelengths for the APS-CCA-Ca²⁺ complex.

  • Data Analysis:

    • Quantify the fluorescence intensity of each spot using microarray analysis software.

    • Subtract the background fluorescence and normalize the data.

    • Generate a standard curve using the fluorescence intensities of the calcium standards and determine the calcium concentration in the unknown samples.

Experimental Workflow and Logical Relationships

The overall experimental workflow can be visualized as follows:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Probe_Synth APS-CCA Probe Synthesis Microarray_Print Microarray Printing Probe_Synth->Microarray_Print Slide_Fab Hydrophobic Patterned Slide Fabrication Slide_Fab->Microarray_Print Sample_Inc Sample Incubation Microarray_Print->Sample_Inc Fluo_Scan Fluorescence Scanning Sample_Inc->Fluo_Scan Data_Quant Data Quantification and Analysis Fluo_Scan->Data_Quant

Figure 2: Overall experimental workflow for the fluorimetric microarray assay.

References

Application Notes and Protocols for the Detection of Calcium Ions in Blood Samples using Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of calcium ion (Ca²⁺) concentrations in blood, serum, and plasma is crucial for a wide range of clinical diagnostics, biomedical research, and pharmaceutical development activities. Calcium plays a vital role in numerous physiological processes, including signal transduction, muscle contraction, nerve function, and blood coagulation. This document provides detailed application notes and protocols for the determination of total calcium in blood samples using calconcarboxylic acid, a metallochromic indicator, in a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

This compound, also known as Patton and Reeder's indicator, is an azo dye that forms a distinct wine-red complex with calcium ions in an alkaline environment. EDTA, a strong chelating agent, is used as the titrant. EDTA has a higher affinity for calcium ions than this compound. During the titration, EDTA progressively binds with the free calcium ions. At the endpoint, EDTA displaces the this compound from the calcium-indicator complex, resulting in a sharp and clear color change from wine-red to a pure blue, indicating the total complexation of calcium ions. This method is particularly advantageous due to its high selectivity for calcium in the presence of magnesium ions at a sufficiently high pH.[1]

Chemical Principle and Signaling Pathway

The underlying principle of this assay is a complexometric titration. Initially, this compound (represented as H₂In⁻) is added to the sample containing calcium ions (Ca²⁺) at an alkaline pH (typically 12-13). This results in the formation of a wine-red colored calcium-calconcarboxylic acid complex (CaIn⁻).

Ca²⁺ + H₂In⁻ (blue) → CaIn⁻ (wine-red) + 2H⁺

The solution is then titrated with a standardized solution of EDTA (represented as Y⁴⁻). EDTA forms a more stable, colorless complex with calcium ions (CaY²⁻).

CaIn⁻ (wine-red) + Y⁴⁻ (colorless) → CaY²⁻ (colorless) + In³⁻ (blue)

As EDTA is added, it first reacts with the free calcium ions. Once all the free calcium is chelated, the EDTA begins to displace the this compound from the CaIn⁻ complex. The endpoint of the titration is reached when all the calcium has been complexed by EDTA, leading to the release of the free indicator (In³⁻), which imparts a distinct blue color to the solution. The high pH is crucial to precipitate magnesium ions as magnesium hydroxide (B78521), thus preventing their interference with the titration.

G cluster_0 Initial State cluster_1 Complex Formation cluster_2 Titration with EDTA cluster_3 Endpoint Ca_ion Ca²⁺ (in sample) Ca_Indicator_Complex Ca²⁺-Indicator Complex (Wine-Red) Ca_ion->Ca_Indicator_Complex + Indicator (pH 12-13) Indicator This compound (Blue) Ca_EDTA_Complex Ca²⁺-EDTA Complex (Colorless) Ca_Indicator_Complex->Ca_EDTA_Complex + EDTA Free_Indicator Free Indicator (Blue) Ca_Indicator_Complex->Free_Indicator + EDTA EDTA EDTA (Titrant)

Figure 1: Chemical reaction pathway for calcium detection.

Quantitative Data and Performance Characteristics

The following tables summarize the key properties of this compound and the expected performance characteristics of the complexometric titration method for the determination of total calcium in serum or plasma. The performance data is representative of complexometric titration methods for calcium in biological fluids and provides a benchmark for assay validation.

Table 1: Properties of this compound

PropertyValue
Synonyms Patton and Reeder's Indicator, 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid
Molecular Formula C₂₁H₁₄N₂O₇S
Molecular Weight 438.41 g/mol
Appearance Dark violet to black crystalline powder
Solubility Slightly soluble in water, soluble in ethanol (B145695) and alkaline solutions
Optimal pH for Ca²⁺ Titration 12 - 13
Color in Acidic/Neutral Solution Blue
Color of Ca²⁺ Complex Wine-Red / Pink
Color at Endpoint (Free Indicator) Pure Blue

Table 2: Representative Performance Characteristics of Complexometric Titration for Total Calcium in Serum/Plasma

ParameterTypical PerformanceNotes
Linearity Range 2.0 - 15.0 mg/dL (0.5 - 3.75 mmol/L)A linear relationship between the titrant volume and calcium concentration is expected within this range.
Precision (Intra-assay) Coefficient of Variation (CV) < 3%Based on multiple titrations of the same sample within a single run.
Precision (Inter-assay) Coefficient of Variation (CV) < 5%Based on titrations of the same sample on different days or by different analysts.
Accuracy (Recovery) 95% - 105%Determined by spiking known concentrations of calcium into serum or plasma samples.
Limit of Detection (LOD) ~0.5 mg/dL (0.125 mmol/L)The lowest concentration of calcium that can be reliably distinguished from a blank sample.
Limit of Quantitation (LOQ) ~1.5 mg/dL (0.375 mmol/L)The lowest concentration of calcium that can be quantitatively determined with acceptable precision and accuracy.

Table 3: Normal Reference Ranges for Total Serum Calcium

PopulationConventional Units (mg/dL)SI Units (mmol/L)
Adults 8.6 - 10.32.15 - 2.57
Children (1-18 years) 8.8 - 10.82.20 - 2.70
Newborns (0-10 days) 7.6 - 10.41.90 - 2.60

Note: Reference ranges can vary slightly between laboratories. It is recommended that each laboratory establishes its own reference ranges.[2][3][4][5]

Experimental Protocols

This section provides detailed protocols for the preparation of reagents, handling of blood samples, and the titration procedure for the determination of total calcium.

Reagent Preparation
  • Standard EDTA Solution (0.01 M):

    • Dry analytical grade disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate (Na₂H₂EDTA·2H₂O) at 80°C for 2 hours.

    • Accurately weigh approximately 3.722 g of the dried salt.

    • Dissolve the salt in deionized water and quantitatively transfer it to a 1000 mL volumetric flask.

    • Make up to the mark with deionized water and mix thoroughly.

    • Standardize the EDTA solution against a primary standard calcium carbonate (CaCO₃) solution.

  • This compound Indicator:

    • Solid Mixture: Grind 100 mg of this compound with 10 g of anhydrous sodium chloride (NaCl) to a fine, uniform powder. Store in a tightly sealed, light-resistant container.

    • Solution: Dissolve 50 mg of this compound in 100 mL of 0.1 M sodium hydroxide (NaOH). This solution should be prepared fresh daily.

  • Sodium Hydroxide (NaOH) Solution (2 M):

    • Carefully dissolve 80 g of NaOH pellets in approximately 800 mL of deionized water in a beaker (Note: this is an exothermic reaction).

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a 1000 mL volumetric flask and make up to the mark with deionized water.

  • Standard Calcium Solution (for standardization of EDTA):

    • Accurately weigh approximately 1.000 g of primary standard grade calcium carbonate (dried at 110°C for 2 hours) and transfer to a 1000 mL volumetric flask.

    • Add a small amount of 1 M hydrochloric acid (HCl) dropwise until the CaCO₃ is completely dissolved.

    • Add deionized water to make up to the 1000 mL mark. This solution has a concentration of 1 mg/mL of Ca²⁺.

Blood Sample Collection and Preparation

G cluster_0 Sample Collection cluster_1 Serum Preparation cluster_2 Plasma Preparation cluster_3 Analysis Blood_Draw Venipuncture Clotting Allow to Clot (30-60 min at RT) Blood_Draw->Clotting Anticoagulant Collect in Heparin Tube Blood_Draw->Anticoagulant Centrifuge_Serum Centrifuge (1500-2000 x g for 10-15 min) Clotting->Centrifuge_Serum Serum_Aspirate Aspirate Serum Centrifuge_Serum->Serum_Aspirate Titration Proceed to Titration Serum_Aspirate->Titration Centrifuge_Plasma Centrifuge (1500-2000 x g for 10-15 min) Anticoagulant->Centrifuge_Plasma Plasma_Aspirate Aspirate Plasma Centrifuge_Plasma->Plasma_Aspirate Plasma_Aspirate->Titration

Figure 2: Workflow for serum and plasma sample preparation.
  • Sample Type: Serum or heparinized plasma are the recommended sample types. Do not use EDTA or oxalate (B1200264) as anticoagulants as they will chelate calcium and interfere with the assay.

  • Serum Preparation:

    • Collect whole blood in a plain tube without anticoagulant.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1500-2000 x g for 10-15 minutes.

    • Carefully aspirate the clear serum supernatant into a clean tube.

  • Plasma Preparation:

    • Collect whole blood into a tube containing lithium heparin.

    • Centrifuge at 1500-2000 x g for 10-15 minutes.

    • Carefully aspirate the clear plasma supernatant into a clean tube.

  • Sample Storage: Samples should be analyzed as soon as possible. If storage is necessary, serum or plasma can be stored at 2-8°C for up to 48 hours or at -20°C for longer periods.

Titration Protocol
  • Sample Aliquoting: Pipette a precise volume of the serum or plasma sample (e.g., 1.0 mL) into a 250 mL Erlenmeyer flask.

  • Dilution: Add approximately 50 mL of deionized water to the flask.

  • pH Adjustment: Add 2.0 mL of 2 M NaOH solution to the flask to raise the pH to 12-13. A fine precipitate of magnesium hydroxide may be observed.

  • Indicator Addition: Add a small amount (approximately 50-100 mg) of the this compound indicator solid mixture or a few drops of the indicator solution to the flask. The solution should turn a distinct wine-red color.

  • Titration: Titrate the sample with the standardized 0.01 M EDTA solution from a burette, with constant swirling of the flask.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine-red to a pure blue. The color change should be stable for at least 30 seconds.

  • Record Volume: Record the volume of EDTA solution used.

  • Replicates: Perform the titration in triplicate for each sample and calculate the average volume of EDTA used.

Calculation of Calcium Concentration

The concentration of calcium in the sample can be calculated using the following formula:

Calcium (mg/dL) = (V_EDTA × M_EDTA × 40.08 × 100) / V_sample

Where:

  • V_EDTA = Average volume of EDTA solution used in the titration (in mL)

  • M_EDTA = Molarity of the standard EDTA solution (in mol/L)

  • 40.08 = Molar mass of Calcium (in g/mol )

  • 100 = Factor to convert the result to mg/dL

  • V_sample = Volume of the serum or plasma sample used (in mL)

To convert mg/dL to mmol/L, divide the result by 4.

Potential Interferences and Troubleshooting

Table 4: Potential Interferences in the this compound Titration Method

InterferentEffectMitigation
Magnesium (Mg²⁺) Can also be titrated by EDTA, leading to an overestimation of calcium.The high pH (12-13) of the assay causes the precipitation of magnesium as magnesium hydroxide (Mg(OH)₂), effectively removing it from the reaction.
Heavy Metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) Can form complexes with both the indicator and EDTA, leading to inaccurate results.In typical clinical samples, the concentrations of these ions are usually too low to cause significant interference. For samples with known high levels of heavy metals, specific masking agents may be required.
Hemolysis The red color of hemoglobin can obscure the endpoint color change.Use non-hemolyzed samples. If mild hemolysis is unavoidable, a sample blank titration (without the indicator) may be performed to correct for the background color.
Lipemia Turbidity from high lipid content can make the endpoint difficult to visualize.Use fasting samples to minimize lipemia. High-speed centrifugation may also help to clarify the sample.
Anticoagulants (EDTA, Oxalate, Citrate) These substances chelate calcium, making it unavailable for titration and leading to falsely low results.Use only heparin as an anticoagulant for plasma samples. Serum is the preferred sample type.

Troubleshooting:

  • Indistinct Endpoint: This may be due to an incorrect pH, degraded indicator, or the presence of interfering substances. Ensure the pH is within the 12-13 range and use a freshly prepared indicator.

  • Color Fades After Endpoint: This could indicate a slow reaction. Ensure adequate mixing and allow sufficient time for the reaction to complete after each addition of titrant near the endpoint.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and biological samples.

  • Sodium hydroxide (NaOH) is corrosive and should be handled with care.

  • Handle all blood products as potentially infectious materials.

  • Dispose of all chemical and biological waste in accordance with institutional and local regulations.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can accurately and reliably determine the total calcium concentration in blood samples using the this compound complexometric titration method.

References

Application Notes and Protocols for Adjusting pH in Calconcarboxylic Acid Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely employed analytical technique for the quantitative determination of metal ions. In the specific context of calcium determination, Calconcarboxylic acid serves as an excellent metallochromic indicator. The accuracy and selectivity of this titration are critically dependent on the pH of the solution. This document provides detailed application notes and protocols for the precise adjustment of pH in this compound titrations to ensure reliable and accurate quantification of calcium, particularly in the presence of interfering ions like magnesium.

This compound, also known as Patton-Reeder indicator, forms a wine-red complex with calcium ions. During the titration with EDTA, a stronger chelating agent, calcium ions are progressively complexed by EDTA. At the endpoint, when all calcium ions are bound to EDTA, the indicator is released, resulting in a sharp color change from wine-red to a pure blue.[1][2]

The optimal pH for this titration is in the strongly alkaline range of 12 to 14.[3][4] This high pH is crucial for two primary reasons:

  • Prevention of Magnesium Interference: At a pH above 12, magnesium ions (Mg²⁺), a common interference in calcium determination, precipitate as magnesium hydroxide (B78521) (Mg(OH)₂).[1][4] This precipitation effectively removes magnesium from the solution, preventing it from reacting with EDTA and leading to an overestimation of the calcium concentration.

  • Optimal Indicator Performance: The color change of this compound is sharpest and most distinct in this high pH range, leading to a more accurate endpoint detection.[3][4]

Failure to maintain the appropriate pH can lead to significant errors in the determination of calcium concentration.

Data Presentation

The following table illustrates the effect of pH on the accuracy of calcium determination in the presence of magnesium using this compound. The data is representative and based on the established principles of complexometric titrations.

pHPresence of Magnesium (Mg²⁺)Observed Calcium Recovery (%)Remarks
10Yes> 100% (inaccurate)Significant interference from Mg²⁺, which also complexes with EDTA, leading to an overestimation of calcium. The endpoint is often indistinct.
11Yes> 100% (inaccurate)Partial precipitation of Mg(OH)₂ occurs, but interference from soluble Mg²⁺ remains a major source of error.
12 Yes ~100% Effective precipitation of Mg(OH)₂. Minimal interference from magnesium, leading to accurate calcium determination. [5]
13 Yes ~100% Optimal pH for complete precipitation of Mg(OH)₂ and a sharp, clear endpoint. [3][4]
14 Yes ~100% Ensures complete precipitation of Mg(OH)₂. However, very high pH may affect the stability of some sample components. [6]

Experimental Protocols

Reagent Preparation
  • Standard 0.01 M EDTA Solution: Dissolve 3.722 g of analytical grade disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate (Na₂EDTA·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask. Standardize against a primary standard calcium carbonate (CaCO₃) solution.

  • This compound Indicator: The indicator can be prepared in two common forms:

    • Solid Mixture: Grind 1 g of this compound with 100 g of anhydrous sodium sulfate (B86663) (Na₂SO₄) to a fine powder.

    • Indicator Solution: Dissolve 0.4 g of this compound in 100 mL of methanol.[7] Some protocols also suggest dissolving the indicator in a dilute sodium hydroxide solution.[1]

  • Sodium Hydroxide (NaOH) Solution (2 M): Carefully dissolve 80 g of analytical grade NaOH pellets in deionized water and dilute to 1000 mL. Allow to cool before use.

  • Calcium-Containing Sample: The sample should be in a clear, aqueous solution. If the sample is acidic, it should be neutralized before proceeding.

Experimental Workflow

The following diagram illustrates the logical workflow for the pH adjustment and subsequent titration.

experimental_workflow cluster_prep Sample Preparation cluster_ph_adj pH Adjustment cluster_titration Titration Sample Pipette known volume of Calcium Sample Dilute Add Deionized Water Sample->Dilute Step 1 Add_NaOH Add 2 M NaOH to raise pH to 12-13 Dilute->Add_NaOH Step 2 Stir Stir to Precipitate Mg(OH)₂ (if present) Add_NaOH->Stir Step 3 Add_Indicator Add Calconcarboxylic Acid Indicator Stir->Add_Indicator Step 4 Titrate Titrate with Standard 0.01 M EDTA Solution Add_Indicator->Titrate Step 5 Endpoint Observe Color Change: Wine-Red to Pure Blue Titrate->Endpoint Step 6

Caption: General workflow for the complexometric titration of calcium using this compound.

Detailed Titration Procedure
  • Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.[1]

  • Dilution: Add approximately 50-75 mL of deionized water to the conical flask.[1]

  • pH Adjustment: While stirring the solution, carefully add 2 M sodium hydroxide (NaOH) solution dropwise to raise the pH to between 12 and 13.[1] A pH meter should be used for accurate adjustment. If magnesium is present, a precipitate of magnesium hydroxide (Mg(OH)₂) will form.

  • Indicator Addition: Add a small amount (approximately 100-200 mg) of the this compound solid indicator mixture or a few drops of the indicator solution.[1] The solution should turn a distinct wine-red color in the presence of calcium ions.

  • Titration: Titrate the solution with a standardized 0.01 M EDTA solution from a burette with constant stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution sharply changes from wine-red to a pure blue.[1][4]

  • Replicate and Calculate: Repeat the titration at least two more times with fresh sample aliquots to ensure reproducibility. Calculate the average volume of EDTA used.

Calculation of Calcium Concentration

The concentration of calcium in the sample can be calculated using the following formula:

Calcium (mg/L) = (V_EDTA × M_EDTA × MW_Ca × 1000) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used in the titration (in L)

  • M_EDTA = Molarity of the EDTA solution (in mol/L)

  • MW_Ca = Molar mass of Calcium (40.08 g/mol )

  • V_sample = Volume of the sample taken for titration (in L)

Signaling Pathway of the Titration Reaction

The following diagram illustrates the chemical signaling pathway of the titration process, showing the displacement of the indicator from the calcium complex by EDTA.

signaling_pathway Ca_Indicator Ca²⁺-Calconcarboxylic Acid Complex (Wine-Red) Ca_EDTA Ca²⁺-EDTA Complex (More Stable) Ca_Indicator->Ca_EDTA EDTA displaces Indicator Free_Indicator Free this compound (Pure Blue) Ca_Indicator->Free_Indicator Release of Indicator EDTA EDTA (Titrant) EDTA->Ca_EDTA

Caption: Reaction pathway for this compound in calcium titration.

Conclusion

The precise adjustment of pH to a range of 12-14 is a critical and non-negotiable step in the accurate determination of calcium using this compound as an indicator, especially in samples containing magnesium. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure the reliability and validity of their titration results. The high selectivity for calcium at this elevated pH minimizes interferences and provides a sharp, easily discernible endpoint, which is paramount for applications in quality control and research where accuracy is essential.[3]

References

Application Note: Endpoint Determination in EDTA Titrations Using Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used analytical technique for quantifying metal ions in various samples. A critical component of this method is the use of a suitable indicator to accurately determine the titration's endpoint. Calconcarboxylic acid, also known as Patton and Reeder's Indicator, is a superior azo dye employed for the precise determination of calcium ions (Ca²⁺) in the presence of magnesium ions (Mg²⁺).[1] Its sharp and clear color change at the endpoint makes it an invaluable tool in pharmaceutical analysis, water quality assessment, and other research applications.[2][3]

Principle of Method

The titration is based on a competitive chelation reaction. This compound forms a wine-red complex with calcium ions.[1] EDTA is a more potent hexadentate chelating agent, meaning it forms a more stable, water-soluble 1:1 complex with calcium ions than the indicator does.[1][4][5]

The titration is conducted at a high pH, typically between 12 and 14.[1][3] This alkaline environment is crucial as it causes magnesium ions to precipitate as magnesium hydroxide (B78521) (Mg(OH)₂), thus preventing their interference with the calcium titration.[2][3]

Initially, the indicator is added to the calcium-containing sample, forming the wine-red Ca²⁺-Indicator complex. As the standard EDTA solution is added, EDTA first reacts with any free Ca²⁺ ions. Near the endpoint, the EDTA begins to displace the indicator from the Ca²⁺-Indicator complex. The endpoint is reached when all calcium ions are complexed by EDTA, liberating the free indicator, which has a distinct pure blue color.[1][6] The sharp color transition from wine-red to blue signals the completion of the reaction.[1]

The overall reaction is: Ca-Indicator (wine-red) + EDTA → Ca-EDTA + Indicator (blue)[1]

Chemical Reaction at Endpoint

G Ca_Indicator Ca²⁺-Indicator Complex (Wine-Red) Ca_EDTA Ca²⁺-EDTA Complex (More Stable) Ca_Indicator->Ca_EDTA + EDTA Free_Indicator Free Indicator (Pure Blue) Ca_Indicator->Free_Indicator EDTA displaces Indicator EDTA EDTA (Titrant) EDTA->Ca_EDTA

Caption: Endpoint reaction mechanism in EDTA titration with this compound.

Quantitative Data

Table 1: Properties of this compound Indicator
PropertyDescriptionReference
Common NamePatton and Reeder's Indicator[7]
IUPAC Name3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid[1]
CAS Number3737-95-9[7]
Molecular FormulaC₂₁H₁₄N₂O₇S[1]
Molecular Weight438.41 g/mol [7]
AppearanceDark violet powder[8]
pH Range for Titration12 - 14[1][3]
Endpoint Color ChangeWine-Red to Pure Blue[2][3]
Table 2: Comparison of Indicators for Calcium Titration
FeatureThis compoundThymolphthalexoneEriochrome Black T
Specificity for Ca²⁺ Highly selective at pH > 12, as Mg²⁺ precipitates.[2]Less specific, also complexes with magnesium.[2]Used for total hardness (Ca²⁺ + Mg²⁺) at pH 10.[9]
Optimal pH 12 - 14[1]10 - 12[2]~10[9]
Endpoint Color Change Wine-Red to Pure Blue[2]Blue-Magenta to Colorless/Smoky-Gray[2]Red to Blue[9]
Endpoint Sharpness Known for a very sharp and clear endpoint.[2][3]Generally provides a distinct color change.[2]Can have an indistinct endpoint, sometimes requiring photometric detection.[1]
Interference Mg²⁺ interference is eliminated by precipitation.[3]Mg²⁺ interferes and is titrated along with Ca²⁺.[2]Mg²⁺ is intentionally titrated with Ca²⁺.

Experimental Protocols

This protocol details the determination of calcium concentration in an aqueous sample using this compound indicator and a standard EDTA solution.

Reagents and Materials
  • Standard 0.01 M EDTA solution: Prepare by dissolving approximately 0.95 g of dried (80°C for 1 hour) disodium (B8443419) EDTA dihydrate (Na₂H₂Y·2H₂O) in deionized water in a 250 mL volumetric flask and diluting to the mark.[10] Standardize against a primary standard calcium carbonate solution.

  • This compound indicator: Can be used as a solid triturate (ground mixture with NaCl or Na₂SO₄) or as a solution (e.g., 0.4% in methanol).[2][11] A solid mixture of ~100 mg indicator per 100 g NaCl is common.

  • Sodium Hydroxide (NaOH) solution, 2 M or 8 M: To adjust the sample pH.[2][6]

  • Calcium-containing sample: An unknown solution to be analyzed.

  • Standard Calcium Solution (for standardization): Accurately weigh ~0.25 g of primary standard calcium carbonate (CaCO₃), dissolve in a minimum amount of 1 M HCl, and dilute to 250 mL in a volumetric flask.[12]

  • Apparatus: 50 mL burette, 25 mL pipette, 250 mL conical flasks, magnetic stirrer, pH meter or pH indicator paper.

Experimental Workflow Diagram

G start Start prep_sample Pipette 25.00 mL of Ca²⁺ sample into flask start->prep_sample add_water Add ~75 mL deionized water prep_sample->add_water adjust_ph Add 2 M NaOH to raise pH to 12-13 add_water->adjust_ph check_precipitate Stir and allow Mg(OH)₂ to precipitate (if Mg²⁺ present) adjust_ph->check_precipitate add_indicator Add ~100 mg of indicator mixture check_precipitate->add_indicator check_color Solution turns wine-red add_indicator->check_color titrate Titrate with standard 0.01 M EDTA solution check_color->titrate endpoint Endpoint Reached? (Wine-Red to Pure Blue) titrate->endpoint endpoint->titrate No record Record volume of EDTA used endpoint->record Yes calculate Calculate Ca²⁺ concentration record->calculate end End calculate->end

Caption: General workflow for the complexometric titration of calcium.

Titration Procedure
  • Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.[2]

  • Dilution: Add approximately 75 mL of deionized water.[2]

  • pH Adjustment: While stirring, add 2 mL of 2 M NaOH solution to raise the pH to a value between 12 and 13.[2] Use a pH meter for accuracy. If magnesium is present, a white precipitate of Mg(OH)₂ will form.[1] It is recommended to add the alkali before the indicator.[3]

  • Indicator Addition: Add a small amount (approx. 100 mg) of the this compound indicator mixture and swirl until it dissolves.[2] The solution should turn a distinct wine-red color.[2] Note: The indicator can be unstable in strongly alkaline solutions and should be added just before titration begins.[2][3]

  • Titration: Titrate the sample with the standardized 0.01 M EDTA solution, stirring continuously.[2]

  • Endpoint Determination: The endpoint is reached upon a sharp and stable color change from wine-red to a pure blue.[2][3] Record the final volume of EDTA used from the burette.

  • Replicates: Perform at least two additional titrations to ensure reproducible results. The volumes should agree within 0.1 mL.[6]

Calculation of Calcium Concentration

The reaction between Ca²⁺ and EDTA has a 1:1 stoichiometry. The concentration of calcium in the original sample can be calculated using the following formula:

Ca²⁺ (M) = (M_EDTA × V_EDTA) / V_sample

Where:

  • M_EDTA = Molarity of the standard EDTA solution (mol/L)

  • V_EDTA = Volume of EDTA solution used for titration (L)

  • V_sample = Volume of the initial calcium sample (L)

To express the result in other units, such as mg/L or ppm (parts per million):

Ca²⁺ (mg/L) = Ca²⁺ (M) × Molar Mass of Ca ( g/mol ) × 1000 (mg/g)

(Molar Mass of Ca = 40.08 g/mol )

Logical Diagram: Magnesium Interference Mitigation

G start Sample containing Ca²⁺ and Mg²⁺ ph_choice Adjust pH of Sample start->ph_choice ph_high pH set to 12-14 (using NaOH) ph_choice->ph_high Correct Protocol ph_low pH < 12 (e.g., pH 10) ph_choice->ph_low Incorrect for Specific Ca²⁺ precipitate Mg²⁺ precipitates as insoluble Mg(OH)₂ ph_high->precipitate no_precipitate Mg²⁺ remains soluble ph_low->no_precipitate no_interference Mg²⁺ does not react with EDTA. Titration is specific for Ca²⁺. precipitate->no_interference interference Mg²⁺ reacts with EDTA. Titration measures total hardness (Ca²⁺ + Mg²⁺). no_precipitate->interference

Caption: Rationale for high pH to prevent magnesium interference.

References

Troubleshooting & Optimization

Interference of heavy metal ions in Calconcarboxylic acid titration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of heavy metal ions in Calconcarboxylic acid (CCA) titrations for calcium determination.

Troubleshooting Guide

Heavy metal ion interference is a common issue in this compound titrations, often leading to inaccurate results. This guide will help you identify and resolve these issues.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Indistinct or Fading Endpoint Interference from heavy metal ions such as iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), or manganese (Mn²⁺) that form weak complexes with the indicator.Use an appropriate masking agent to selectively complex the interfering ions. See the Masking Agent Protocols section for details.
Endpoint Color is Not Pure Blue The presence of unmasked interfering ions can result in a mixed color at the endpoint (e.g., violet, greyish-blue).Ensure complete masking of interfering ions. The concentration of the masking agent may need to be optimized for your specific sample matrix.
Consistently High or Low Calcium Results Interfering ions are being titrated along with calcium, or the masking agent is also complexing a portion of the calcium.Verify the specificity of your masking agent at the working pH. A back-titration method may be necessary in complex matrices.
Precipitate Formation During Titration At the high pH required for CCA titration (12-14), some metal hydroxides may precipitate.Ensure the pH is adjusted before the addition of the CCA indicator. For samples with high concentrations of interfering metals, a preliminary separation step may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common heavy metal ions that interfere with this compound titration?

A1: The most common interfering ions are magnesium (Mg²⁺), iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), lead (Pb²⁺), and manganese (Mn²⁺).[1] These ions can also form complexes with EDTA and the this compound indicator, leading to inaccurate calcium determination.

Q2: How does high pH help in reducing interference?

A2: The this compound titration is performed at a pH of 12-14. At this high pH, magnesium precipitates as magnesium hydroxide (B78521) (Mg(OH)₂), effectively removing it from the solution and preventing its interference with the calcium titration.[1]

Q3: What are masking agents and how do they work?

A3: Masking agents are chemicals that form stable complexes with interfering metal ions, preventing them from reacting with EDTA or the indicator.[2] This allows for the selective titration of the analyte of interest, in this case, calcium.

Q4: Can a masking agent also interfere with the titration?

A4: Yes, it is possible. If an inappropriate masking agent is chosen or used in excess, it could potentially complex with calcium to some extent, leading to inaccurate results. It is crucial to use the recommended masking agent for the specific interfering ion and to optimize its concentration.

Q5: What should I do if I have multiple interfering ions in my sample?

A5: In complex matrices with multiple interfering ions, a combination of masking agents may be necessary. Alternatively, a separation technique like precipitation or solvent extraction might be required to remove the interfering ions before titration.

Quantitative Data on Interferences and Masking

The following table summarizes available data on the interference of common heavy metal ions and the effectiveness of masking agents. It is important to note that the tolerance limits can be dependent on the specific sample matrix.

Interfering IonApproximate Interference ThresholdRecommended Masking AgentMasking Efficiency
Magnesium (Mg²⁺) Interferes at most concentrationsPrecipitation as Mg(OH)₂ at pH > 12Highly effective
Iron (Fe³⁺) > 5-10 ppmTriethanolamine (B1662121) (TEA)Can mask up to ~20 mg of iron in a sample.[3]
Copper (Cu²⁺) > 0.5-1 ppmPotassium Cyanide (KCN)Can mask up to 5 µg of copper, provided the copper concentration is less than one-tenth of the calcium concentration.
Zinc (Zn²⁺) > 1-5 ppmPotassium Cyanide (KCN)Effective at forming stable cyanide complexes.
Manganese (Mn²⁺) > 1-5 ppmTriethanolamine (TEA) + OxidationCan mask up to ~68 mg of manganese in a sample.[3]
Lead (Pb²⁺) > 5-10 ppmPotassium Cyanide (KCN)Effective at forming stable cyanide complexes.

Experimental Protocols

Standard Protocol for Calcium Determination using this compound Titration
  • Sample Preparation: Accurately measure a known volume of the sample solution into a clean conical flask. Dilute with deionized water to a suitable volume (e.g., 50-100 mL).

  • pH Adjustment: While stirring, add a strong base (e.g., 8M NaOH or KOH) dropwise to raise the pH of the solution to 12-14. If magnesium is present, a precipitate of Mg(OH)₂ will form. Allow the precipitate to form completely before proceeding.

  • Indicator Addition: Add a small amount (e.g., 10-20 mg) of solid this compound indicator powder or a few drops of a prepared indicator solution. The solution should turn a wine-red color in the presence of calcium ions.

  • Titration: Titrate the sample with a standardized EDTA solution. The endpoint is reached when the color of the solution changes sharply and permanently from wine-red to a pure blue.

  • Calculation: Calculate the calcium concentration using the volume and molarity of the EDTA solution used.

Protocol for Masking Iron (Fe³⁺) Interference with Triethanolamine (TEA)
  • Sample Preparation: Follow step 1 of the standard protocol.

  • Masking Agent Addition: Before pH adjustment, add 1-2 mL of a 1:1 solution of triethanolamine (TEA) to the sample and stir.

  • pH Adjustment and Titration: Proceed with steps 2-5 of the standard protocol. The TEA will form a stable complex with the iron, preventing it from interfering.

Protocol for Masking Copper (Cu²⁺) and Zinc (Zn²⁺) Interference with Potassium Cyanide (KCN)

Safety Precaution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.

  • Sample Preparation: Follow step 1 of the standard protocol.

  • pH Adjustment (Initial): Adjust the pH of the solution to be slightly alkaline (pH 8-10) with a suitable buffer.

  • Masking Agent Addition: Carefully add a small amount of a 10% (w/v) potassium cyanide (KCN) solution dropwise while stirring. The amount added should be just enough to complex the interfering ions.

  • Final pH Adjustment and Titration: Proceed to adjust the pH to 12-14 with a strong base and then follow steps 3-5 of the standard protocol.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Heavy Metal Interference start Start Titration problem Indistinct or Incorrect Endpoint? start->problem check_ph Verify pH is 12-14 problem->check_ph Yes successful_endpoint Sharp, Correct Endpoint problem->successful_endpoint No check_mg_precipitate Is Mg(OH)2 Precipitated? check_ph->check_mg_precipitate check_mg_precipitate->check_ph No identify_metal Identify Potential Heavy Metal Interferences (Fe, Cu, Zn, etc.) check_mg_precipitate->identify_metal Yes select_masking_agent Select Appropriate Masking Agent (TEA, KCN, etc.) identify_metal->select_masking_agent add_masking_agent Add Masking Agent Before pH Adjustment select_masking_agent->add_masking_agent rerun_titration Rerun Titration add_masking_agent->rerun_titration rerun_titration->problem

Caption: A flowchart for troubleshooting common issues in this compound titration.

Signaling_Pathway Mechanism of Interference and Masking cluster_0 Without Masking Agent cluster_1 With Masking Agent Ca Ca²⁺ Ca_CCA Ca-CCA Complex (Wine-Red) Ca->Ca_CCA Ca_EDTA Ca-EDTA Complex (Stable) Ca->Ca_EDTA HM Heavy Metal Ion (e.g., Fe³⁺) HM_CCA HM-CCA Complex (Incorrect Color) HM->HM_CCA HM_EDTA HM-EDTA Complex (Consumes EDTA) HM->HM_EDTA CCA CCA Indicator CCA->Ca_CCA CCA->HM_CCA EDTA EDTA EDTA->Ca_EDTA EDTA->HM_EDTA Ca_m Ca²⁺ Ca_CCA_m Ca-CCA Complex (Wine-Red) Ca_m->Ca_CCA_m Ca_EDTA_m Ca-EDTA Complex (Stable) Ca_m->Ca_EDTA_m HM_m Heavy Metal Ion (e.g., Fe³⁺) HM_Mask HM-Masked Complex (Inactive) HM_m->HM_Mask Mask Masking Agent (e.g., TEA) Mask->HM_Mask CCA_m CCA Indicator CCA_m->Ca_CCA_m EDTA_m EDTA EDTA_m->Ca_EDTA_m

Caption: The competitive binding reactions in CCA titration with and without a masking agent.

References

Technical Support Center: Calconcarboxylic Acid Titration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Calconcarboxylic acid in complexometric titrations for calcium determination.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for calcium titration?

This compound, also known as Patton and Reeder's indicator, is a metallochromic indicator used in the complexometric titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA). The principle is based on the following reactions:

  • Formation of the Calcium-Indicator Complex: In a solution with a high pH (12-14), this compound binds with free calcium ions to form a wine-red complex.[1]

  • Titration with EDTA: EDTA is a strong chelating agent that forms a more stable complex with calcium ions than the indicator does.[1] As the EDTA titrant is added, it progressively binds with the free calcium ions.

  • Endpoint Detection: At the endpoint, all the free calcium ions have been complexed by EDTA. The next drop of EDTA displaces the indicator from the calcium-indicator complex. This releases the free indicator into the solution, causing a sharp color change from wine-red to a pure blue, signaling the completion of the titration.[1][2]

Q2: Why is a high pH (12-14) required for this titration?

A high pH is crucial for two main reasons:

  • Sharp Endpoint: The distinct color change of this compound from wine-red to blue occurs reliably within a pH range of 12 to 14.[1]

  • Eliminating Magnesium Interference: At this high pH, any magnesium ions (Mg²⁺) present in the sample will precipitate as magnesium hydroxide (B78521) (Mg(OH)₂).[1][3] This prevents magnesium from interfering with the titration by also forming a complex with EDTA, thus ensuring that the titration is specific for calcium.

Q3: My endpoint color change is gradual and not sharp. What are the possible causes?

An indistinct or gradual endpoint can be caused by several factors. Please refer to the detailed troubleshooting guide below for a systematic approach to resolving this issue.

Q4: Can I use a prepared this compound indicator solution?

While you can prepare a solution, this compound is unstable in strongly alkaline solutions.[2] Therefore, it is often recommended to use a solid mixture of the indicator with an inert salt like sodium chloride or to add the indicator solution just before starting the titration.[2]

Q5: What are common interfering ions in this titration?

Besides magnesium, which is addressed by maintaining a high pH, other metal ions can interfere if present in high concentrations. These include copper, iron, cobalt, zinc, and manganese.[1]

Troubleshooting Guide: Sharpening the Endpoint

A sharp and clear endpoint is critical for accurate results. If you are experiencing a poor or indistinct endpoint, follow these troubleshooting steps.

Problem Potential Cause Recommended Solution
Gradual or Drifting Color Change Incorrect pH: The pH of the solution is not within the optimal range of 12-14.Use a calibrated pH meter to verify and adjust the pH of your sample solution to 12-14 using a sodium hydroxide solution before adding the indicator.[1]
Indicator Degradation: this compound is unstable in highly alkaline solutions and can degrade if added too early.[2]Add the indicator just before you begin the titration with EDTA.[2]
Slow Titrant Addition: Adding the EDTA solution too slowly near the endpoint can lead to a gradual color change.While slow addition is necessary near the endpoint, avoid excessively long pauses between drops. Maintain a consistent, drop-wise addition.
Endpoint Color is Not a Pure Blue Presence of Interfering Ions: Other metal ions are complexing with the indicator or EDTA.If other metal ions are suspected, sample pre-treatment steps such as masking or separation may be necessary.
Incomplete Precipitation of Magnesium: Insufficiently high pH or inadequate mixing may lead to some soluble magnesium interfering with the endpoint.Ensure the pH is firmly at 12 or above and that the solution is well-mixed after the addition of sodium hydroxide to allow for complete precipitation of magnesium hydroxide.
Difficulty in Observing the Color Change Poor Lighting: Inadequate lighting can make it difficult to discern the subtle color shift.Perform the titration against a white background and under good, consistent lighting.
Indicator Concentration: Too much or too little indicator can affect the clarity of the endpoint.Use a consistent and appropriate amount of indicator for each titration. A small scoop of the solid mixture is usually sufficient.

Experimental Protocol: Determination of Calcium using this compound

This protocol outlines the steps for the complexometric titration of calcium with EDTA.

1. Reagent Preparation:

  • Standard 0.01 M EDTA Solution:

    • Dry the required amount of the disodium (B8443419) salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for 1-2 hours.

    • Accurately weigh the dried EDTA and dissolve it in deionized water in a volumetric flask to prepare a 0.01 M solution.

  • This compound Indicator:

    • Prepare a solid mixture by grinding 0.1 g of this compound with 10 g of sodium chloride.

  • Sodium Hydroxide (NaOH) Solution (2 M):

    • Dissolve 80 g of NaOH pellets in deionized water and dilute to 1 liter. Handle with care.

2. Titration Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL Erlenmeyer flask.

  • Dilution: Add approximately 75 mL of deionized water.

  • pH Adjustment: While stirring, add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. If magnesium is present, a precipitate of Mg(OH)₂ will form.[2]

  • Indicator Addition: Add a small amount (approximately 100 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color.[2]

  • Titration: Titrate the solution with the standardized 0.01 M EDTA solution while stirring continuously.

  • Endpoint Determination: The endpoint is reached when the color changes sharply from wine-red to a pure blue.[2]

  • Recording: Record the volume of EDTA used.

  • Replicates: Repeat the titration at least two more times with fresh sample aliquots and calculate the average volume.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting an indistinct endpoint in a this compound titration.

G cluster_0 Troubleshooting Workflow: Indistinct Endpoint start Start: Indistinct Endpoint Observed check_ph Is pH between 12 and 14? start->check_ph adjust_ph Adjust pH with NaOH check_ph->adjust_ph No check_indicator Was indicator added just before titration? check_ph->check_indicator Yes adjust_ph->check_ph modify_protocol Modify protocol: Add indicator immediately before titration check_indicator->modify_protocol No check_mixing Is mixing adequate during titration? check_indicator->check_mixing Yes modify_protocol->check_indicator improve_mixing Ensure continuous and thorough stirring check_mixing->improve_mixing No check_interferences Are interfering ions present? check_mixing->check_interferences Yes improve_mixing->check_mixing pretreatment Consider sample pre-treatment (e.g., masking) check_interferences->pretreatment Yes end_sharp Endpoint is Sharp check_interferences->end_sharp No pretreatment->end_sharp end_not_sharp Endpoint remains indistinct. Consult further. pretreatment->end_not_sharp

Caption: Troubleshooting workflow for an indistinct this compound endpoint.

References

Technical Support Center: Optimizing pH for Selective Calcium Determination with Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective determination of calcium using Calconcarboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Experimental Protocols

A precise and reliable experimental protocol is fundamental for accurate calcium determination.

Protocol 1: Calcium Determination using this compound

  • Reagents and Materials:

    • Standard 0.01 M EDTA solution

    • This compound indicator (solid mixture with NaCl or as a solution)

    • Sodium hydroxide (B78521) (NaOH) solution, 2 M or Potassium hydroxide (KOH) solution

    • Calcium-containing sample

    • Burette, pipette, conical flasks, magnetic stirrer

    • Deionized water

  • Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.[1]

    • Add approximately 75 mL of deionized water.[1]

    • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13.[1] This step is crucial for precipitating magnesium ions as Mg(OH)₂, thus preventing their interference with the calcium titration.[1][2]

    • Stir the solution. If magnesium is present, a precipitate of Mg(OH)₂ will form.[1]

    • Add a small amount (approximately 100 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color in the presence of calcium ions.[1]

    • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

    • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1][2] This color change signifies that all calcium ions have been complexed by EDTA.[2]

    • Record the volume of EDTA used.

    • Repeat the titration at least twice more with fresh sample aliquots to ensure reproducibility and calculate the average volume.[1]

Data Presentation

Quantitative data is summarized below for easy reference and comparison.

ParameterOptimal Value/RangeNotes
Optimal pH 12 - 14Ensures precipitation of Mg(OH)₂ and sharp endpoint.[1][2][3]
Endpoint Color Change Wine-Red to Pure BlueA sharp and clear transition indicates the endpoint.[1][2]
Indicator Form Solid mixture with NaCl or solution in dilute NaOHSolid form is often preferred for stability.[1]
Interfering Ions Magnesium (Mg²⁺)Precipitated at pH > 12.[1][2]
Copper, Iron, Cobalt, Zinc, ManganeseCan interfere at sufficiently high concentrations.[2]
Mandatory Visualization

The following diagram illustrates the experimental workflow for selective calcium determination.

experimental_workflow start Start: Prepare Sample add_water Add Deionized Water start->add_water adjust_ph Adjust pH to 12-13 with NaOH/KOH add_water->adjust_ph check_precipitate Observe for Mg(OH)₂ Precipitate (if Mg²⁺ present) adjust_ph->check_precipitate add_indicator Add Calconcarboxylic Acid Indicator check_precipitate->add_indicator observe_color Solution turns Wine-Red add_indicator->observe_color titrate Titrate with Standard EDTA Solution observe_color->titrate endpoint Endpoint: Color changes from Wine-Red to Pure Blue titrate->endpoint record_volume Record Volume of EDTA endpoint->record_volume end End: Calculate Calcium Concentration record_volume->end

Caption: Workflow for selective calcium determination using this compound.

The signaling pathway for the indicator during titration is detailed below.

signaling_pathway cluster_before Before Endpoint cluster_at At Endpoint Ca_Indicator Ca²⁺-Indicator Complex (Wine-Red) Ca_EDTA Ca²⁺-EDTA Complex (More Stable) Ca_Indicator->Ca_EDTA forms Free_Indicator Free Indicator (Blue) Ca_Indicator->Free_Indicator releases EDTA EDTA (Titrant) EDTA->Ca_Indicator displaces

Caption: Indicator reaction pathway during calcium titration with EDTA.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Indistinct or Fading Endpoint 1. pH is too low. 2. Indicator instability in strongly alkaline solution.[1][3] 3. Slow titration speed.1. Ensure the pH is between 12 and 14 using a pH meter or appropriate indicator paper.[2][3] 2. Add the indicator just before starting the titration.[1] 3. Titrate at a steady, continuous rate.
Color Change is not from Wine-Red to Blue 1. Presence of interfering metal ions (e.g., copper, iron).[2] 2. Incorrect indicator used.1. Use a masking agent if interfering ions are suspected. 2. Verify that you are using this compound indicator.
Results are Consistently High 1. Magnesium interference. 2. Overshooting the endpoint.1. Confirm the pH is sufficiently high (>12) to precipitate all magnesium as Mg(OH)₂.[1][2] Add the alkaline solution before the indicator.[3] 2. Add the EDTA titrant dropwise, especially near the endpoint, and ensure continuous stirring.
Results are Consistently Low 1. Incomplete dissolution of the sample. 2. Loss of sample during transfer.1. Ensure the sample is fully dissolved before starting the titration. 2. Use quantitative transfer techniques, rinsing glassware thoroughly.
No Color Change Observed 1. Absence of calcium in the sample. 2. Indicator has degraded.1. Test the method with a standard calcium solution to verify the procedure and reagents. 2. Prepare a fresh indicator solution or use a new batch of solid indicator.

Frequently Asked Questions (FAQs)

Q1: Why is a high pH (12-14) necessary for this titration?

A1: A high pH is critical for two main reasons. First, it ensures the sharp color change of the this compound indicator at the endpoint.[2] Second, and more importantly, it precipitates magnesium ions as magnesium hydroxide (Mg(OH)₂), preventing them from interfering with the titration and ensuring that only calcium is measured.[1][2]

Q2: What is the principle behind the color change of the this compound indicator?

A2: this compound is a metallochromic indicator that forms a wine-red complex with calcium ions.[1][2] During the titration, EDTA, a stronger chelating agent, is added. EDTA forms a more stable complex with calcium ions than the indicator does.[1][2] At the endpoint, when all free calcium ions have been complexed by EDTA, the EDTA displaces the indicator from the calcium-indicator complex. This releases the free indicator, which is blue in color, resulting in a distinct color change from wine-red to blue.[1][2]

Q3: Can I use this method to determine total water hardness (calcium + magnesium)?

A3: No, this specific method with this compound at a pH of 12-14 is designed for the selective determination of calcium. To determine total hardness, an indicator like Eriochrome Black T is typically used at a lower pH of around 10, where both calcium and magnesium will be titrated.

Q4: How should I prepare and store the this compound indicator?

A4: The indicator is often used as a solid mixture with sodium chloride.[1] It can also be prepared as a solution, for example, by dissolving it in dilute sodium hydroxide.[1][4] Since the indicator can be unstable in strongly alkaline solutions, it is recommended to add it to the sample just before starting the titration.[1][3]

Q5: What are the common interfering ions, and how can I mitigate their effects?

A5: The most common interfering ion is magnesium (Mg²⁺), which is addressed by raising the pH to above 12 to precipitate it as Mg(OH)₂.[1][2] Other metal ions such as copper, iron, cobalt, zinc, or manganese can also interfere if present in high enough concentrations.[2] If these interferences are suspected, specific masking agents may need to be employed, or alternative analytical methods considered.

References

Calconcarboxylic Acid Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Calconcarboxylic acid solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Patton and Reeder's Reagent, is an azo dye used as a metallochromic indicator.[1] Its principal application is in the complexometric titration of calcium ions with EDTA (ethylenediaminetetraacetic acid), particularly in the presence of magnesium.[1][2][3] In its free form, the indicator is blue, but it forms a wine-red complex with calcium ions.[1][2]

Q2: How should I prepare a this compound indicator solution?

A2: this compound is soluble in water, ethanol, methanol, and dilute sodium hydroxide (B78521).[1][4][5] A common preparation involves creating a 0.4% solution in methanol.[6] Another method is to use a commercially available solid mixture of the indicator with an inert salt like sodium chloride, which can be added directly to the sample.[2]

Q3: What are the optimal storage conditions for a prepared this compound solution?

A3: To maximize stability, prepared solutions of this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4][7] Protect the solution from direct sunlight, air contact, and moisture, as these factors can contribute to degradation.[7][8]

Q4: What is the expected shelf life of a prepared this compound solution?

A4: There is no definitive published shelf life for prepared this compound solutions. The solid indicator powder is very stable, with a shelf life of up to 60 months when stored correctly.[9] However, solutions are inherently less stable. It is recommended to prepare the solution fresh. For routine use, a conservative shelf life of a few weeks is advisable. The performance of the indicator solution should be verified regularly. General laboratory guidelines for volumetric solutions suggest that stability should be validated, for instance, over a 15-day period to ensure the relative standard deviation (RSD) of performance remains below 1.0%.[10]

Q5: What factors can accelerate the degradation of the this compound solution?

A5: The stability of the solution is primarily affected by:

  • pH: The indicator is known to be unstable in strongly alkaline solutions, which are required for titration (pH 12-14).[2] For this reason, it is often recommended to add the indicator to the sample immediately before starting the titration.[2]

  • Light: As an azo dye, this compound can be susceptible to photodegradation. Exposure to UV light should be minimized.[8]

  • Oxidation: The solid form is incompatible with strong oxidizing agents, and this sensitivity can extend to the solution.[4][11] Storing with minimal air contact is recommended.[7]

Troubleshooting Guide

This guide addresses common issues encountered during complexometric titrations using this compound.

Issue Potential Cause Recommended Action
Indicator turns blue immediately upon addition to the sample. 1. Absence of Calcium Ions: The sample may not contain free calcium ions to form the wine-red complex.Verify the presence of calcium in your sample. Prepare a known calcium standard and test the indicator with it.
2. Incorrect pH: The pH of the sample may be too low. The wine-red complex forms optimally at a pH of 12-14.[2]Ensure the sample pH is adjusted to 12-14 using a strong base like NaOH or KOH before adding the indicator.
3. Degraded Indicator: The indicator solution may have lost its effectiveness.Prepare a fresh solution of the indicator and repeat the test.
The wine-red to blue endpoint is indistinct or fades quickly. 1. Slow Reaction: The complexation reaction between EDTA and calcium can be slow, leading to a fading endpoint.Titrate slowly, especially near the endpoint, allowing time for the color to stabilize after each addition of titrant.
2. Indicator Degradation: The indicator may be degrading in the highly alkaline solution during a prolonged titration.[2]Add the indicator just before you begin the titration to minimize its exposure time to the high pH environment.
3. Presence of Interfering Ions: Although titrating at pH >12 precipitates most magnesium, very high concentrations of other metal ions could potentially interfere.[1]Review the composition of your sample. If significant interfering ions are suspected, masking agents or alternative analytical methods may be necessary.
Inconsistent or inaccurate titration results. 1. Indicator Instability: The indicator solution may be partially degraded, leading to variable performance.Prepare a fresh indicator solution. Verify its performance with a calcium standard of known concentration.
2. Incorrect pH Control: Fluctuations in the sample pH can affect the stability of the metal-indicator complex and the sharpness of the endpoint.[12]Ensure your sample is well-buffered or that the pH is stable throughout the titration.

Data on Stability of this compound

ParameterSpecificationSource(s)
Physical Form Dark red to black powder[4][9]
Shelf Life (Solid Form) Up to 60 months[9]
Recommended Storage (Solid) Cool, dry, well-ventilated area; protected from light and moisture.[4][7]
Incompatibilities Strong oxidizing agents[4][11]
Factors Affecting Solution Stability pH: Unstable in strongly alkaline solutions (pH > 12).[2]
Light: Susceptible to degradation by UV light.[8]
Air: Minimize contact with air to prevent oxidation.[7]

Experimental Protocols

Protocol: Determination of Calcium using this compound Indicator

This protocol outlines the steps for a standard complexometric titration of calcium with EDTA.

  • Reagent Preparation:

    • Standard 0.01 M EDTA solution: Prepare and standardize according to laboratory procedures.

    • This compound indicator: Use a solid mixture of the indicator with NaCl or prepare a fresh 0.4% solution in methanol.[2][6]

    • Sodium Hydroxide (NaOH) Solution (2 M): Dissolve 80 g of NaOH in deionized water and dilute to 1 L.

  • Sample Preparation:

    • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.

    • Add approximately 75 mL of deionized water.

  • pH Adjustment:

    • While stirring, add 2 mL of 2 M NaOH solution to the flask to raise the pH to between 12 and 13.[2]

    • If magnesium is present, a precipitate of magnesium hydroxide (Mg(OH)₂) will form.

  • Indicator Addition:

    • Add a small amount (approx. 50-100 mg) of the solid this compound indicator mixture or a few drops of the indicator solution.

    • Swirl the flask to dissolve the indicator. The solution should turn a distinct wine-red color, indicating the formation of the calcium-indicator complex.[2]

  • Titration:

    • Titrate the sample with the standard 0.01 M EDTA solution, stirring continuously.

    • The endpoint is reached when the color changes sharply and permanently from wine-red to a pure blue.[2]

  • Analysis:

    • Record the volume of EDTA used.

    • Repeat the titration with at least two additional fresh sample aliquots to ensure reproducibility.

    • Calculate the average volume of EDTA titrant used and determine the calcium concentration in the original sample.

Visualizations

G Experimental Workflow for Calcium Titration cluster_prep Preparation cluster_titration Titration Procedure cluster_analysis Analysis A Prepare 0.01M EDTA Solution C Prepare Indicator (Solution or Solid Mix) A->C B Prepare 2M NaOH Solution F Adjust pH to 12-13 with 2M NaOH B->F D Pipette Sample into Flask E Add Deionized Water D->E E->F G Add Indicator (Solution turns Wine-Red) F->G H Titrate with EDTA until color turns Blue G->H I Record Volume of EDTA H->I J Repeat Titration for Reproducibility I->J K Calculate Calcium Concentration J->K

Caption: Workflow for calcium determination via complexometric titration.

G Troubleshooting Logic for Indicator Issues Start Problem: Indicator performance issue Q1 Does indicator turn blue immediately? Start->Q1 A1 Check sample pH. Is it 12-14? Q1->A1 Yes Q2 Is the endpoint indistinct or fading? Q1->Q2 No S1 Adjust pH to 12-14 with NaOH/KOH. A1->S1 No S2 Test indicator with a known Ca2+ standard. A1->S2 Yes S1->A1 S3 Prepare fresh indicator solution. S2->S3 Fails End Problem Resolved S2->End Passes S3->S2 S4 Slow titration rate near the endpoint. Q2->S4 Yes S5 Add indicator just before titration. S4->S5 S5->End

Caption: Troubleshooting guide for common indicator-related issues.

References

Preventing precipitation of magnesium hydroxide in calcium titration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the complexometric titration of calcium, with a specific focus on preventing the precipitation of magnesium hydroxide (B78521).

Frequently Asked Questions (FAQs)

Q1: Why does magnesium hydroxide precipitate during calcium titration?

Magnesium hydroxide precipitation is an intended step in the selective determination of calcium in the presence of magnesium. Complexometric titrations with EDTA (ethylenediaminetetraacetic acid) are pH-dependent. To determine calcium separately from magnesium, the pH of the solution is raised to 12 or higher.[1] At this high pH, magnesium ions (Mg²⁺) react with hydroxide ions (OH⁻) in the solution to form insoluble magnesium hydroxide (Mg(OH)₂), effectively removing it from the solution so it does not interfere with the calcium titration.[1][2]

Q2: What is the optimal pH for titrating calcium in the presence of magnesium?

The optimal pH for the selective titration of calcium is between 12 and 13.[3] In this pH range, magnesium precipitates as magnesium hydroxide, while calcium remains in solution to be titrated with EDTA.[3][4][5] For the determination of total calcium and magnesium, a pH of approximately 10 is used, typically maintained with an ammonia-ammonium chloride buffer.[1][2][6]

Q3: How can I prevent co-precipitation of calcium with magnesium hydroxide?

Co-precipitation of calcium with magnesium hydroxide is a common source of error, leading to an underestimation of the calcium concentration.[2][4] To minimize this, a modified procedure is recommended:

  • Adjust the initial pH of the sample to around 10.

  • Add a significant portion of the expected EDTA titrant volume to complex the majority of the calcium ions.

  • Then, raise the pH to 12 or higher to precipitate the magnesium hydroxide.

  • Finally, add the indicator and complete the titration to determine the endpoint.[2][4]

This method "protects" the calcium ions from being occluded in the magnesium hydroxide precipitate.

Q4: Which indicator is best for calcium titration in the presence of magnesium?

When titrating only calcium at a high pH, hydroxynaphthol blue is a suitable indicator.[4] For titrating total calcium and magnesium at pH 10, Eriochrome Black T (EBT) or Calmagite (B1663819) are commonly used.[4][7][8] Calmagite is often preferred as it provides a sharper, clearer endpoint and its solutions are more stable over time compared to EBT.[7][9][10][11]

Q5: Are there alternative methods to prevent magnesium interference besides precipitation?

While precipitation by raising the pH is the most common method, masking agents can be used to prevent interference from other metal ions. For instance, triethanolamine (B1662121) (TEA) can mask iron and aluminum.[1][12] Potassium hexacyanoferrate(II) has been used to mask high concentrations of manganese and iron.[13] For magnesium specifically in the context of calcium titration, pH control remains the primary and most effective method.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Premature or sluggish endpoint Co-precipitation of calcium with magnesium hydroxide.Follow the recommended procedure of adding most of the EDTA at pH 10 before raising the pH to 12 to precipitate magnesium.[2][4]
Indicator quality has degraded.Prepare fresh indicator solutions. Calmagite solutions have a longer shelf life than Eriochrome Black T.[9][11]
Inaccurate or inconsistent results Incorrect pH of the solution.Use a calibrated pH meter to ensure the pH is within the optimal range (12-13 for selective calcium titration, ~10 for total hardness).[3][4]
Presence of other interfering ions (e.g., Fe³⁺, Al³⁺, Mn²⁺).Use appropriate masking agents like triethanolamine (TEA) or potassium hexacyanoferrate(II).[1][12][13]
Difficulty in detecting the endpoint color change Inappropriate indicator for the titration.Use hydroxynaphthol blue for selective calcium titration at high pH. Use Calmagite for a sharper endpoint in total hardness titrations at pH 10.[4][7][10]
The magnesium-indicator complex is not forming properly (in total hardness titration).Ensure a small amount of magnesium is present in the EDTA solution or the sample to ensure a sharp color change with indicators like EBT or Calmagite.[14]
Persistent red color at the endpoint (should be blue) Insufficient EDTA added.Ensure the EDTA solution is properly standardized and that the burette reading is accurate.
The pH is too low for the indicator to change color effectively.Verify and adjust the pH to the correct level for the chosen indicator.

Experimental Protocols

Protocol 1: Selective Determination of Calcium by Direct Titration

This protocol is designed to quantify calcium in a sample containing magnesium by precipitating the magnesium as magnesium hydroxide.

Reagents:

  • Standardized 0.01 M EDTA solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Hydroxynaphthol blue indicator (solid powder mixture)

  • Sample solution containing calcium and magnesium ions

Procedure:

  • Pipette a known volume (e.g., 10.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.

  • Add distilled water to bring the volume to approximately 50 mL.

  • Scout Titration (Optional but Recommended):

    • Adjust the pH to approximately 10 using 1 M NaOH (check with a pH meter or pH paper).

    • Add 1-2 mL of excess 1 M NaOH to raise the pH to about 12. A white precipitate of magnesium hydroxide will form.

    • Add a small amount of hydroxynaphthol blue indicator.

    • Titrate with the standardized EDTA solution to get an approximate endpoint. This helps in the accurate determination.[4]

  • Accurate Titration:

    • Take a fresh, identical aliquot of the sample solution.

    • Adjust the pH to near 10 with 1 M NaOH.

    • Using a burette, add the standardized EDTA solution until you are 2-3 mL short of the approximate endpoint determined in the scout titration.[2][4]

    • Add 1-2 mL of excess 1 M NaOH to raise the pH to ~12, precipitating the magnesium hydroxide.

    • Add the hydroxynaphthol blue indicator.

    • Continue the titration slowly with the EDTA solution until the color changes from red to a clear blue.

    • Record the total volume of EDTA added.

Visualizations

Chemical_Equilibrium cluster_solution Aqueous Solution at pH > 12 Ca^2+ Ca^2+ Ca-EDTA_Complex Soluble Ca-EDTA Complex Ca^2+->Ca-EDTA_Complex Titration with EDTA Mg^2+ Mg^2+ Mg(OH)2_precipitate Mg(OH)2 (s) Precipitate Mg^2+->Mg(OH)2_precipitate Precipitation OH- OH- OH-->Mg(OH)2_precipitate EDTA EDTA EDTA->Ca-EDTA_Complex Titration_Workflow start Start: Sample with Ca²⁺ and Mg²⁺ ph10 Adjust pH to ~10 start->ph10 add_edta Add most of EDTA titrant (Complexes most Ca²⁺) ph10->add_edta ph12 Raise pH to >12 add_edta->ph12 precipitate Mg(OH)₂ precipitates ph12->precipitate add_indicator Add indicator (e.g., Hydroxynaphthol blue) precipitate->add_indicator titrate_end Titrate to endpoint (Color change) add_indicator->titrate_end end End: [Ca²⁺] determined titrate_end->end

References

Technical Support Center: Water Hardness Testing with Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Calconcarboxylic acid for water hardness testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an indicator?

This compound, also known as Patton and Reeder's indicator, is an azo dye used in the complexometric titration of calcium ions (Ca²⁺) with EDTA.[1][2] Its function is based on competitive complex formation. The free indicator is blue, but it forms a pink or wine-red complex with calcium ions.[1] During titration, EDTA, a chelating agent, is added. EDTA forms a more stable complex with calcium than the indicator does.[1][3] As EDTA is introduced, it sequentially binds with all available free calcium ions and then begins to displace calcium from the indicator-calcium complex. When all the calcium has been complexed by the EDTA, the indicator is released back to its free, blue form, signaling the titration's endpoint.[1][3]

Q2: Why is maintaining a high pH (12-14) critical for this titration?

A high pH is essential for two primary reasons:

  • Preventing Magnesium Interference: The titration is specific to calcium. To prevent magnesium ions (Mg²⁺), which also contribute to total hardness, from reacting with EDTA, the pH of the solution is raised to between 12 and 14 using a strong base like sodium hydroxide (B78521) (NaOH).[1][4] This high pH causes magnesium to precipitate out of the solution as magnesium hydroxide (Mg(OH)₂), effectively removing it from the reaction.[1]

  • Ensuring a Sharp Endpoint: The color change of the this compound indicator is sharpest and most distinct within this high pH range.[1]

Q3: The endpoint of my titration is indistinct, fading, or has a purple tinge instead of a sharp blue. What is the cause?

An indistinct or fading endpoint is one of the most common issues and is typically caused by the presence of interfering metal ions in the water sample.[5] Ions such as copper, iron, zinc, and manganese can form complexes with the indicator or EDTA, leading to a poor or incorrect color change at the endpoint.[1][5][6] High levels of copper, in particular, are known to cause a red-to-purple endpoint instead of the expected red-to-blue transition.[6] A fading color can also indicate that the reaction is not yet complete and requires more thorough mixing.[7]

Q4: The blue endpoint color appears but then fades back to red within a minute. Have I reached the endpoint?

No, a transient color change indicates that the endpoint has not been reached.[7] The endpoint is defined by a stable color change from wine red to pure blue.[1] A fading color suggests that the EDTA has not yet complexed all the calcium ions and the reaction is still proceeding. This can be due to insufficient mixing or a slow reaction rate, which can be influenced by low sample temperatures.[5][7] Ensure the solution is continuously and thoroughly swirled during titration.[7]

Q5: My calculated hardness value is consistently lower than expected. What are potential causes?

A falsely low hardness reading can result from several errors:

  • Precipitation of Calcium: If too much buffer is added, or if the pH is excessively high, the calcium itself may begin to precipitate as calcium carbonate (CaCO₃), making it unavailable for titration and leading to an underestimation of hardness.[5]

  • Organic Matter Interference: High levels of dissolved or particulate organic matter in the sample can bind with calcium ions.[8] This sequestered calcium may not be available to react with the indicator or EDTA, resulting in a lower titrant volume and an underestimated hardness value.[8]

  • Old or Degraded Reagents: Reagent solutions, particularly the indicator solution, can degrade over time.[9] It is recommended to use fresh reagents for accurate results.[9] this compound indicator solution dissolved in ethanol (B145695) is known to be unstable.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues during the titration process.

Table 1: Troubleshooting Common Errors
ProblemPotential Cause(s)Recommended Solution(s)
Indistinct or Fading Endpoint Presence of interfering metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺).[1][5][6]1. Pre-complex Metals: Add a few drops of the EDTA titrant to the sample before adding the buffer and indicator. Include this volume in the final calculation.[5]2. Dilute the Sample: Halve the sample volume with deionized water, perform the titration, and multiply the final result by two.[5]3. Use a Masking Agent: In complex matrices, a chemical masking agent may be required to sequester interfering ions.[10]
Incorrect Endpoint Color (e.g., Purple) High concentration of specific metal ions, most commonly copper.[6]Follow the solutions for "Indistinct or Fading Endpoint." Using a metal sequestering agent can also be effective.[6]
Slow or Delayed Endpoint Color Change The temperature of the water sample is too low (approaching freezing).[5]Allow the sample to warm to room temperature before beginning the titration.[5]
No Color Change or Falsely Low Result 1. pH is too high, causing calcium to precipitate.[5]2. Indicator has degraded.[4][5]3. Presence of organic matter complexing the calcium.[8]1. Carefully monitor pH to ensure it is within the 12-14 range but not excessively high.2. Prepare a fresh indicator solution or use a new batch of solid indicator triturate.[4]3. Acknowledge the potential for organic interference. For highly accurate results in organic-rich water, sample pre-treatment may be necessary.[8]
Logical Troubleshooting Workflow

The diagram below illustrates a step-by-step process for troubleshooting issues during titration.

TroubleshootingWorkflow start Titration Issue Observed endpoint_check Is the endpoint indistinct, purple, or fading? start->endpoint_check metal_interference Potential Metal Ion Interference endpoint_check->metal_interference Yes color_check Is the color change slow or delayed? endpoint_check->color_check No solution_metal Action: 1. Add initial EDTA drops before buffer. 2. Dilute sample by 50%. 3. Use masking agent. metal_interference->solution_metal end Problem Resolved solution_metal->end temp_issue Potential Temperature Issue color_check->temp_issue Yes result_check Are results falsely low? color_check->result_check No solution_temp Action: Allow sample to reach room temperature. temp_issue->solution_temp solution_temp->end low_result_causes Potential Causes: - Calcium Precipitation (pH too high) - Degraded Indicator - Organic Matter Interference result_check->low_result_causes Yes result_check->end No solution_low_result Action: 1. Verify pH is 12-14. 2. Use fresh indicator. 3. Consider sample matrix effects. low_result_causes->solution_low_result solution_low_result->end

Caption: Troubleshooting logic for common titration errors.

Experimental Protocol and Data

Protocol: Calcium Hardness Determination by EDTA Titration

This protocol details the manual titration method for determining calcium hardness using this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis sample 1. Measure 50 mL of water sample into a flask. ph_adjust 2. Add NaOH solution to adjust pH to 12-14. sample->ph_adjust indicator 3. Add a small scoop of This compound indicator. Solution turns wine-red. ph_adjust->indicator titrate 4. Titrate with standardized 0.01 M EDTA solution while constantly swirling. indicator->titrate endpoint 5. Stop at the first stable color change from wine-red to pure blue. titrate->endpoint record 6. Record the volume of EDTA used (V_EDTA). endpoint->record calculate 7. Calculate Calcium Hardness. record->calculate

Caption: Standard experimental workflow for calcium hardness titration.

Methodology:

  • Sample Preparation: Accurately measure a 50 mL or 100 mL aliquot of the water sample and transfer it to a 250 mL Erlenmeyer flask.[4][11]

  • pH Adjustment: Add 1 M Sodium Hydroxide (NaOH) dropwise to the sample while stirring until the pH is between 12 and 14.[1][4] Use a calibrated pH meter for accuracy. This step precipitates any magnesium present.[1]

  • Indicator Addition: Add a small amount (approx. 100-200 mg) of this compound indicator triturate. Swirl to dissolve. The solution will turn a pink/wine-red color if calcium is present.[1][4]

  • Titration: Titrate the sample with a standardized 0.01 M EDTA solution, swirling the flask continuously to ensure thorough mixing.[7][11]

  • Endpoint Determination: The endpoint is reached when the solution exhibits a sharp and permanent color change from wine-red to a pure blue.[1]

  • Calculation: Calculate the calcium hardness using the following formula:

    Ca Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

    Where:

    • V_EDTA = Volume of EDTA titrant used (in L)

    • M_EDTA = Molarity of the EDTA titrant (in mol/L)

    • 100.09 = Molar mass of CaCO₃ (in g/mol )

    • V_sample = Volume of the water sample (in L)

Data Presentation

The results of water hardness testing are typically classified according to the scale below.

Table 2: Water Hardness Classification
ClassificationHardness Concentration (mg/L as CaCO₃)
Soft0 - 60[12]
Moderately Hard61 - 120[12][13]
Hard121 - 180[12][13]
Very Hard> 180[13]
Chemical Reaction Pathway

The titration is governed by the competitive binding for calcium ions between the indicator and the EDTA titrant.

ReactionPathway Ca_Indicator Ca²⁺-Indicator Complex (Wine-Red) Ca_EDTA Ca²⁺-EDTA Complex (Colorless) Ca_Indicator->Ca_EDTA EDTA displaces Indicator (Higher Stability Constant) Free_Indicator Free Indicator (Blue) Ca_Indicator->Free_Indicator Releases Indicator EDTA EDTA (Titrant) (Colorless) EDTA->Ca_EDTA Forms stable complex

Caption: Competitive binding reaction in the titration process.

References

Calconcarboxylic Acid Indicator: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and effective use of calconcarboxylic acid indicator in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as Patton and Reeder's indicator, is an azo dye used as a metallochromic indicator for the complexometric titration of calcium ions with ethylenediaminetetraacetic acid (EDTA).[1][2] It is particularly useful for determining calcium concentration in the presence of magnesium.[1][2]

Q2: How should solid this compound be stored?

Solid this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3] It is important to protect it from direct sunlight, moisture, and incompatible materials such as strong oxidizing agents.[3]

Q3: How is the this compound indicator solution prepared?

There are two common methods for preparing the indicator:

  • As a solid triturate (recommended for better stability): The indicator is ground with an inert salt like sodium chloride.[1]

  • As a solution: A solution can be prepared in ethanol (B145695) or a dilute sodium hydroxide (B78521) solution. However, it is important to note that this compound solutions, particularly in ethanol, can be unstable and it is often recommended to add the indicator just before starting the titration.

Q4: What is the optimal pH for calcium titration using this compound?

The titration should be performed in a strongly alkaline medium with a pH between 12 and 14.[1] This high pH is necessary to ensure a sharp color change at the endpoint and to precipitate magnesium as magnesium hydroxide, thus preventing its interference with the calcium determination.[1]

Q5: What is the expected color change at the endpoint of the titration?

In the presence of calcium ions and at a high pH, the indicator forms a wine-red complex.[1] During the titration with EDTA, as calcium ions are chelated by the EDTA, the indicator is released. The endpoint is reached when the solution color changes sharply from wine-red to a pure blue, which is the color of the free indicator.[1]

Q6: What are the common interferences in calcium titration with this compound?

The primary interference comes from magnesium ions, which also form a complex with EDTA. This is mitigated by raising the pH to 12-14 to precipitate magnesium as magnesium hydroxide.[1] Other metal ions, if present in high concentrations, can also interfere with the titration.

Troubleshooting Guides

Problem: The endpoint color change is indistinct or sluggish.

Possible CauseRecommended Solution
Degraded Indicator Solution Prepare a fresh indicator solution. Ethanolic solutions of this compound are known to be unstable.[4] If using a solution, prepare it fresh daily or use a more stable solid triturate of the indicator with sodium chloride.
Incorrect pH Ensure the pH of the solution is between 12 and 14 before adding the indicator. Use a pH meter or appropriate pH indicator paper to verify. Adjust the pH with a concentrated sodium hydroxide solution.[1]
Presence of Interfering Ions The high pH should precipitate most of the magnesium. If other metal ion interferences are suspected, consult analytical chemistry literature for appropriate masking agents.
Slow Reaction Kinetics Add the indicator just before the start of the titration, as prolonged exposure to the highly alkaline solution can affect its stability.[4] Ensure adequate stirring throughout the titration.

Problem: The indicator solution appears to have changed color or is cloudy.

Possible CauseRecommended Solution
Indicator Degradation This is a visual sign of degradation. Discard the solution and prepare a fresh one. To minimize degradation, store the solution in a tightly sealed, dark bottle and in a cool place. However, daily preparation is highly recommended for solutions.

Problem: Inconsistent or inaccurate titration results.

Possible CauseRecommended Solution
Inaccurate Standardization of EDTA Ensure your EDTA titrant is accurately standardized against a primary standard calcium carbonate solution.
Improper Sample Preparation Ensure the sample is properly dissolved and the pH is correctly adjusted before adding the indicator.
Inconsistent Endpoint Determination The endpoint should be the first appearance of a stable, pure blue color. If you are having difficulty visually determining the endpoint, consider using a photometric titrator for more accurate detection.

Data Summary

Table 1: Storage Conditions for this compound

FormStorage TemperatureContainerOther Conditions
Solid Powder Room TemperatureTightly sealedCool, dry, well-ventilated area, protected from light and incompatible materials.[3]
Ethanolic Solution N/A (Fresh preparation recommended)N/AUnstable, prepare fresh before use.[4]
Solid Triturate (with NaCl) Room TemperatureTightly sealedDry environment.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator

A. Ethanolic Solution (0.4% w/v)

  • Weigh 0.4 g of this compound powder.

  • Dissolve it in 100 mL of ethanol.

  • Store in a dark, tightly sealed bottle. Note: This solution is not very stable and should be prepared fresh for best results.[4]

B. Solid Triturate (1% w/w)

  • Weigh 1 g of this compound powder and 99 g of dry sodium chloride.

  • Grind the two components together using a mortar and pestle until a homogeneous mixture is obtained.

  • Store in a tightly sealed container in a dry place.

Protocol 2: Complexometric Titration of Calcium with EDTA
  • Pipette a known volume of the calcium-containing sample into a conical flask.

  • Add deionized water to ensure sufficient volume for the titration.

  • While stirring, add a sodium hydroxide solution to adjust the pH to 12-14.

  • Add a small amount of the this compound indicator (either a few drops of the solution or a small scoop of the triturate). The solution should turn a wine-red color.[1]

  • Titrate with a standardized EDTA solution until the color changes sharply from wine-red to pure blue.[1]

  • Record the volume of EDTA used and calculate the calcium concentration.

Protocol 3: Quality Control of this compound Indicator Solution
  • Visual Inspection: Before each use, visually inspect the indicator solution. Any change in color from the initial deep violet (for ethanolic solutions) or the presence of precipitate may indicate degradation.

  • Performance Test:

    • Prepare a standard calcium solution of a known concentration.

    • Perform a titration of this standard solution using the prepared indicator and a standardized EDTA solution.

    • The calculated calcium concentration should be within an acceptable error margin (e.g., ±2%) of the known concentration.

    • The endpoint color change should be sharp and clear. A sluggish or indistinct endpoint suggests a poorly performing indicator.

  • Frequency: For freshly prepared solutions, a performance test should be done at the beginning of each day of use. For triturate, the performance should be checked periodically.

Visualizations

signaling_pathway This compound Indicator Mechanism Ca_free Ca²⁺ (in sample) Ca_CCA_red Ca²⁺-CCA Complex (Wine-Red) Ca_free->Ca_CCA_red + CCA CCA_blue This compound (Blue) CCA_blue->Ca_CCA_red Ca_EDTA Ca²⁺-EDTA Complex (Colorless) Ca_CCA_red->Ca_EDTA + EDTA (stronger chelation) EDTA EDTA (Titrant) Ca_EDTA->CCA_blue releases CCA

Caption: Signaling pathway of this compound during calcium titration.

experimental_workflow Calcium Titration Workflow start Start prep_sample Prepare Sample start->prep_sample adjust_ph Adjust pH to 12-14 prep_sample->adjust_ph add_indicator Add this compound Indicator adjust_ph->add_indicator titrate Titrate with Standardized EDTA add_indicator->titrate endpoint Observe Color Change (Wine-Red to Blue) titrate->endpoint record_volume Record EDTA Volume endpoint->record_volume calculate Calculate Calcium Concentration record_volume->calculate end End calculate->end

Caption: Experimental workflow for calcium determination using this compound.

troubleshooting_guide Troubleshooting Indistinct Endpoint problem Problem: Indistinct Endpoint check_indicator Is the indicator solution fresh? problem->check_indicator yes_fresh Yes check_indicator->yes_fresh no_fresh No check_indicator->no_fresh check_ph Is the pH between 12 and 14? yes_fresh->check_ph prepare_fresh Prepare fresh indicator solution or use triturate. no_fresh->prepare_fresh yes_ph Yes check_ph->yes_ph no_ph No check_ph->no_ph check_interferences Are interfering ions present? yes_ph->check_interferences adjust_ph Adjust pH with NaOH. no_ph->adjust_ph yes_interfere Yes check_interferences->yes_interfere no_interfere No check_interferences->no_interfere use_masking Use appropriate masking agents. yes_interfere->use_masking consider_photometric Consider using photometric detection. no_interfere->consider_photometric

Caption: Logical troubleshooting guide for an indistinct titration endpoint.

References

Adjusting indicator concentration for clearer endpoint

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with endpoint clarity during titrations.

Troubleshooting Guide: Unclear Endpoints

Question: My titration endpoint is faint, drawn-out, or difficult to see. How can I adjust the indicator concentration to get a clearer result?

Answer:

An unclear endpoint is a common issue in titrations and can lead to inaccurate and imprecise results.[1] While several factors can contribute to this problem, the concentration of the indicator in the analyte solution is a critical parameter to optimize.

Initial Assessment:

Before adjusting the indicator concentration, verify the following:

  • Correct Indicator Choice: Ensure the indicator's pH transition range brackets the equivalence point of your specific acid-base reaction.[1][2][3][4] For example, phenolphthalein (B1677637) is suitable for strong acid-strong base titrations where the endpoint is slightly basic, while methyl orange is used for titrations with acidic endpoints.[2][3]

  • Analyte Concentration: Very dilute analyte solutions can naturally lead to a less sharp pH change at the equivalence point, making the indicator's color transition appear more gradual.

Troubleshooting Steps:

  • Problem: Faint Color Change

    • Cause: The indicator concentration may be too low, resulting in a color that is too weak to be easily observed.

    • Solution: Incrementally increase the amount of indicator solution added to the analyte. Instead of the standard 2-3 drops, try adding 4-5 drops. Be cautious, as adding an excessive amount can introduce errors.[5][6]

  • Problem: Gradual or Drawn-Out Color Change

    • Cause: The indicator concentration may be too high. Since indicators are themselves weak acids or bases, an excessive amount can react with the titrant, consuming it and causing the color to change over a larger volume of added titrant.[5][6] This leads to a blurry endpoint rather than a sharp, distinct change with a single drop of titrant.

    • Solution: Reduce the amount of indicator added. If you are using 4-5 drops, reduce it to 1-2 drops. The goal is to use the minimum amount required to produce a clearly visible color.[6]

  • Problem: Color Change Occurs Too Early or Too Late

    • Cause: While this is often due to selecting the wrong indicator, an extremely high concentration of the correct indicator can slightly shift the perceived endpoint.[7]

    • Solution: First, confirm your indicator selection is appropriate for the titration's expected equivalence point pH.[8][9] Then, optimize the indicator amount as described above, typically by reducing the number of drops to the minimum necessary for visibility.

The workflow for addressing an unclear endpoint is visualized in the diagram below.

G cluster_0 Troubleshooting Unclear Titration Endpoint start Observe Unclear Endpoint (Faint or Gradual Color Change) check_indicator Is Indicator Choice Correct for Equivalence Point pH? start->check_indicator adjust_conc Adjust Indicator Concentration check_indicator->adjust_conc  Yes select_new Action: Select New Indicator with Correct pH Range check_indicator->select_new  No too_low Issue: Faint Color (Concentration Too Low) adjust_conc->too_low Faint too_high Issue: Gradual Change (Concentration Too High) adjust_conc->too_high Gradual increase_drops Action: Increase Drops (e.g., from 2-3 to 4-5) too_low->increase_drops decrease_drops Action: Decrease Drops (e.g., to 1-2) too_high->decrease_drops re_evaluate Re-run Titration and Observe Endpoint increase_drops->re_evaluate decrease_drops->re_evaluate end_sharp Result: Sharp, Clear Endpoint re_evaluate->end_sharp select_new->re_evaluate

References

Effect of temperature on Calconcarboxylic acid titration accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the effect of temperature on the accuracy of Calconcarboxylic acid titrations for calcium determination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for performing a this compound titration?

While this compound itself is stable up to high temperatures, decomposing at around 300°C, the accuracy of the titration is more dependent on controlling environmental factors than achieving a specific high or low temperature.[1] For best results, titrations should be conducted at a constant, controlled ambient temperature.[2] It is crucial that the standardization of the EDTA titrant is performed at the same temperature as the sample titration to ensure consistency and accuracy.[3]

Q2: How does temperature affect the this compound indicator itself?

Q3: How can temperature variations impact the reagents used in the titration?

Temperature fluctuations can have several effects on the reagents:

  • Titrant Concentration: The volume of the EDTA solution can change with temperature (thermal expansion and contraction). If the titrant is standardized at one temperature and the sample is titrated at a significantly different temperature, the calculated concentration of the analyte will be inaccurate.[3]

  • Solubility: The solubility of the substances involved in the titration can be affected by temperature.[4] While this compound is soluble in water and ethanol, significant temperature deviations could potentially affect its dissolution or the solubility of other components in the sample matrix.[6]

  • Reaction Rate: An increase in temperature generally speeds up the rate of chemical reactions.[4] This could potentially lead to a faster endpoint, which might be overestimated if the titrant is added too quickly.[4]

Q4: What are the consequences of performing the titration in a cold environment?

Performing the titration at a significantly lower temperature than the temperature at which the titrant was standardized can lead to:

  • Slower Reaction Rate: The complexation reaction between EDTA and calcium may proceed more slowly.

  • Inaccurate Endpoint: The indicator's color change may be sluggish or less distinct.

  • Titrant Volume Errors: The titrant solution will be denser at a lower temperature, meaning a smaller volume will be dispensed for the same molar amount compared to a warmer temperature, potentially leading to underestimation of the analyte concentration.

Q5: What are the consequences of performing the titration in a warm environment?

Elevated temperatures can introduce the following errors:

  • Titrant Volume Errors: The titrant solution will be less dense at a higher temperature. This will cause a larger volume to be dispensed for the same molar amount, potentially leading to an overestimation of the analyte concentration.[3]

  • Increased Reaction Rate: While this can be beneficial, it may also lead to over-titration if the titrant is not added dropwise near the endpoint.[4]

  • Solvent Evaporation: Increased evaporation of the solvent from the titration flask can concentrate the analyte, leading to inaccurate results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound titrations that may be related to temperature.

Problem / ObservationPotential Cause Related to TemperatureRecommended Solution
Inconsistent or drifting endpoint Temperature fluctuations during the titration are altering the reaction equilibrium or the indicator's response.Perform the titration in a temperature-controlled environment.[7] Allow all solutions to reach thermal equilibrium before starting the experiment.
Poor reproducibility between replicates Titrations are being performed at different times of the day with significant ambient temperature changes, affecting titrant volume.[8]Standardize the EDTA titrant and perform all sample titrations on the same day under similar temperature conditions.[3] Record the temperature for each set of experiments.
Endpoint color change is indistinct or fades The temperature may be affecting the stability of the Ca-indicator complex or the indicator itself.[4]Ensure the pH of the solution is between 12 and 14, as this is the optimal range for a sharp color change.[9] Verify that the temperature is stable and within a standard laboratory range (e.g., 20-25°C).
Consistently high or low results The temperature of the titrant during standardization was different from the temperature during sample analysis.[3]Always standardize the titrant at the same temperature at which you will perform the sample titrations. If this is not possible, apply a volume correction factor based on the thermal expansion of the titrant solution.

Experimental Protocols

Standard Protocol for Calcium Determination using this compound Titration with Temperature Control

This protocol outlines the steps for the complexometric titration of calcium with EDTA, incorporating best practices for minimizing temperature-related errors.

1. Reagent Preparation:

  • 0.01 M EDTA Standard Solution: Dissolve approximately 3.722 g of disodium (B8443419) EDTA dihydrate in 1 liter of deionized water. Store in a polyethylene (B3416737) bottle.
  • This compound Indicator: Prepare a solid mixture of 1 part this compound to 100 parts sodium chloride or use a commercially available indicator solution.[10]
  • Sodium Hydroxide (NaOH) Solution (2 M): Carefully dissolve 80 g of NaOH in deionized water and dilute to 1 liter.

2. EDTA Standardization:

  • Accurately weigh approximately 0.25 g of primary standard calcium carbonate (dried at 110°C) and transfer to a 250 mL volumetric flask.
  • Dissolve in a minimum amount of 1 M HCl and dilute to the mark with deionized water.
  • Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.
  • Allow the solution to equilibrate to the ambient laboratory temperature. Record this temperature.
  • Add 75 mL of deionized water.
  • Add 2 mL of 2 M NaOH solution to adjust the pH to 12-13.[10]
  • Add a small amount (approx. 100 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color.[10]
  • Titrate with the prepared EDTA solution from a burette until the color changes sharply from wine-red to a pure blue.[9][10]
  • Record the volume of EDTA used and repeat the titration at least twice more for a total of three concordant results.
  • Calculate the exact molarity of the EDTA solution.

3. Sample Analysis:

  • Pipette a known volume of the calcium-containing sample into a 250 mL Erlenmeyer flask.
  • Ensure the sample solution is at the same temperature as recorded during the EDTA standardization.
  • Follow the same procedure as in steps 2.4 to 2.7.
  • Calculate the calcium concentration in the sample.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Analysis reagent_prep Reagent Preparation (EDTA, Indicator, NaOH) sample_prep Sample Preparation reagent_prep->sample_prep temp_control Temperature Equilibration (Crucial Step) sample_prep->temp_control ph_adjust pH Adjustment (pH 12-14) temp_control->ph_adjust indicator_add Add Indicator ph_adjust->indicator_add titrate Titrate with EDTA to Blue Endpoint indicator_add->titrate record_vol Record Volume titrate->record_vol calculate Calculate Ca²⁺ Concentration record_vol->calculate

Caption: Workflow for this compound Titration.

Temperature Effects on Titration Accuracy

G temp_var Temperature Variation titrant_vol Titrant Volume Change (Thermal Expansion) temp_var->titrant_vol reaction_rate Altered Reaction Rate temp_var->reaction_rate indicator_ph Indicator pH Shift temp_var->indicator_ph solubility Solubility Changes temp_var->solubility conc_error Incorrect Concentration Calculation titrant_vol->conc_error endpoint_error Inaccurate Endpoint Detection reaction_rate->endpoint_error indicator_ph->endpoint_error solubility->endpoint_error endpoint_error->conc_error reproducibility Poor Reproducibility conc_error->reproducibility

Caption: Temperature's impact on titration accuracy.

References

Masking agents for interfering ions in Calconcarboxylic acid methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Calconcarboxylic acid methods for calcium determination.

Frequently Asked Questions (FAQs)

Q1: What is the principle of calcium determination using this compound?

A1: this compound is a metallochromic indicator used in complexometric titrations to determine calcium ion concentration. In a solution with a sufficiently high pH (typically 12-14), this compound is blue. When it forms a complex with calcium ions, it turns pink or red. During the titration, a stronger chelating agent, ethylenediaminetetraacetic acid (EDTA), is added. EDTA forms a more stable complex with calcium than the indicator does. As EDTA is added, it progressively binds to the calcium ions. At the endpoint of the titration, all the calcium has been complexed by EDTA, causing the indicator to revert to its free, blue form. This sharp color change from wine-red to pure blue indicates the completion of the reaction.[1]

Q2: Which ions commonly interfere with calcium determination using the this compound method?

A2: Several metal ions can interfere with this method by also forming complexes with EDTA or the indicator, leading to inaccurate results. Common interfering ions include magnesium (Mg²⁺), iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), aluminum (Al³⁺), cobalt (Co²⁺), and lead (Pb²⁺).[2][3]

Q3: How do masking agents work to prevent interference?

A3: Masking agents are chemicals that form stable complexes with interfering ions. The complex formed between the masking agent and the interfering ion is more stable than the complex the interfering ion would form with either the this compound indicator or EDTA. This effectively "masks" or prevents the interfering ion from participating in the titration reaction, allowing for the selective determination of calcium.[3][4]

Q4: What are some common masking agents used in this method and which ions do they mask?

A4: The choice of masking agent depends on the specific interfering ions present in the sample.

  • Triethanolamine (B1662121) (TEA): Used to mask iron (Fe³⁺) and aluminum (Al³⁺).[3][4][5]

  • Potassium Cyanide (KCN): An effective masking agent for a range of heavy metal ions including copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), cobalt (Co²⁺), and nickel (Ni²⁺).[2][4] Caution: Potassium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Hydroxylamine Hydrochloride: Can be used to reduce and precipitate interfering ions like manganese.[6]

  • pH Adjustment: For magnesium (Mg²⁺) interference, the pH of the solution is raised to 12 or higher using sodium hydroxide (B78521) or potassium hydroxide. This causes magnesium to precipitate as magnesium hydroxide (Mg(OH)₂), effectively removing it from the solution before the titration begins.[1][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Indistinct or fading endpoint color change. 1. Presence of unmasked interfering ions. 2. pH of the solution is not optimal (should be between 12 and 14). 3. Indicator instability in a highly alkaline solution.1. Identify potential interfering ions and add the appropriate masking agent (see FAQs). 2. Verify the pH with a calibrated pH meter and adjust with concentrated NaOH or KOH. 3. Add the this compound indicator just before starting the titration.[7]
Consistently high or low calcium readings. 1. Co-titration of interfering ions. 2. Incomplete precipitation of magnesium hydroxide. 3. Incorrect standardization of the EDTA solution.1. Use appropriate masking agents for the specific interfering ions in your sample. 2. Ensure the pH is ≥12 and allow sufficient time for Mg(OH)₂ to precipitate before adding the indicator.[1][7] 3. Re-standardize your EDTA solution against a primary standard calcium carbonate solution.
Precipitate forms upon addition of reagents. 1. If the precipitate is white and forms after adding NaOH/KOH, it is likely magnesium hydroxide, which is expected. 2. If a colored precipitate forms (e.g., brownish-red), it may be the hydroxide of an interfering metal like iron.1. This is a normal step to remove magnesium interference. Proceed with the titration. 2. Add a masking agent like triethanolamine for iron before adjusting the pH.[8]
No color change at the endpoint. 1. The concentration of interfering ions is too high for the masking agent to be effective. 2. The calcium concentration is too low to give a distinct color change.1. Dilute the sample or use a larger amount of masking agent. A stepwise precipitation of interfering ions may be necessary.[9] 2. Concentrate the sample or use a more concentrated EDTA solution.

Quantitative Data on Masking Agent Effectiveness

The following table summarizes the effectiveness of specific masking agents in the presence of interfering ions for calcium and magnesium determination.

Interfering IonMasking AgentAmount of Interfering Ion MaskedAnalyte(s) DeterminedReference
Manganese (Mn²⁺)Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])Up to 68.75 mgCalcium and Magnesium[9]
Iron (Fe³⁺)Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])Up to 19.60 mgCalcium and Magnesium[9]
Manganese (Mn²⁺) & Iron (Fe³⁺)Triethanolamine (TEA) and oxidationNot specifiedCalcium only (at pH 12)[9]

Experimental Protocols

Protocol 1: Calcium Determination with Masking of Iron and Aluminum
  • Sample Preparation: Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask. Dilute with deionized water to approximately 50 mL.

  • Masking of Iron and Aluminum: Add 5-10 mL of a 1:1 triethanolamine solution to the flask and swirl to mix.[5][6]

  • pH Adjustment: Add 10 mL of 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to raise the pH to 12-13. If magnesium is present, a white precipitate of Mg(OH)₂ will form.[7]

  • Indicator Addition: Add a small amount (approximately 100-200 mg) of this compound indicator powder and swirl until dissolved. The solution should turn a wine-red color.[7]

  • Titration: Titrate the solution with a standardized 0.01 M EDTA solution until the color changes sharply from wine-red to a pure blue.[7]

  • Calculation: Calculate the calcium concentration using the volume of EDTA consumed.

Protocol 2: Calcium Determination with Masking of Heavy Metals
  • Sample Preparation: Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask. Dilute with deionized water to approximately 50 mL.

  • Masking of Heavy Metals: (Perform this step in a fume hood) Add a small amount of solid potassium cyanide (KCN) or a freshly prepared 5% w/v KCN solution dropwise until the interference is masked.[2] Swirl gently to mix.

  • pH Adjustment: Add 10 mL of 1 M NaOH or KOH to raise the pH to 12-13.

  • Indicator Addition: Add a small amount of this compound indicator and swirl to dissolve. The solution will turn wine-red.

  • Titration: Titrate with standardized 0.01 M EDTA solution to a pure blue endpoint.

  • Calculation: Calculate the calcium concentration based on the EDTA volume used.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_masking Masking of Interfering Ions cluster_titration Titration cluster_analysis Data Analysis start Start with Sample Solution dilute Dilute with Deionized Water start->dilute add_masking Add Appropriate Masking Agent (e.g., TEA, KCN) dilute->add_masking adjust_ph Adjust pH to 12-13 with NaOH/KOH add_masking->adjust_ph add_indicator Add this compound Indicator adjust_ph->add_indicator titrate Titrate with Standardized EDTA add_indicator->titrate endpoint Observe Endpoint (Wine-Red to Blue) titrate->endpoint calculate Calculate Calcium Concentration endpoint->calculate end End calculate->end

Caption: General experimental workflow for calcium determination.

troubleshooting_logic cluster_endpoint_issues Endpoint Problems cluster_accuracy_issues Accuracy Problems start Inaccurate Titration Result check_endpoint Is the endpoint sharp and stable? start->check_endpoint check_ph Verify pH is 12-14 check_endpoint->check_ph No check_mg_precipitation Ensure Complete Mg(OH)₂ Precipitation check_endpoint->check_mg_precipitation Yes check_interference Identify and Mask Interfering Ions check_ph->check_interference add_indicator_late Add Indicator Just Before Titration check_interference->add_indicator_late restandardize_edta Re-standardize EDTA Solution check_mg_precipitation->restandardize_edta

References

Technical Support Center: Calconcarboxylic Acid Titrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Calconcarboxylic acid in complexometric titrations for calcium determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in calcium titrations?

This compound, also known as Patton and Reeder's indicator, is a metallochromic indicator used in complexometric titrations to determine the concentration of calcium ions.[1][2] It is highly selective for calcium at a pH greater than 12, providing a sharp and clear visual endpoint.[3] This makes it a preferred choice, especially in the presence of magnesium, as the high pH causes magnesium to precipitate as magnesium hydroxide (B78521), preventing its interference with the calcium determination.[2]

Q2: What is the principle behind the color change of this compound at the endpoint?

The titration is based on a complexation reaction. Initially, this compound forms a wine-red complex with the calcium ions in the sample.[2] The titrant, ethylenediaminetetraacetic acid (EDTA), is a stronger chelating agent than the indicator. As EDTA is added, it progressively binds with the free calcium ions. At the endpoint, when all the calcium has been complexed by EDTA, the EDTA displaces the this compound from the calcium-indicator complex. This releases the free indicator into the solution, resulting in a sharp color change from wine-red to a pure blue.[2][3]

Q3: What is the optimal pH for a titration using this compound?

The optimal pH for a titration with this compound is between 12 and 14.[2] This strongly alkaline condition is crucial for two main reasons: it ensures the complete precipitation of magnesium ions as magnesium hydroxide, thus preventing interference, and it facilitates the sharp color change of the indicator at the endpoint.[2]

Q4: How should the this compound indicator be prepared and stored?

This compound indicator is typically used as a solid mixture with an inert salt like sodium chloride or as a solution.[3] For a solid mixture, approximately 100 mg is added directly to the sample solution before titration.[3] An indicator solution can be prepared by dissolving this compound in a dilute sodium hydroxide solution (e.g., 50 mg in 100 mL of 0.1 M NaOH).[4] It is important to note that the indicator can be unstable in strongly alkaline solutions, so it is often recommended to add it just before starting the titration.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Indistinct or Fading Endpoint 1. Incorrect pH: The pH of the solution may be below the optimal range of 12-14. 2. Indicator Degradation: The indicator may have degraded due to prolonged exposure to the strongly alkaline solution. 3. Slow Reaction: The reaction between EDTA and calcium may be slow, causing a gradual color change.1. Verify and Adjust pH: Use a pH meter to ensure the pH is between 12 and 14. Add more sodium hydroxide solution if necessary. 2. Fresh Indicator: Add the indicator just before titration. If the endpoint is still poor, prepare a fresh indicator solution or use a new batch of the solid mixture. 3. Stirring and Titration Speed: Ensure continuous and efficient stirring throughout the titration. Titrate slowly, especially near the expected endpoint, to allow the reaction to reach equilibrium.
No Color Change or Incorrect Initial Color 1. Absence of Calcium: The sample may not contain a detectable amount of calcium ions. 2. Indicator Not Added: The indicator may not have been added to the solution. 3. Highly Concentrated Interfering Ions: The presence of high concentrations of certain metal ions (e.g., copper, iron, zinc) can "block" the indicator.1. Spike Sample: Add a known amount of a standard calcium solution to the sample and re-titrate. If a color change is now observed, the original sample had a very low calcium concentration. 2. Check Procedure: Visually confirm the addition of the indicator. 3. Masking Agents: If interfering ions are suspected, consider using appropriate masking agents. For example, cyanide can be used to mask copper, iron, and zinc. This should be done with extreme caution and under appropriate safety protocols.
Endpoint Color is Not a Pure Blue 1. Presence of Interfering Ions: Even at high pH, some metal ions may form colored complexes with the indicator or EDTA, affecting the final color. 2. Incomplete Precipitation of Magnesium: If the pH is not sufficiently high or if the solution was not allowed to stand, some magnesium may remain in the solution and interfere.1. Sample Pre-treatment: Consider sample pre-treatment steps to remove interfering ions if their presence is known or suspected. 2. Ensure Complete Precipitation: After adding sodium hydroxide, stir the solution and allow it to stand for a few minutes to ensure complete precipitation of magnesium hydroxide before adding the indicator.
Results are Not Reproducible 1. Inconsistent pH Adjustment: Small variations in pH between samples can affect the endpoint. 2. Inaccurate Volume Measurements: Errors in pipetting the sample or reading the burette. 3. Standardization of EDTA: The concentration of the EDTA solution may not be accurately known or may have changed over time.1. Consistent pH: Use a calibrated pH meter to adjust the pH of each sample consistently. 2. Proper Technique: Ensure proper pipetting and burette reading techniques are used. 3. Regular Standardization: Standardize the EDTA solution regularly against a primary standard calcium carbonate solution.

Data Presentation

Table 1: Comparison of Common Indicators for Calcium Titration

FeatureThis compoundEriochrome Black TThymolphthalexone
Optimal pH 12 - 14~1010 - 12
Color Change (Ca-Complex to Free) Wine-Red to Blue[3]Wine-Red to BlueBlue-Magenta to Colorless/Smoky-Gray[3]
Selectivity for Calcium Highly selective at pH > 12 (Mg precipitates)[3]Not selective (titrates both Ca²⁺ and Mg²⁺)Less selective than this compound
Endpoint Sharpness Known for a sharp and clear endpoint[3]Can be indistinct, requiring practice to discernGenerally provides a distinct color change[3]
Interference from Magnesium Minimized by precipitation at high pH[2][3]Significant interferenceCan be used for total hardness (Ca²⁺ + Mg²⁺)

Experimental Protocols

Preparation of Reagents
  • Standard EDTA Solution (0.01 M): Dissolve approximately 3.722 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate in deionized water and dilute to 1 L in a volumetric flask. Standardize this solution against a primary standard calcium carbonate solution.

  • Sodium Hydroxide Solution (2 M): Carefully dissolve 80 g of sodium hydroxide pellets in deionized water and, after cooling, dilute to 1 L.

  • This compound Indicator:

    • Solid Mixture: Grind 1 g of this compound with 100 g of sodium chloride to a fine powder.

    • Solution: Dissolve 50 mg of this compound in 100 mL of 0.1 M sodium hydroxide solution.[4] This solution should be prepared fresh.

Titration Procedure
  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • With constant stirring, add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13.[3]

  • If magnesium is present, a precipitate of magnesium hydroxide will form. Allow the solution to stand for a few minutes to ensure complete precipitation.

  • Add a small amount (approximately 100 mg) of the this compound indicator mixture (or a few drops of the indicator solution) and swirl to dissolve. The solution should turn a wine-red color.[3]

  • Titrate the solution with the standardized 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[3]

  • Record the volume of EDTA used.

  • Repeat the titration at least two more times with fresh sample aliquots and calculate the average volume.

Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Pipette Sample B Add Deionized Water A->B C Add 2M NaOH (pH 12-13) B->C D Precipitate Mg(OH)₂ C->D E Add this compound Indicator D->E F Titrate with Standard EDTA E->F G Observe Color Change (Wine-Red to Blue) F->G H Record Volume G->H I Repeat Titration H->I J Calculate Average Volume I->J K Calculate Calcium Concentration J->K

Caption: Experimental workflow for calcium determination using this compound.

Chemical_Principle Ca_Indicator Ca²⁺-Indicator (Wine-Red) Free_Indicator Free Indicator (Blue) Ca_Indicator->Free_Indicator + EDTA Ca_EDTA Ca²⁺-EDTA (Colorless) EDTA EDTA EDTA->Ca_EDTA + Ca²⁺ Troubleshooting_Tree start Indistinct Endpoint? q1 Is pH between 12 and 14? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was indicator added just before titration? a1_yes->q2 s1 Adjust pH with 2M NaOH a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is stirring adequate and titration slow? a2_yes->q3 s2 Add indicator immediately before titrating a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s4 Consider indicator degradation or interfering ions a3_yes->s4 s3 Ensure proper stirring and slow titration rate a3_no->s3

References

Why is my Calconcarboxylic acid titration color change not sharp?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Calconcarboxylic acid in complexometric titrations.

Troubleshooting Guide: this compound Titration

Question: Why is my this compound titration color change not sharp?

An indistinct or gradual color change at the endpoint of a this compound titration is a common issue that can compromise the accuracy of your results. The sharpness of the endpoint, changing from wine-red to a pure blue, is dependent on several critical experimental factors.[1][2] Below are the most common causes and their solutions.

1. Incorrect pH of the Solution
  • Problem: The pH of the titration medium is the most critical factor for a sharp color change. This compound requires a strongly alkaline environment to function correctly. The optimal pH range for a sharp, stable color change from wine-red to pure blue is between 12 and 14.[1][2][3] If the pH is too low, the color change will be gradual and difficult to pinpoint.

  • Solution: Before adding the indicator, adjust the pH of your sample solution to be within the 12-14 range using a concentrated alkali solution, such as 2 M Sodium Hydroxide (B78521) (NaOH).[1] Use a pH meter to confirm the pH before proceeding with the titration.

2. Interference from Other Metal Ions
  • Problem: this compound is highly selective for calcium at the correct pH, but the presence of other metal ions can interfere with the endpoint.

    • Magnesium (Mg²⁺): This is the most common interferent. If magnesium is present, it can form a weak complex with the indicator, leading to a "fading" or indistinct endpoint.[2][3][4]

    • Other Metals: High concentrations of metal ions such as copper, iron, cobalt, zinc, or manganese can also affect the accuracy of the titration.[2]

  • Solution:

    • For Magnesium Interference: The high pH (12-14) required for the titration is specifically intended to solve this problem. At this pH, magnesium precipitates out of the solution as magnesium hydroxide (Mg(OH)₂).[1][2][3] It is crucial to add the alkali and allow time for this precipitation before adding the this compound indicator.

    • For Other Metal Interferences: If you suspect interference from other metals, a masking agent may be necessary. For example, potassium cyanide (KCN) can be used to mask ions like Cu²⁺, Co²⁺, and Ni²⁺. Use these agents with appropriate safety precautions and ensure they do not interfere with the calcium-EDTA reaction.

3. Issues with the Indicator
  • Problem: The quality, concentration, or preparation of the indicator itself can lead to a poor endpoint. The indicator can degrade over time, especially in solution.

  • Solution:

    • Use a Fresh Indicator: this compound is often used as a solid mixture (triturate) with sodium chloride to ensure stability.[3] If using a solution, prepare it fresh to avoid degradation.

    • Optimal Amount: Adding too much or too little indicator can obscure the endpoint. Typically, a small amount (around 100 mg of the solid mixture) is sufficient for a standard titration.[1]

4. Titrant Addition Rate and Observation
  • Problem: Adding the EDTA titrant too quickly, especially near the endpoint, can cause you to overshoot the true equivalence point, making the color change appear gradual. The transition from the last hint of red to a stable, pure blue can be subtle.

  • Solution: Add the EDTA solution dropwise as you approach the endpoint, allowing the solution to mix thoroughly after each addition. The true endpoint is reached when the last tinge of red disappears and the solution becomes a stable, pure blue color.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the precise color change I should be looking for at the endpoint? A1: The solution should initially be a clear, wine-red color after adding the indicator to the calcium-containing sample at high pH.[1][2] The endpoint is marked by a sharp and stable transition from this wine-red to a pure blue.[2] The free, uncomplexed this compound indicator is blue.[2]

Q2: How does this compound work as an indicator? A2: this compound is a metallochromic indicator that forms a wine-red complex with calcium ions.[1][2] EDTA is a stronger chelating agent than the indicator.[2] During the titration, EDTA progressively binds to the free calcium ions. At the endpoint, when all the calcium has been complexed by EDTA, the final drop of EDTA displaces the indicator from the calcium-indicator complex. This releases the free indicator into the solution, causing the color to revert to its free form, which is blue.[1][2]

Q3: My solution contains both calcium and magnesium. How do I titrate for calcium only? A3: This is a primary application for this compound.[4] By raising the pH of the solution to 12 or higher with NaOH before adding the indicator, you will precipitate magnesium as magnesium hydroxide (Mg(OH)₂).[1][2][3] The solid Mg(OH)₂ does not react with EDTA or the indicator, allowing for the selective titration of the calcium that remains in the solution.

Q4: How should I prepare and store the this compound indicator? A4: For maximum stability, it is often prepared as a solid triturate, for example, a 1% w/w powder with sodium chloride.[5] If a solution is required, it can be prepared in solvents like ethanol (B145695) or dilute sodium hydroxide.[2][5][6] However, indicator solutions can be less stable and should ideally be prepared fresh. Solid indicators should be stored in a cool, dry place.

Data Summary: Optimal Titration Parameters
ParameterRecommended ConditionRationale
pH 12 - 14Ensures a sharp color change and precipitates magnesium to prevent interference.[1][2][3]
Indicator State Solid mixture (triturate)Provides greater stability compared to solutions.[3]
Initial Color Wine-RedIndicates the formation of the Calcium-Indicator complex.[1][2]
Endpoint Color Pure BlueIndicates all calcium has been complexed by EDTA, releasing the free indicator.[1][2]
Experimental Protocol: Determination of Calcium with this compound

This protocol outlines the standard procedure for the complexometric titration of calcium using an EDTA solution.

1. Reagents and Materials:

  • Standard 0.01 M EDTA (disodium ethylenediaminetetraacetate) solution

  • This compound indicator (solid mixture)[3]

  • Sodium Hydroxide (NaOH) solution, 2 M[1]

  • Calcium-containing sample

  • Deionized water

  • Burette, pipette, 250 mL conical flasks, magnetic stirrer

2. Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • While stirring, add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13.[1] If magnesium is present, a precipitate of Mg(OH)₂ will form.

  • Add a small amount (approx. 100 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a distinct wine-red color.[1]

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • As the endpoint nears, the color will begin to show flashes of purple. Add the EDTA dropwise at this stage.

  • The endpoint is reached when the color changes sharply from wine-red to a pure, stable blue.[1]

  • Record the volume of EDTA used. Repeat the titration at least twice more with fresh sample aliquots and calculate the average volume.

Troubleshooting Workflow

G start Problem: Indistinct or Gradual Color Change check_ph 1. Verify pH of Sample Solution start->check_ph ph_correct Is pH between 12 and 14? check_ph->ph_correct adjust_ph Action: Adjust pH to 12-14 using 2M NaOH ph_correct->adjust_ph No check_mg 2. Suspect Magnesium Interference ph_correct->check_mg Yes adjust_ph->check_ph Re-test mg_precipitated Was NaOH added before the indicator to allow for precipitation? check_mg->mg_precipitated add_naoh_first Action: Repeat titration, adding NaOH and stirring before adding indicator mg_precipitated->add_naoh_first No check_indicator 3. Check Indicator Quality mg_precipitated->check_indicator Yes add_naoh_first->start Re-start indicator_fresh Is indicator old or was solution prepared long ago? check_indicator->indicator_fresh use_fresh_indicator Action: Use fresh solid indicator or a newly prepared solution indicator_fresh->use_fresh_indicator Yes check_technique 4. Review Titration Technique indicator_fresh->check_technique No use_fresh_indicator->start Re-start slow_titration Was titrant added dropwise near the endpoint? check_technique->slow_titration slow_down Action: Repeat titration, adding EDTA slowly near the purple transition phase slow_titration->slow_down No end Sharp Endpoint Achieved slow_titration->end Yes slow_down->start Re-start

References

Technical Support Center: Titration with Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-titration and achieve accurate results when using Calconcarboxylic acid as an indicator in complexometric titrations.

Troubleshooting Guide: Avoiding Over-Titration

Over-titration, the addition of titrant beyond the equivalence point, is a common source of error that can lead to inaccurate quantification of calcium ions. This guide addresses the primary causes of over-titration when using this compound and provides systematic solutions.

Issue 1: Indistinct or Fading Endpoint

Question: Why is the wine-red to blue endpoint color change with this compound not sharp and how can I prevent it?

Answer: An indistinct or fading endpoint is a frequent cause of over-titration and is often due to the instability of this compound in the highly alkaline conditions (pH 12-14) required for the titration. The indicator can degrade if it remains in the high pH solution for an extended period before the titration is completed.

Solutions:

  • Immediate Titration: Begin the titration with the EDTA solution immediately after adding the this compound indicator to the sample solution.[1]

  • Late Indicator Addition: A recommended practice is to add the indicator just before the expected endpoint. Titrate with EDTA to within about 2 mL of the anticipated equivalence point, then add the this compound indicator and continue the titration slowly until the sharp color change from pink/wine-red to a full blue is observed.[2]

  • Proper pH Adjustment: Ensure the pH is within the optimal range of 12 to 14 for a sharp color change.[3] Use a concentrated sodium hydroxide (B78521) or potassium hydroxide solution to adjust the pH. This high pH also serves to precipitate any interfering magnesium ions as magnesium hydroxide.[3]

Issue 2: Rapid Titrant Addition

Question: Can the speed of adding the EDTA titrant affect the accuracy of the endpoint detection?

Answer: Yes, adding the titrant too quickly, especially near the equivalence point, is a common cause of over-titration.[4] The reaction between EDTA and the calcium-indicator complex, which results in the color change, requires a small amount of time to reach equilibrium. Rapid addition of titrant can overshoot the true endpoint before the color change is visually perceptible.

Solutions:

  • Slow Titrant Addition Near the Endpoint: As the solution begins to show hints of the blue endpoint color, reduce the rate of EDTA addition to a drop-by-drop pace. Allow for adequate mixing between each drop.

  • Fractional Drops: Near the very end of the titration, use fractional drops by allowing a small amount of titrant to adhere to the tip of the burette and then rinsing it into the flask with a small amount of deionized water.

Issue 3: Visual Perception of the Endpoint

Question: The color change from wine-red to blue can be difficult to discern precisely. How can I improve my ability to identify the true endpoint?

Answer: The subjective nature of visual endpoint detection can lead to inconsistencies and over-titration.

Solutions:

  • Use a White Background: Place a white tile or a piece of white paper under the titration flask to make the color change more apparent.

  • Consistent Lighting: Perform titrations under consistent and adequate lighting conditions to minimize variations in color perception.

  • Photometric Endpoint Detection: For enhanced accuracy and to eliminate the subjectivity of visual detection, consider using a photometric sensor or a titrator with photometric capabilities.[1][3] These instruments detect the change in absorbance at a specific wavelength, providing a more objective and reproducible determination of the endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a titration using this compound?

A1: The optimal pH range for a sharp and stable color change from wine-red to pure blue is between 12 and 14.[3]

Q2: How do I prepare the this compound indicator?

A2: this compound is often used as a solid triturate, a mixture with an inert salt like sodium chloride.[3] A small amount of this solid mixture (e.g., 100 mg) is added directly to the sample solution.[5] Alternatively, a solution can be prepared by dissolving the indicator in a suitable solvent like methanol (B129727) or a dilute sodium hydroxide solution.[1][3][6]

Q3: Can magnesium ions interfere with the calcium titration?

A3: Yes, magnesium ions can interfere as they also form a complex with EDTA. To prevent this, the titration is carried out at a pH of 12 or higher, which causes magnesium to precipitate as magnesium hydroxide (Mg(OH)₂), effectively removing it from the solution before the titration begins.[3]

Q4: What is the chemical reaction at the endpoint?

A4: Before the endpoint, this compound (PR) is complexed with calcium ions (Ca-PR), which has a pink/red color. EDTA has a stronger affinity for calcium than the indicator. At the endpoint, all the calcium has been complexed by EDTA, and the indicator is released in its free, blue-colored form. The reaction can be represented as: Ca-PR (pink/red) + EDTA⁴⁻ → [Ca-EDTA]²⁻ + PR (blue).[3]

Data Summary Table

ParameterRecommendation/ValueRationale
Optimal pH 12 - 14Ensures a sharp wine-red to blue color change and precipitation of interfering magnesium ions.[3]
Indicator Form Solid triturate or freshly prepared solutionSolid form is stable; solutions should be freshly prepared to avoid degradation.[3]
Indicator Addition Add just prior to titration, or late in the titration (near the expected endpoint).Minimizes indicator degradation in the high pH solution, preventing a sluggish endpoint.[2]
Titrant Addition Rate Slow, drop-wise addition near the endpoint.Allows time for the complexation reaction to occur and for the color change to be observed accurately.[4]
Endpoint Detection Visual (with white background) or PhotometricA white background enhances visual detection. Photometric detection offers higher precision and objectivity.[3]

Experimental Protocol: Complexometric Titration of Calcium with EDTA using this compound

This protocol outlines the steps for the determination of calcium ion concentration in a solution.

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid triturate)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Calcium-containing sample

  • Burette, pipette, 250 mL conical flasks, magnetic stirrer

2. Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • While stirring, add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. If magnesium is present, a precipitate of Mg(OH)₂ will form.

  • Add a small amount (approximately 100 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color.[5]

  • Immediately begin titrating the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • As the endpoint approaches, the color will start to show flashes of blue. Reduce the titrant addition to a drop-by-drop rate.

  • The endpoint is reached when the color changes sharply and permanently from wine-red to a pure blue.[5]

  • Record the volume of EDTA used.

  • Repeat the titration at least twice more with fresh sample aliquots and calculate the average volume.

3. Calculation: The concentration of calcium in the sample can be calculated using the following formula:

[Ca²⁺] (mol/L) = (M_EDTA × V_EDTA) / V_sample

Where:

  • M_EDTA is the molarity of the standard EDTA solution.

  • V_EDTA is the average volume of the EDTA solution used in the titration (in Liters).

  • V_sample is the volume of the sample used (in Liters).

Visual Workflow and Logic Diagrams

Below are diagrams illustrating key processes and relationships described in this guide.

cluster_workflow Experimental Workflow for Calcium Titration prep Sample Preparation (Pipette sample, add water) ph_adjust pH Adjustment (Add 2M NaOH to pH 12-13) prep->ph_adjust indicator Add Calconcarboxylic Acid Indicator ph_adjust->indicator titrate Titrate with Standard EDTA Solution indicator->titrate Immediately endpoint Observe Endpoint (Wine-Red to Blue) titrate->endpoint calculate Calculate Calcium Concentration endpoint->calculate

Caption: A streamlined workflow for the complexometric titration of calcium using this compound.

cluster_troubleshooting Troubleshooting Over-Titration start Over-Titration Observed q1 Is the endpoint color change sharp? start->q1 sol1 Add indicator just before titration. Ensure pH is 12-14. q1->sol1 No q2 Is the titrant added slowly near the endpoint? q1->q2 Yes sol1->q2 sol2 Reduce to drop-wise addition near the endpoint. q2->sol2 No q3 Is the color change easy to see? q2->q3 Yes sol2->q3 sol3 Use a white background. Consider a photometric detector. q3->sol3 No end Accurate Titration q3->end Yes sol3->end

Caption: A logical troubleshooting guide for diagnosing and resolving over-titration issues.

References

Calconcarboxylic acid indicator stability in alkaline solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using calconcarboxylic acid indicator in their experiments, with a focus on its stability in alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Patton and Reeder's indicator, is a metallochromic indicator.[1][2] Its principal use is in the complexometric titration of calcium ions with ethylenediaminetetraacetic acid (EDTA) at a high pH, typically between 12 and 14.[1][3]

Q2: What is the principle of the color change of this compound in a calcium titration?

A2: In an alkaline solution, free this compound is blue.[1] When added to a solution containing calcium ions, it forms a wine-red complex.[1] During the titration with EDTA, which is a stronger chelating agent, EDTA displaces the this compound from the calcium-indicator complex.[1] Once all the calcium ions are complexed by EDTA, the indicator reverts to its free, blue form, signaling the endpoint of the titration.[1]

Q3: Why is a high pH (12-14) required for calcium titrations using this compound?

A3: A high pH is necessary to ensure the quantitative precipitation of magnesium ions as magnesium hydroxide (B78521) (Mg(OH)₂).[1] This prevents magnesium from interfering with the titration by also forming a complex with EDTA, thus ensuring that the titration is specific for calcium ions.

Q4: How should solid this compound indicator be stored?

A4: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[4] It is generally stable under these conditions.[2]

Q5: What is the stability of this compound in alkaline solutions?

A5: this compound is known to be unstable in strongly alkaline solutions. For this reason, it is recommended to add the indicator to the titration flask immediately before starting the titration. Preparing alkaline stock solutions of the indicator is generally not advised due to its limited stability.

Troubleshooting Guide

Problem Possible Cause Solution
Faint or indistinct endpoint color change. 1. Indicator degradation: The indicator may have decomposed in the highly alkaline solution. 2. Incorrect pH: The pH of the solution may not be within the optimal range of 12-14. 3. Insufficient indicator: Too little indicator was added to the solution.1. Add the indicator immediately before titrating. If the solution has been standing for a prolonged period, a fresh sample should be prepared. 2. Verify the pH of the solution using a calibrated pH meter and adjust as necessary with NaOH or KOH solution. 3. Add a small amount of additional indicator.
Endpoint color fades back to red after turning blue. 1. Incomplete titration: The endpoint has not been fully reached. 2. Slow release of calcium: Calcium may be slowly released from other complexes or precipitates in the sample matrix.1. Continue adding EDTA dropwise until a stable blue color is achieved and persists for at least 30-60 seconds. 2. Ensure the sample is well-mixed and allow for sufficient reaction time, especially with complex sample matrices.
No color change is observed. 1. Absence of calcium: The sample may not contain calcium ions. 2. Indicator has completely degraded: The indicator was added to the alkaline solution too far in advance of the titration. 3. Presence of interfering ions: High concentrations of certain metal ions can interfere with the indicator.1. Verify the presence of calcium in the sample using a qualitative test or an alternative analytical method. 2. Prepare a fresh sample and add the indicator immediately before titration. 3. Consult literature for potential masking agents for the specific interfering ions present in your sample.
Precipitate formation upon adding the indicator. 1. Low-quality indicator: The indicator may contain impurities. 2. Interaction with sample matrix: The indicator may be reacting with components of the sample matrix.1. Use a high-purity grade of this compound. 2. Consider sample pre-treatment steps to remove interfering substances.

Data on Indicator Stability

Condition Stability Recommendation
Solid Indicator (Dry Powder) Stable for yearsStore in a cool, dark, and dry place in a tightly sealed container.
Aqueous Solution (pH > 12) Unstable, degrades over timePrepare fresh for immediate use. Do not store.
Ethanol or Methanol Solution Moderately stableCan be prepared as a stock solution, but should be stored in a dark, cool place and its performance checked regularly.

Experimental Protocols

Protocol for Calcium Titration using this compound
  • Sample Preparation: Pipette a known volume of the calcium-containing sample into a conical flask. Dilute with deionized water if necessary.

  • pH Adjustment: While stirring, add a sodium hydroxide solution (e.g., 2M NaOH) to raise the pH of the sample to between 12 and 13.

  • Indicator Addition: Immediately before titration, add a small amount (approximately 30-50 mg) of solid this compound indicator mixture (typically ground 1:100 with NaCl) and swirl to dissolve. The solution should turn a wine-red color.

  • Titration: Titrate the solution with a standardized EDTA solution. The endpoint is reached when the color changes sharply from wine-red to a pure, stable blue.

Protocol for Assessing the Stability of a this compound Indicator Solution

This protocol is adapted from general guidelines for evaluating the stability of biochemical analytes.[5]

  • Preparation of Indicator Solution: Prepare a fresh solution of this compound in the desired solvent (e.g., 0.1% w/v in methanol).

  • Initial Measurement (Time 0):

    • Prepare a standard calcium solution.

    • Perform a titration according to the protocol above using the freshly prepared indicator solution.

    • Record the volume of EDTA required to reach the endpoint. This serves as the baseline.

  • Storage: Store the indicator solution under the desired conditions (e.g., room temperature in the dark, refrigerated, etc.).

  • Time-Point Measurements:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), repeat the titration of the standard calcium solution using the stored indicator solution.

    • At each time point, record the volume of EDTA required to reach the endpoint and note any changes in the quality of the endpoint (e.g., color intensity, sharpness of transition).

  • Data Analysis:

    • Calculate the percentage deviation of the EDTA volume at each time point compared to the initial measurement.

    • A significant deviation (typically >2-3%) or a noticeable deterioration in the endpoint quality indicates that the indicator solution is no longer stable under the tested storage conditions.

Visualizations

degradation_pathway cluster_0 Potential Degradation of this compound in Alkaline Solution CCA This compound (Wine-Red with Ca²⁺) Degradation Degradation (e.g., cleavage of azo bond) CCA->Degradation High pH (OH⁻) Time, Light, Temperature Products Colorless Degradation Products Degradation->Products Loss of color

Potential degradation pathway of this compound.

experimental_workflow cluster_1 Experimental Workflow for Calcium Titration start Start prep_sample Prepare Calcium Sample start->prep_sample adjust_ph Adjust pH to 12-14 with NaOH prep_sample->adjust_ph add_indicator Add this compound Indicator adjust_ph->add_indicator titrate Titrate with Standard EDTA add_indicator->titrate endpoint Endpoint: Wine-Red to Blue titrate->endpoint end End endpoint->end

Workflow for complexometric titration of calcium.

troubleshooting_logic cluster_2 Troubleshooting Logic for Fading Endpoint start Fading Endpoint Observed check_stability Was indicator added immediately before titration? start->check_stability check_ph Is pH within 12-14 range? check_stability->check_ph Yes solution1 Re-prepare sample and add indicator just before titrating. check_stability->solution1 No check_mixing Is the solution well-stirred? check_ph->check_mixing Yes solution2 Verify and adjust pH. check_ph->solution2 No solution3 Ensure continuous and thorough mixing. check_mixing->solution3 No end Stable Endpoint check_mixing->end Yes solution1->end solution2->end solution3->end

Troubleshooting decision tree for a fading endpoint.

References

Validation & Comparative

A Comparative Analysis of Calconcarboxylic Acid and Eriochrome Black T for Calcium Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium is a critical aspect of various analytical procedures. Complexometric titration with EDTA remains a cornerstone technique for this purpose, and the choice of indicator is paramount to achieving reliable results. This guide provides an in-depth comparison of two widely used indicators, Calconcarboxylic acid and Eriochrome Black T, highlighting their respective strengths and weaknesses to aid in the selection of the most appropriate indicator for specific applications.

The principle behind both indicators in calcium determination lies in their ability to form a colored complex with calcium ions. During titration, EDTA, a strong chelating agent, is introduced. EDTA forms a more stable complex with calcium ions than the indicator does. At the endpoint, when all free calcium ions have been complexed by EDTA, the EDTA displaces the indicator from the calcium-indicator complex, resulting in a distinct color change that signals the completion of the reaction.[1]

Performance Comparison

The selection between this compound and Eriochrome Black T hinges on the specific requirements of the analysis, particularly the presence of other metal ions like magnesium.

FeatureThis compound (Patton-Reeder Indicator)Eriochrome Black T
Principle Metallochromic IndicatorMetallochromic Indicator
Optimal pH Strongly Alkaline (pH 12-14)[2]Alkaline (pH 7-11, optimally pH 10)[3][4]
Color Change (Ca²⁺ Complex → Free Indicator) Wine-Red to Pure Blue[1][2]Wine-Red/Pink to Blue[3][5]
Selectivity for Calcium Highly selective for calcium, especially in the presence of magnesium.[1] At pH > 12, magnesium precipitates as Mg(OH)₂, preventing interference.[1][2]Less specific; it complexes with both calcium and magnesium.[1][6] Therefore, it is often used to determine total water hardness (Ca²⁺ + Mg²⁺).[5]
Endpoint Sharpness Sharp and stable color change.[2]Can have an indistinct endpoint, sometimes requiring a photometric titrator for accuracy.[2]
Interferences Minimal interference from magnesium at the recommended pH.[2][7]Other metal ions such as Ba²⁺, Sr²⁺, Pb²⁺, Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Fe³⁺, and Al³⁺ can interfere.[8]

Experimental Protocols

Detailed methodologies for calcium determination using both indicators are provided below.

This method is ideal for the selective determination of calcium, even in the presence of magnesium.

Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with NaCl or as a solution)[1]

  • Sodium hydroxide (B78521) (NaOH) solution, 2 M[1]

  • Calcium-containing sample

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume of the calcium-containing sample into a conical flask.

  • Add deionized water to achieve a suitable volume for titration.

  • Add 2 M NaOH solution to raise the pH to between 12 and 13.[1] If magnesium is present, a precipitate of Mg(OH)₂ will form.[1]

  • Add a small amount of the this compound indicator and swirl to dissolve. The solution should turn a wine-red color.[1]

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1][2] Record the volume of EDTA used.

This protocol is suitable for determining the combined concentration of calcium and magnesium, often referred to as total hardness.

Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • Eriochrome Black T indicator solution

  • Ammonia (B1221849) buffer solution (pH 10)[3]

  • Sample containing calcium and magnesium ions

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume of the sample solution into a conical flask.

  • Add the ammonia buffer to maintain the pH at approximately 10.[5]

  • Add a few drops of the Eriochrome Black T indicator solution. The solution will turn a wine-red or pink color in the presence of calcium and magnesium ions.[3][5]

  • Titrate the solution with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is observed when the color changes from wine-red/pink to blue.[5] Record the volume of EDTA used.

It is important to note that Eriochrome Black T forms a weak complex with calcium, which may not result in a sharp endpoint. To circumvent this, a small amount of a magnesium-EDTA complex can be added to the titration mixture.[9]

Logical Relationships and Experimental Workflows

To visualize the underlying principles and experimental steps, the following diagrams are provided.

G Chelation of Calcium with this compound Ca_ion Ca²⁺ Ion Ca_CCA_complex Ca²⁺-Calconcarboxylic Acid Complex Color: Wine-Red Ca_ion->Ca_CCA_complex + this compound Ca_EDTA_complex Ca²⁺-EDTA Complex (More Stable) CCA_free This compound (Free) Color: Blue Ca_CCA_complex->CCA_free + EDTA (at endpoint) EDTA EDTA EDTA->Ca_EDTA_complex G Chelation of Calcium and Magnesium with Eriochrome Black T Ions Ca²⁺ & Mg²⁺ Ions Metal_EBT_complex Ca²⁺/Mg²⁺-EBT Complex Color: Wine-Red Ions->Metal_EBT_complex + Eriochrome Black T Metal_EDTA_complex Ca²⁺/Mg²⁺-EDTA Complexes (More Stable) EBT_free Eriochrome Black T (Free) Color: Blue Metal_EBT_complex->EBT_free + EDTA (at endpoint) EDTA EDTA EDTA->Metal_EDTA_complex G Comparative Experimental Workflow for Calcium Titration cluster_CCA This compound Method cluster_EBT Eriochrome Black T Method CCA1 Sample Preparation CCA2 Adjust pH to 12-13 with NaOH CCA1->CCA2 CCA3 Add this compound Indicator (Wine-Red Color) CCA2->CCA3 CCA4 Titrate with EDTA CCA3->CCA4 CCA5 Endpoint: Wine-Red to Blue CCA4->CCA5 EBT1 Sample Preparation EBT2 Add pH 10 Ammonia Buffer EBT1->EBT2 EBT3 Add Eriochrome Black T Indicator (Wine-Red/Pink Color) EBT2->EBT3 EBT4 Titrate with EDTA EBT3->EBT4 EBT5 Endpoint: Wine-Red/Pink to Blue EBT4->EBT5

References

A Comparative Guide to Calcium Quantification: The Calconcarboxylic Acid Method vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In fields ranging from biomedical research to pharmaceutical quality control, the precise measurement of calcium concentration is paramount.[1] This guide provides an objective comparison of the calconcarboxylic acid method for calcium quantification against other common analytical techniques. Experimental data and protocols are provided to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

The this compound Method: A Detailed Overview

The this compound method, also known as the Patton-Reeder indicator method, is a widely used complexometric titration technique for the determination of calcium ions.[2][3] This method relies on the use of this compound as a metallochromic indicator in the presence of a strong chelating agent, ethylenediaminetetraacetic acid (EDTA).[1][4]

Principle of Action:

  • Complex Formation: In an alkaline solution (pH 12-14), this compound binds with free calcium ions to form a wine-red complex.[1][4]

  • Titration with EDTA: A standardized solution of EDTA is gradually added to the sample. EDTA has a higher affinity for calcium ions than this compound.[4]

  • Endpoint Detection: As EDTA is added, it progressively displaces the this compound from the calcium-indicator complex. At the endpoint, when all calcium ions have been complexed by EDTA, the solution undergoes a sharp and stable color change from wine-red to a pure blue, indicating the complete sequestration of calcium ions.[1][4]

A significant advantage of this method is its high selectivity for calcium, particularly in samples containing magnesium ions. At the high pH required for the titration, magnesium precipitates as magnesium hydroxide (B78521), thus preventing it from interfering with the calcium determination.[1][4]

Alternative Methods for Calcium Quantification

While the this compound method is a robust and reliable technique, several other methods are available for calcium quantification, each with its own set of advantages and limitations.

  • Thymolphthalexone (B157249) Method: Similar to the this compound method, this is a complexometric titration method that uses a different metallochromic indicator. Thymolphthalexone forms a blue-magenta complex with calcium ions in an alkaline environment (pH 10-12).[1] The endpoint is observed when the solution turns colorless or smoky-gray upon the addition of EDTA.[1] This method can be used for the determination of both calcium and magnesium.[1]

  • Spectrophotometric Methods: These methods utilize colorimetric assays to measure the total calcium concentration.[5] Common reagents include o-cresolphthalein (B1221799) complexone (CPC) and arsenazo III, which form colored complexes with calcium that can be quantified by measuring the absorbance of light at a specific wavelength.[5]

  • Ion-Selective Electrodes (ISE): ISEs are potentiometric devices that directly measure the activity of ionized calcium in a sample.[5] This method provides real-time data and is particularly useful for analyzing biological samples like blood.[5]

  • Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and accurate technique for quantifying calcium levels.[5] It measures the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace. This method is often considered a reference method due to its high precision.

  • Calcium Imaging: This technique employs calcium-sensitive fluorescent dyes, such as Fura-2 and Fluo-4, to visualize and quantify intracellular calcium dynamics.[5] It is a powerful tool in cellular biology and neuroscience for studying calcium signaling pathways.[5]

Performance Comparison

The choice of a calcium quantification method depends on various factors, including the sample matrix, required sensitivity, and the presence of interfering substances. The following table provides a semi-quantitative comparison of the different methods.

FeatureThis compound MethodThymolphthalexone MethodSpectrophotometric MethodsIon-Selective Electrodes (ISE)Atomic Absorption Spectroscopy (AAS)
Principle Complexometric Titration[1]Complexometric Titration[1]Colorimetry[5]Potentiometry[5]Atomic Absorption[5]
Optimal pH Strongly Alkaline (12-14)[1][4]Alkaline (10-12)[1]Varies with reagentPhysiological pHNot applicable
Endpoint/Signal Wine-Red to Blue Color Change[1][4]Blue-Magenta to Colorless/Smoky-Gray[1]Change in AbsorbanceChange in PotentialLight Absorption
Selectivity for Ca²⁺ High (Mg²⁺ precipitates)[1][4]Moderate (can determine Ca²⁺ and Mg²⁺)[1]Varies with reagentHigh for ionized Ca²⁺Very High
Common Interferences High concentrations of Cu, Fe, Co, Zn, Mn[4]Magnesium ions[1]Varies with reagentpH, ionic strengthChemical and ionization interferences
Primary Application General calcium quantification, water hardnessTotal calcium and magnesium determinationClinical chemistry, water analysisClinical diagnostics (ionized calcium)Research, reference analysis

Experimental Protocols

1. This compound Method for Calcium Quantification

  • Reagents and Materials:

    • Standard 0.01 M EDTA solution

    • This compound indicator (solid mixture with NaCl or as a solution)

    • Sodium hydroxide (NaOH) solution, 2 M

    • Calcium-containing sample

    • Burette, pipette, conical flasks, magnetic stirrer

  • Procedure:

    • Pipette a known volume of the calcium-containing sample into a conical flask.[1]

    • Add deionized water to a suitable volume (e.g., 75 mL).[1]

    • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13.[1] If magnesium is present, a precipitate of Mg(OH)₂ will form.[1]

    • Add a small amount of the this compound indicator and swirl to dissolve. The solution should turn a wine-red color.[1]

    • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.[1]

    • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1]

    • Record the volume of EDTA used and repeat the titration for accuracy.[1]

2. Thymolphthalexone Method for Calcium Quantification

  • Reagents and Materials:

    • Standard 0.01 M EDTA solution

    • Thymolphthalexone indicator solution

    • Buffer solution (pH 10)

    • Calcium-containing sample

    • Burette, pipette, conical flasks, magnetic stirrer

  • Procedure:

    • Pipette a known volume of the sample into a conical flask.

    • Add the buffer solution to maintain the pH at approximately 10.

    • Add a few drops of the thymolphthalexone indicator solution. The solution will turn a blue-magenta color in the presence of calcium ions.[1]

    • Titrate with the standard 0.01 M EDTA solution with constant stirring.[1]

    • The endpoint is observed when the blue-magenta color disappears, and the solution becomes colorless or a smoky-gray.[1]

    • Record the volume of EDTA used and perform replicate titrations.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

G cluster_0 This compound Titration Workflow A Sample Preparation: Known volume of sample + Deionized Water B pH Adjustment: Add 2M NaOH to pH 12-13 A->B C Indicator Addition: Add this compound (Wine-Red Color) B->C D Titration: Titrate with standard EDTA solution C->D E Endpoint Detection: Sharp color change from Wine-Red to Blue D->E F Calculation: Determine Calcium Concentration E->F

References

A Comparative Guide to Calconcarboxylic Acid and Murexide for Calcium Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of calcium concentration is a cornerstone of many research and development activities, from assessing the purity of raw materials in drug manufacturing to quantifying calcium levels in biological samples. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely adopted and reliable method for this purpose. The choice of indicator is critical to the success of this technique, directly impacting the accuracy and precision of the results. This guide provides an in-depth, objective comparison of two commonly used indicators for calcium titration: Calconcarboxylic acid and Murexide.

Principle of Complexometric Calcium Titration

Both this compound and Murexide are metallochromic indicators, meaning they change color upon binding to metal ions. In the context of calcium titration, the indicator is added to a solution containing calcium ions, forming a colored complex. This solution is then titrated with EDTA, a strong chelating agent that has a higher affinity for calcium ions than the indicator.

As EDTA is incrementally added, it first binds with the free calcium ions in the solution. Once all the free calcium ions have been complexed, EDTA begins to displace the indicator from the calcium-indicator complex. This displacement results in the indicator returning to its free, unbound state, which is accompanied by a distinct color change, signaling the endpoint of the titration.

Comparative Performance Analysis

The choice between this compound and Murexide hinges on several factors, including the required pH of the titration, the presence of other metal ions, and the desired sharpness of the endpoint.

FeatureThis compoundMurexide
Optimal pH Range 12.0 - 14.0[1][2]~12.0 - 13.0[1]
Color Change (Ca²⁺ Complex → Free Indicator) Wine-Red to Pure Blue[1][2]Pink/Rose-Red to Purple/Violet[1][3]
Endpoint Sharpness Sharp and stable color change[2]Generally considered less sharp than this compound[4]
Interference from Magnesium (Mg²⁺) Minimal interference at pH > 12 as Mg(OH)₂ precipitates.[1][5][6] Considered superior in the presence of magnesium.[2][4]Can be used in the presence of magnesium if the pH is high enough to precipitate Mg(OH)₂, but high concentrations of magnesium can lead to co-precipitation of calcium, causing errors.[1] The endpoint deteriorates with increasing magnesium concentration.[4]
Indicator Solution Stability Solid mixture is stable. Solutions are relatively stable but should ideally be prepared fresh or added towards the end of the titration in highly alkaline conditions.[6]Murexide solutions are unstable and should not be stored for more than a week.[1] It is often used as a solid mixture with sodium chloride.[1]
Other Interferences High concentrations of metal ions such as copper, iron, cobalt, zinc, or manganese can interfere.[1]Other metal ions that can be complexed by EDTA and are not precipitated at high pH can interfere.[1]

Experimental Data Snapshot: Calcium Recovery in the Presence of Magnesium

A critical study comparing the performance of various indicators for the titration of calcium in the presence of magnesium provides valuable quantitative insight. The following data is adapted from a graphical representation in the study, illustrating the percentage recovery of calcium with increasing amounts of magnesium.

Molar Ratio of Mg²⁺ to Ca²⁺Approximate % Calcium Recovery with CalconApproximate % Calcium Recovery with Murexide
0:1100%~99.5%
4:1100%~99.2%
8:1100%~98.8%
12:1100%~98.5%
20:1~99.8%~98.0%

Data adapted from a study by Belcher, R., Close, R. A., & West, T. S. (1958). The complexometric titration of calcium in the presence of magnesium. A critical study. Talanta, 1(3), 238-244.[4]

This data clearly demonstrates that Calcon maintains a high and stable recovery of calcium even in the presence of a significant excess of magnesium, whereas the recovery with Murexide shows a downward trend as the magnesium concentration increases.[4]

Experimental Protocols

Below are detailed methodologies for performing a complexometric titration of calcium using both this compound and Murexide.

Calcium Titration with this compound

Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with NaCl or as a solution)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M or 8 M)

  • Calcium-containing sample

  • Deionized water

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume of the calcium-containing sample into a conical flask.

  • Dilute with approximately 50-75 mL of deionized water.

  • Add a sufficient volume of NaOH solution to raise the pH to between 12 and 14.[1] If magnesium is present, a precipitate of magnesium hydroxide (Mg(OH)₂) will form.

  • Add a small amount of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color in the presence of calcium ions.[1]

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply and permanently from wine-red to a pure blue.[1][2]

  • Record the volume of EDTA used.

  • Repeat the titration at least two more times for accuracy and calculate the average volume.

Calcium Titration with Murexide

Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • Murexide indicator (solid mixture with NaCl or a freshly prepared solution)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Calcium-containing sample

  • Deionized water

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume of the calcium-containing sample into a conical flask.

  • Dilute to about 100 mL with deionized water.[1]

  • Add approximately 10 mL of 1 M NaOH solution to adjust the pH to between 12 and 13.[1]

  • Add a small amount of the Murexide indicator (as a solid triturate or a few drops of a fresh solution).[1] The solution will turn a pink or rose-red color.[3]

  • Titrate immediately with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is reached when the color changes from pink/rose-red to a purple or violet color.[1][3]

  • Record the volume of EDTA used.

  • Perform replicate titrations to ensure consistent results.

Visualizing the Process

To further clarify the experimental workflow and the decision-making process, the following diagrams are provided.

experimental_workflow_calconcarboxylic_acid start Start sample Pipette Calcium Sample start->sample dilute Dilute with Deionized Water sample->dilute add_naoh Add NaOH to pH 12-14 dilute->add_naoh add_indicator Add Calconcarboxylic Acid Indicator add_naoh->add_indicator titrate Titrate with Standard EDTA add_indicator->titrate endpoint Endpoint: Wine-Red to Blue titrate->endpoint end End endpoint->end

Caption: Experimental workflow for calcium titration using this compound.

experimental_workflow_murexide start Start sample Pipette Calcium Sample start->sample dilute Dilute with Deionized Water sample->dilute add_naoh Add NaOH to pH 12-13 dilute->add_naoh add_indicator Add Murexide Indicator add_naoh->add_indicator titrate Titrate Immediately with Standard EDTA add_indicator->titrate endpoint Endpoint: Pink to Purple titrate->endpoint end End endpoint->end indicator_selection_logic start Start: Need to Titrate Calcium mg_present Is Magnesium Present? start->mg_present calcon Use Calconcarboxylic Acid mg_present->calcon Yes endpoint_critical Is a very sharp endpoint critical? mg_present->endpoint_critical No murexide_option Murexide is an option endpoint_critical->calcon Yes endpoint_critical->murexide_option No

References

A Comparative Guide to Calcium Measurement: Calconcarboxylic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium is crucial across a wide range of applications, from assessing bone health to investigating cellular signaling pathways.[1] This guide provides an objective comparison of the performance of Calconcarboxylic acid, a traditional method for calcium determination, with other common analytical techniques. The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific research needs.

Overview of Calcium Measurement Techniques

The choice of a calcium measurement technique depends on various factors, including the sample type, the required sensitivity and specificity, and the presence of interfering ions. Methods range from classic titrimetric assays to advanced spectroscopic and imaging techniques.

This compound, also known as Patton-Reeder's indicator, is a metallochromic indicator dye widely used in the complexometric titration of calcium with ethylenediaminetetraacetic acid (EDTA).[2][3][4] This method is valued for its selectivity for calcium, especially in the presence of magnesium.[3][5]

Alternative methods include other titrimetric indicators like Thymolphthalexone, as well as instrumental techniques such as spectrophotometry, ion-selective electrodes (ISE), atomic absorption spectroscopy (AAS), and fluorescence-based assays for intracellular calcium imaging.[1][5][6]

Performance Comparison of Calcium Indicators in Complexometric Titration

Complexometric titration with EDTA is a well-established and reliable method for determining calcium concentration. The accuracy of this technique heavily relies on the choice of indicator to signal the endpoint of the titration.[5]

FeatureThis compoundThymolphthalexone
Principle Metallochromic IndicatorMetallochromic Indicator
Optimal pH Strongly Alkaline (12-14)[5]Alkaline (approx. 10-12)[5]
Color Change (Ca Complex → Free) Wine-Red to Blue[5]Blue-Magenta to Colorless/Smoky-Gray[5]
Interference from Magnesium Minimized at high pH due to Mg(OH)₂ precipitation[3][5]Can be used for combined Ca²⁺ and Mg²⁺ determination[5]
Selectivity for Calcium High[5]Lower (can also detect Magnesium)[5]

Summary: this compound is the preferred indicator when high selectivity for calcium is required, particularly in samples containing magnesium.[5] Its sharp color change at a high pH provides a reliable endpoint for accurate calcium determination.[5] Thymolphthalexone is a suitable alternative when determining the total concentration of both calcium and magnesium is desired.[5]

Comparison of Various Calcium Measurement Methodologies

Beyond titration, several other methods are available, each with its own advantages and applications.

MethodPrincipleCommon ApplicationsAdvantagesDisadvantages
This compound Titration Complexometric titration with EDTA[3]Water hardness, quality control[7][8]High selectivity for Ca²⁺ in the presence of Mg²⁺[5]Requires manual titration, pH sensitive
Spectrophotometry (e.g., o-cresolphthalein) Colorimetric reaction proportional to Ca²⁺ concentration[1][9]Clinical diagnostics (serum/plasma)[1]Quick and easy, suitable for automation[9]Potential for interference from other ions
Ion-Selective Electrodes (ISE) Potentiometric measurement of ionized calcium[1]Real-time blood calcium monitoring[1]Measures biologically active ionized formRequires careful calibration and maintenance
Atomic Absorption Spectroscopy (AAS) Measures absorption of light by free calcium atoms[1]Research, clinical laboratories[1]Highly sensitive and specificRequires expensive instrumentation
Fluorescence Imaging (e.g., Fura-2, Fluo-4) Fluorescent dyes that bind to Ca²⁺, allowing visualization of intracellular concentration changes[6][9]Cellular biology, neuroscience, drug screening[1][6]Enables real-time spatial and temporal measurement in living cells[6]Can be affected by dye loading, bleaching, and cellular environment[10]
Luminescence Assays (e.g., Aequorin) A photoprotein that emits light in the presence of Ca²⁺[9][10]In vivo analysis of Ca²⁺ signaling[9]High sensitivityRequires genetic expression of the photoprotein

Experimental Protocols

Protocol 1: Calcium Determination using this compound Titration

This protocol outlines the steps for the complexometric titration of a calcium-containing sample using EDTA and this compound as an indicator.[5]

Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with NaCl or as a solution)

  • Sodium hydroxide (B78521) (NaOH) solution, 2 M

  • Calcium-containing sample

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. If magnesium is present, a precipitate of Mg(OH)₂ will form.[5]

  • Add a small amount (approx. 100 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color.[5]

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[5]

  • Record the volume of EDTA used.

  • Repeat the titration at least twice more with fresh sample aliquots and calculate the average volume.

Calculation: The concentration of calcium in the sample can be calculated using the following formula:

Calcium Concentration (M) = (Volume of EDTA used (L) × Molarity of EDTA) / Volume of sample (L)

Protocol 2: General Workflow for Intracellular Calcium Imaging using Fluorescent Dyes

This protocol provides a general workflow for measuring changes in intracellular calcium concentration using fluorescent indicators.

Reagents and Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells of interest cultured on coverslips or in microplates

  • Fluorescence microscope or microplate reader

Procedure:

  • Dye Loading: Prepare a loading solution of the fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing Pluronic F-127 to aid in dye solubilization.

  • Cell Incubation: Remove the cell culture medium and incubate the cells with the dye-loading solution for a specific time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 37°C).

  • Washing: After incubation, wash the cells with fresh buffer to remove excess extracellular dye.

  • Stimulation: Add the experimental agonist or stimulus to the cells to induce a change in intracellular calcium concentration.

  • Data Acquisition: Record the fluorescence intensity over time using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths.

  • Analysis: Analyze the change in fluorescence intensity relative to the baseline to determine the intracellular calcium response.

Visualizations

Complexometric_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_analysis Analysis Sample 1. Pipette Sample Add_Water 2. Add Deionized Water Sample->Add_Water Add_NaOH 3. Adjust pH with NaOH (12-13) Add_Water->Add_NaOH Add_Indicator 4. Add this compound (Wine-Red Color) Add_NaOH->Add_Indicator Titrate 5. Titrate with EDTA Add_Indicator->Titrate Endpoint 6. Color Change to Pure Blue Titrate->Endpoint Endpoint Reached Record_Volume 7. Record EDTA Volume Endpoint->Record_Volume Calculate 8. Calculate Ca²⁺ Concentration Record_Volume->Calculate Intracellular_Calcium_Signaling cluster_stimulus External Stimulus cluster_receptor Cell Membrane cluster_intracellular Intracellular Events Stimulus Agonist Receptor GPCR / Ion Channel Stimulus->Receptor PLC Phospholipase C Activation Receptor->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Cytosolic_Ca ↑ Cytosolic [Ca²⁺] Ca_Release->Cytosolic_Ca Cellular_Response Cellular Response Cytosolic_Ca->Cellular_Response

References

A Comparative Guide to Alternatives for Calconcarboxylic Acid in Complexometric Calcium Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of calcium concentration is crucial in a multitude of applications, from assessing the purity of raw materials to quality control of final products. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a well-established and widely used method for this purpose. The choice of indicator is a critical factor that dictates the accuracy, precision, and reliability of this technique. While Calconcarboxylic acid is a commonly employed indicator, several effective alternatives are available, each with its own set of advantages and specific applications.

This guide provides an objective comparison of prominent alternatives to this compound for the complexometric titration of calcium. The performance of Murexide, Hydroxy Naphthol Blue, Thymolphthalexone, Eriochrome Black T (EBT), and Calcein is evaluated, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate indicator for your specific analytical needs.

Performance Comparison of Indicators

The selection of an appropriate indicator for calcium titration is dependent on several factors, including the pH of the titration medium, the presence of interfering ions such as magnesium, and the desired sharpness of the endpoint. The following table summarizes the key characteristics of this compound and its alternatives.

IndicatorOptimal pHColor Change (Ca-Complex to Free Indicator)Magnesium InterferenceEndpoint Sharpness
This compound 12-14[1][2]Wine-Red to Blue[1][2]Minimized by precipitation of Mg(OH)₂ at high pH[1][2]Sharp and distinct visual endpoint[2]
Murexide 12-13[3]Pink to Violet[3][4]Precipitated as Mg(OH)₂ at high pH, but can cause less sharp endpoints and low calcium recovery with increasing Mg concentration[3][5]Generally considered less sharp than other indicators, especially in the presence of magnesium[5][6]
Hydroxy Naphthol Blue 12-13[7]Red to Blue[8][9]Precipitated as Mg(OH)₂ at high pH[8]Reported to give a very sharp endpoint, considered more satisfactory than this compound by some sources[7][10]
Thymolphthalexone 10-12[1]Blue-Magenta to Colorless/Smoky-Gray[1]Can be used for combined Ca²⁺ and Mg²⁺ determination at pH 10, or for Ca²⁺ alone at pH >12 where Mg²⁺ precipitates[1][11]Provides a distinct color change and a sharp endpoint[11]
Eriochrome Black T (EBT) ~10[12]Wine-Red to Blue[12]Typically used for total hardness (Ca²⁺ + Mg²⁺); does not differentiate between the two[12][13]Forms a weak complex with calcium, leading to an indistinct endpoint for calcium alone. A small amount of magnesium is often added to sharpen the endpoint[14]
Calcein >12Green Fluorescence to Orange (Non-Fluorescent)[15]Insensitive to magnesium at high pH[16]Provides a very sharp endpoint, especially when detected fluorometrically. Automated detection with a webcam shows high precision with a standard deviation as low as 0.1 µmol[15]

Experimental Protocols

Detailed methodologies for the complexometric titration of calcium using this compound and its alternatives are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and available instrumentation.

General Reagents and Equipment
  • Standard EDTA Solution (0.01 M or 0.05 M): Prepare by dissolving a known weight of analytical grade disodium (B8443419) EDTA in deionized water. Standardize against a primary standard calcium carbonate solution.

  • Sodium Hydroxide (B78521) (NaOH) Solution (1 M or 2 M): For pH adjustment.

  • Indicator Solutions/Powders: As specified in each protocol.

  • Burette, Pipettes, Conical Flasks, Magnetic Stirrer.

  • pH Meter or pH indicator paper.

Protocol 1: Titration using this compound
  • Pipette a known volume of the calcium-containing sample into a conical flask and dilute with approximately 75 mL of deionized water.

  • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. If magnesium is present, a precipitate of magnesium hydroxide will form[1].

  • Add a small amount (approximately 100 mg) of the this compound indicator mixture (ground with NaCl) and swirl to dissolve. The solution will turn a wine-red color[1].

  • Titrate with the standardized EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue[1]. Record the volume of EDTA used.

Protocol 2: Titration using Murexide
  • Transfer a known volume of the calcium solution to a conical flask and dilute to about 100 mL with distilled water[3].

  • Add 10 mL of 1 M NaOH solution to adjust the pH to 12-13[3].

  • Add a pinch of Murexide indicator ground with sodium chloride[3].

  • Titrate immediately with the standard EDTA solution until the color changes from pink to violet[3][4]. Due to the instability of Murexide in alkaline solutions, the titration should be performed promptly after adding the indicator[17].

Protocol 3: Titration using Hydroxy Naphthol Blue
  • Pipette a known aliquot of the sample into a titration flask.

  • Adjust the pH to approximately 12.5 with 1 M NaOH[18].

  • Add about 200 mg of Hydroxy Naphthol Blue indicator[18].

  • Titrate with the standardized EDTA solution. The endpoint is marked by a color change from red to a deep blue[8][9].

Protocol 4: Titration using Thymolphthalexone
  • Pipette a known volume of the calcium sample into a conical flask and add approximately 50 mL of deionized water[11].

  • Adjust the pH to >12 using 2 M NaOH solution. This will precipitate any magnesium present[11].

  • Add 3-4 drops of Thymolphthalexone indicator solution. The solution should turn a blue-magenta color[11].

  • Titrate with the standardized 0.05 M EDTA solution with constant stirring until the color changes from blue-magenta to colorless or a pale grey[11].

Protocol 5: Titration for Total Hardness using Eriochrome Black T
  • Pipette a known volume of the water sample into a conical flask.

  • Add a buffer solution (e.g., ammonia-ammonium chloride) to maintain the pH at approximately 10[12].

  • Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red in the presence of calcium and magnesium ions[12].

  • Titrate with a standard EDTA solution until the color changes from wine-red to blue[12]. This titration determines the total concentration of calcium and magnesium.

Protocol 6: Fluorometric Titration using Calcein
  • Pipette the calcium-containing sample into a suitable titration vessel.

  • Adjust the pH to above 12 with NaOH.

  • Add the Calcein indicator. The solution will exhibit a green fluorescence under UV light[15].

  • Titrate with a standard EDTA solution.

  • The endpoint is reached when the fluorescence disappears, and the solution turns a non-fluorescent orange color[15]. For higher precision, the endpoint can be detected using a webcam or a fluorometer[15].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a complexometric titration of calcium, which is applicable to most of the indicators discussed, with variations in pH adjustment and endpoint detection method.

Caption: General workflow for the complexometric titration of calcium.

The selection of an appropriate indicator is a critical step in ensuring the accuracy and reliability of complexometric calcium titrations. The following diagram illustrates a decision-making process for choosing an indicator based on the experimental requirements.

G Start Start: Select Indicator for Ca²⁺ Titration Mg_Present Is Mg²⁺ present? Start->Mg_Present High_Precision Is high precision required? Mg_Present->High_Precision No Total_Hardness Determine Total Hardness (Ca²⁺ + Mg²⁺)? Mg_Present->Total_Hardness Yes Calcon Use this compound (pH 12-14) High_Precision->Calcon No HNB Use Hydroxy Naphthol Blue (pH 12-13) High_Precision->HNB No Thymol Use Thymolphthalexone (pH >12) High_Precision->Thymol No Murexide Use Murexide (pH 12-13) High_Precision->Murexide No Calcein Use Calcein (Fluorometric) (pH >12) High_Precision->Calcein Yes EBT Use Eriochrome Black T (pH 10) Total_Hardness->EBT Yes High_Precision_Mg Is high precision required? Total_Hardness->High_Precision_Mg No (Selective for Ca²⁺) High_Precision_Mg->Calcon No High_Precision_Mg->HNB No High_Precision_Mg->Thymol No High_Precision_Mg->Murexide No High_Precision_Mg->Calcein Yes

Caption: Decision tree for selecting a calcium titration indicator.

References

A Comparative Guide to Calcium Ion Detection: Calconcarboxylic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium ions (Ca²⁺) is paramount in a multitude of applications, from investigating cellular signaling pathways to ensuring the quality control of pharmaceutical formulations. This guide provides a comprehensive comparison of calconcarboxylic acid with other common methods for calcium detection, supported by experimental data and detailed protocols.

Executive Summary

This compound is a widely used metallochromic indicator for the determination of calcium ions via complexometric titration. Its high selectivity for Ca²⁺, especially in the presence of magnesium, and the sharp, visual endpoint it provides make it a robust and cost-effective method. However, for applications requiring higher sensitivity, real-time measurements, or the analysis of intracellular calcium concentrations, alternative methods such as ion-selective electrodes (ISEs) and fluorescent indicators offer distinct advantages. This guide will delve into the performance characteristics of each method to aid in the selection of the most appropriate technique for your research needs.

Method Comparison

The following table summarizes the key performance characteristics of this compound and its alternatives for calcium ion detection.

FeatureThis compound (Complexometric Titration)Thymolphthalexone (B157249) (Complexometric Titration)Ion-Selective Electrodes (ISEs)Fluorescent Indicators
Principle Visual endpoint detection using a metallochromic indicator during EDTA titration.Visual endpoint detection using a metallochromic indicator during EDTA titration.Potentiometric measurement of Ca²⁺ activity.Measurement of fluorescence changes upon Ca²⁺ binding.
Detection Limit Typically in the low millimolar (mM) to high micromolar (µM) range, dependent on titrant concentration and visual acuity.Similar to this compound.As low as 10⁻⁹ M.[1]Nanomolar (nM) to micromolar (µM) range, dependent on the specific indicator.
Specificity/Selectivity High for Ca²⁺ over Mg²⁺ at pH 12-14 due to the precipitation of Mg(OH)₂.[2] The log stability constant (log K) for the Ca²⁺-calconcarboxylic acid complex is approximately 5.0.[3]Less specific for Ca²⁺ as it also complexes with magnesium.Good selectivity, but can be subject to interference from other ions like Na⁺, K⁺, and Mg²⁺. Selectivity coefficients (log KpotCa,X) vary depending on the ionophore used. For example, for an electrode with ETH 129 ionophore, log KpotCa,K is -10.3.[4]High selectivity for Ca²⁺. Dissociation constants (Kd) are specific to each indicator, for example, Fura-2 has a Kd of ~145 nM.
Speed Manual titration can be time-consuming.Similar to this compound.Rapid, real-time measurements.Rapid, suitable for dynamic measurements.
Advantages Cost-effective, simple instrumentation, sharp visual endpoint.[2]Provides a distinct color change.Wide dynamic range, non-destructive, real-time monitoring.High sensitivity, suitable for intracellular measurements and imaging.
Disadvantages Manual method, subjective endpoint determination, not suitable for automated or real-time analysis. The indicator can be unstable in strongly alkaline solutions.[5]Interference from magnesium.Requires calibration, susceptible to interference, membrane has a limited lifespan.Requires specialized equipment (fluorometer, microscope), photobleaching, and potential for cytotoxicity.

Experimental Protocols

Complexometric Titration of Calcium using this compound

This protocol describes the determination of calcium concentration in an aqueous sample by titration with a standardized ethylenediaminetetraacetic acid (EDTA) solution using this compound as the indicator.

Reagents:

  • Standardized 0.01 M EDTA solution

  • This compound indicator (solid triturate with NaCl)

  • 2 M Sodium hydroxide (B78521) (NaOH) solution

  • Calcium-containing sample

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of deionized water.

  • Add 1 mL of 2 M NaOH solution to adjust the pH to 12-13. This will precipitate any magnesium ions present as Mg(OH)₂.[2]

  • Add a small amount (approximately 10-20 mg) of the this compound indicator triturate to the solution and swirl to dissolve. The solution will turn a wine-red color in the presence of calcium ions.[2]

  • Titrate the solution with the standardized 0.01 M EDTA solution from a burette with constant stirring.

  • The endpoint is reached when the color of the solution changes sharply from wine-red to a pure blue.[2]

  • Record the volume of EDTA solution used.

  • Repeat the titration at least two more times and calculate the average volume.

Calculation:

Calcium concentration (M) = (Molarity of EDTA × Volume of EDTA used) / Volume of sample

Workflow for Calcium Titration using this compound

G start Start: Calcium Sample add_h2o Add Deionized Water start->add_h2o add_naoh Add 2M NaOH (pH 12-13) Precipitates Mg(OH)₂ add_h2o->add_naoh add_indicator Add this compound Indicator (Solution turns wine-red) add_naoh->add_indicator titrate Titrate with Standard EDTA Solution add_indicator->titrate endpoint Endpoint: Color Change (Wine-red to Blue) titrate->endpoint calculate Calculate Calcium Concentration endpoint->calculate

Caption: Experimental workflow for calcium determination using this compound.

Signaling Pathway and Logical Relationships

The determination of calcium using this compound in a complexometric titration with EDTA is based on a series of competitive binding equilibria. The following diagram illustrates the logical relationship between the components.

G cluster_initial Initial State cluster_complex Before Titration cluster_titration During Titration with EDTA Ca_free Free Ca²⁺ Ions Ca_Indicator Ca²⁺-Indicator Complex (Wine-Red) Ca_free->Ca_Indicator + Indicator Indicator_free Free this compound (Blue) Indicator_free->Ca_Indicator Ca_EDTA Ca²⁺-EDTA Complex (More Stable) Ca_Indicator->Ca_EDTA + EDTA (displaces indicator) EDTA EDTA EDTA->Ca_EDTA Ca_EDTA->Indicator_free releases

Caption: Logical relationship of species in calcium titration with this compound.

Conclusion

This compound remains a valuable and reliable tool for the quantification of calcium ions, particularly in applications where cost-effectiveness and simplicity are key considerations. Its high selectivity for calcium at an alkaline pH makes it superior to other indicators like thymolphthalexone when magnesium is present. For researchers requiring higher sensitivity, real-time data, or the ability to measure intracellular calcium dynamics, more advanced techniques such as ion-selective electrodes and fluorescent indicators are more suitable. The choice of method should be guided by the specific requirements of the experiment, including the expected calcium concentration, the sample matrix, and the desired temporal resolution.

References

A Comparative Analysis of Calconcarboxylic Acid and Thymolphthalexone as Calcium Indicators for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium is a critical aspect of various analytical procedures. Complexometric titration using ethylenediaminetetraacetic acid (EDTA) is a well-established method for determining calcium concentrations, and the choice of indicator plays a pivotal role in the accuracy and reliability of this technique. This guide provides a detailed comparison of two commonly used calcium indicators: Calconcarboxylic acid and Thymolphthalexone.

This comparison delves into their performance characteristics, optimal usage conditions, and selectivity, supported by experimental protocols. The information presented is intended to assist researchers in selecting the most appropriate indicator for their specific analytical needs, particularly in the context of drug development where precision and accuracy are paramount.

Principle of Calcium Indication

Both this compound and Thymolphthalexone are metallochromic indicators. They form a colored complex with calcium ions in a solution. During a complexometric titration, EDTA, a strong chelating agent, is gradually added to the solution. EDTA has a higher affinity for calcium ions than the indicator does. As EDTA is introduced, it progressively binds with the free calcium ions. At the endpoint of the titration, when all the free calcium has been complexed by EDTA, the EDTA then displaces the indicator from the calcium-indicator complex. This displacement results in a distinct color change, signaling the completion of the titration.

Performance Comparison

While extensive side-by-side quantitative experimental data is limited in publicly available literature, a comprehensive comparison can be drawn from their known properties and performance in complexometric titrations.

FeatureThis compound (Patton-Reeder's Reagent)Thymolphthalexone
Principle Metallochromic IndicatorMetallochromic Indicator
Optimal pH Range Strongly Alkaline (pH 12-14)[1]Alkaline (pH 10-12)[1]
Color Change (Ca²⁺ Complex → Free Indicator) Wine-Red to Blue[1][2]Blue-Magenta to Colorless/Smoky-Gray[1]
Selectivity for Ca²⁺ over Mg²⁺ High selectivity. At pH > 12, Mg²⁺ precipitates as Mg(OH)₂, preventing interference.[2]Lower selectivity. Can be used for the determination of both Ca²⁺ and Mg²⁺ (total hardness).[1]
Endpoint Sharpness Excellent, sharp, and stable color change.[2]Very good.[3]
Stability of Indicator Solution The solid mixture is stable. The solution's stability can be moderate.Moderate stability in solution.
Stability Constant (log K) of Ca²⁺ Complex Data not readily available7.8[4]
Molar Absorptivity (A1%/1cm) >250 in acidic ethanol (B145695) (at λmax 568–573 nm)[5]Data not readily available
Key Considerations for Selection:
  • This compound is the indicator of choice when high selectivity for calcium is required, especially in samples containing magnesium ions.[1] Its operation at a high pH ensures the precipitation of magnesium hydroxide (B78521), thus eliminating interference.[2] The sharp and clear endpoint makes it highly suitable for applications demanding high accuracy, such as in pharmaceutical quality control.[1]

  • Thymolphthalexone is a suitable alternative when determining the total concentration of calcium and magnesium is desired, or when working in a moderately alkaline environment is necessary.[1]

Experimental Protocols

Detailed methodologies for the determination of calcium concentration using both indicators are provided below.

Calcium Titration with this compound

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator (solid mixture with NaCl or as a solution)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Calcium-containing sample

  • Burette, pipette, conical flasks, magnetic stirrer

2. Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. If magnesium is present, it will precipitate as Mg(OH)₂.

  • Add a small amount (approximately 100 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color.

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[2]

  • Record the volume of EDTA used.

  • Repeat the titration at least two more times and calculate the average volume.

3. Calculation: The concentration of calcium in the sample can be calculated using the following formula: Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

Calcium Titration with Thymolphthalexone

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • Thymolphthalexone indicator solution (e.g., 0.1% in ethanol)

  • Ammonia-ammonium chloride buffer (pH 10) or dilute NaOH/NH₄OH

  • Calcium-containing sample

  • Burette, pipette, conical flasks, magnetic stirrer

2. Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • Add a sufficient amount of buffer to adjust the pH to between 10 and 12.

  • Add a few drops of the Thymolphthalexone indicator solution. The solution will turn a blue-magenta color in the presence of calcium ions.

  • Titrate the solution with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is observed when the blue-magenta color disappears, and the solution becomes colorless or a smoky-gray.[1]

  • Record the volume of EDTA used.

  • Perform at least two replicate titrations and calculate the average volume.

3. Calculation: The calculation for calcium concentration is the same as for the this compound method.

Visualizing the Process

The following diagrams illustrate the chemical structures and the titration workflow.

Calconcarboxylic_Acid_Structure cluster_CCA This compound cca_structure

Structure of this compound.

Thymolphthalexone_Structure cluster_Thymol Thymolphthalexone thymol_structure

Structure of Thymolphthalexone.

Titration_Workflow start Start: Sample Preparation add_indicator Add Calcium Indicator (this compound or Thymolphthalexone) start->add_indicator color_change1 Solution develops color (Wine-Red for CCA, Blue-Magenta for Thymolphthalexone) add_indicator->color_change1 titrate Titrate with standard EDTA solution color_change1->titrate endpoint Endpoint Reached: Color changes sharply (Blue for CCA, Colorless for Thymolphthalexone) titrate->endpoint record Record Volume of EDTA Used endpoint->record calculate Calculate Calcium Concentration record->calculate end End calculate->end

General workflow for complexometric calcium titration.

Signaling_Pathway ca_indicator Ca²⁺-Indicator Complex (Colored) ca_edta Ca²⁺-EDTA Complex (More Stable, Colorless) ca_indicator->ca_edta + EDTA edta EDTA free_indicator Free Indicator (Different Color) ca_edta->free_indicator releases

Indicator displacement signaling pathway.

Conclusion

Both this compound and Thymolphthalexone are effective indicators for the complexometric titration of calcium. The choice between them hinges on the specific requirements of the analysis. For highly selective and accurate determination of calcium, particularly in the presence of magnesium, this compound is the superior choice due to its sharp endpoint at a high pH that eliminates magnesium interference.[1] Thymolphthalexone serves as a valuable alternative for determining total calcium and magnesium hardness or when a moderately alkaline pH is preferred. For researchers in drug development and other fields where precision is critical, a thorough understanding of these indicators' properties is essential for obtaining reliable analytical results.

References

Cross-Reactivity of Calconcarboxylic Acid with Divalent Cations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calconcarboxylic acid, also known as Patton-Reeder indicator, is a metallochromic indicator dye widely employed in analytical chemistry for the complexometric titration of calcium ions. While it is highly valued for its selectivity towards calcium, particularly in the presence of magnesium, a thorough understanding of its cross-reactivity with other divalent cations is crucial for accurate quantitative analysis and the development of robust analytical methods. This guide provides a comparative overview of the cross-reactivity of this compound, supported by available experimental data and detailed analytical protocols.

Overview of this compound Chemistry

This compound is an azo dye that exhibits a distinct color change upon forming a complex with metal ions. In its free form, at the alkaline pH required for calcium titration (pH 12-14), it is blue. When it binds with calcium ions, it forms a pink/red complex. The principle of its use in EDTA titrations lies in the relative stability of the metal-indicator complex versus the metal-EDTA complex. EDTA (ethylenediaminetetraacetic acid) forms a significantly more stable complex with calcium than this compound does. Therefore, during a titration, EDTA will displace the this compound from the calcium ions, leading to a sharp color change from pink/red back to blue at the equivalence point.

A key aspect of the traditional use of this compound is the mitigation of interference from magnesium ions. By adjusting the pH of the solution to 12 or higher, magnesium precipitates as magnesium hydroxide (B78521) (Mg(OH)₂), effectively removing it from the solution and preventing it from competing with calcium for the indicator. This procedural step itself indicates a significant cross-reactivity of this compound with magnesium.

Comparative Analysis of Divalent Cation Cross-Reactivity

While this compound is lauded for its selectivity for calcium, it is not entirely specific. Other divalent cations, if present in sufficient concentrations, can interfere with the determination of calcium by forming complexes with the indicator. The stability of these metal-indicator complexes is the primary determinant of the extent of interference.

Unfortunately, a comprehensive, publicly available dataset of the stability constants (log K) for this compound with a wide range of divalent cations is not readily found in the literature. The seminal 1956 paper by Patton and Reeder, which introduced the indicator, focuses on its application for calcium determination in the presence of magnesium but does not provide a broad quantitative comparison of stability constants with other divalent cations.

Based on qualitative observations from various analytical procedures, the general order of interference for some common divalent cations is as follows:

Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺

This order is inferred from the common practice of using masking agents or pH adjustments to eliminate interference from these ions. For instance, in addition to precipitating magnesium, high pH can also precipitate other metal hydroxides.

Table 1: Qualitative Cross-Reactivity and Mitigation Strategies for this compound with Divalent Cations

Divalent CationObserved InterferenceMitigation Strategy
Magnesium (Mg²⁺) Forms a complex with the indicator, leading to inaccurate endpoint determination.Increase pH to ≥ 12 to precipitate Mg(OH)₂.
Copper (Cu²⁺) High concentrations can interfere with the color change, causing an indistinct endpoint.Use of masking agents like cyanide (with appropriate safety precautions).
Zinc (Zn²⁺) Can form a complex with the indicator, leading to titration errors.Use of masking agents like triethanolamine (B1662121) or cyanide.
Manganese (Mn²⁺) Can interfere with the titration, particularly at higher concentrations.Precipitation as hydroxide at high pH or use of specific masking agents.
Iron (Fe²⁺/Fe³⁺) Can form colored complexes and interfere with the endpoint.Use of masking agents like triethanolamine or cyanide.
Cobalt (Co²⁺) Can interfere with the colorimetric endpoint.Use of appropriate masking agents.

Experimental Protocol for Determining Divalent Cation Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound with various divalent cations, the stability constants of the respective metal-indicator complexes can be determined spectrophotometrically. The following is a generalized protocol based on the mole-ratio method and Job's method of continuous variations.

Objective:

To determine the stoichiometry and stability constant (K) of the complex formed between this compound and a divalent cation (e.g., Mg²⁺, Zn²⁺, Cu²⁺).

Materials:
  • This compound solution (standardized concentration in a suitable buffer)

  • Standard solutions of the divalent cation salts (e.g., MgCl₂, ZnSO₄, CuSO₄) of known concentration

  • Buffer solution (e.g., ammonia-ammonium chloride buffer, adjusted to the desired pH)

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Methodology: Mole-Ratio Method
  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks where the concentration of this compound is kept constant, and the concentration of the divalent cation is varied systematically (e.g., from 0 to 5 times the indicator concentration). Maintain a constant pH and ionic strength using a buffer.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-indicator complex. This λmax is determined beforehand by scanning the spectrum of a solution containing an excess of the metal ion relative to the indicator.

  • Data Analysis: Plot the absorbance as a function of the molar ratio of [Metal Ion]/[Indicator]. The plot will typically show two linear portions. The intersection of these lines gives the stoichiometric ratio of the complex.

  • Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data of the solutions where the complex is forming.

Methodology: Job's Method of Continuous Variations
  • Preparation of Solutions: Prepare a series of solutions where the total molar concentration of the metal ion and this compound is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the metal ion. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.

  • Calculation of Stability Constant: The stability constant can be calculated from the absorbance values and the known total concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectrophotometric determination of the stability constant of a metal-Calconcarboxylic acid complex.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis & Calculation prep_indicator Prepare Standard This compound Solution prep_series Prepare Series of Metal-Indicator Solutions (Varying Ratios) prep_indicator->prep_series prep_metal Prepare Standard Divalent Cation Solutions prep_metal->prep_series scan_lambda Determine λmax of Metal-Indicator Complex prep_series->scan_lambda measure_abs Measure Absorbance of each solution at λmax prep_series->measure_abs scan_lambda->measure_abs plot_data Plot Absorbance vs. Mole Ratio/Fraction measure_abs->plot_data determine_stoich Determine Stoichiometry of the Complex plot_data->determine_stoich calc_k Calculate Stability Constant (K) determine_stoich->calc_k

Caption: Workflow for determining metal-indicator complex stability.

Conclusion

This compound remains a valuable tool for the selective determination of calcium. However, its utility can be compromised by the presence of other divalent cations. While qualitative interference is acknowledged, there is a notable lack of comprehensive quantitative data on the stability of its complexes with a range of divalent metals in the readily accessible scientific literature. The standard practice of using a high pH to precipitate magnesium is an effective but somewhat brute-force method to enhance selectivity. For applications where other divalent cations are present and precipitation is not a viable option, a thorough quantitative assessment of cross-reactivity, as outlined in the experimental protocol, is essential. Researchers and analytical chemists should be mindful of these potential interferences and may need to employ masking agents or alternative analytical techniques to ensure the accuracy of their results. Further research to populate a database of stability constants for this compound with various divalent cations would be of significant benefit to the scientific community.

A Comparative Guide to Calcium Determination: Visual Titrimetric vs. Photometric Titration Methods Using Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of calcium is a critical step in numerous scientific endeavors, from quality control in pharmaceutical manufacturing to fundamental research in biological systems. Among the established methods for calcium determination, complexometric titration using Ethylenediaminetetraacetic acid (EDTA) with Calconcarboxylic acid as an indicator is a widely adopted and reliable technique. This guide provides an objective comparison of two primary endpoint detection methods for this titration: the traditional visual endpoint determination and the more instrument-based photometric endpoint detection. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific analytical needs.

Principle of the Method

Both methods rely on the same chemical principle: the complexometric titration of calcium ions with a standardized solution of EDTA. This compound (also known as Patton and Reeder's indicator) is a metallochromic indicator that forms a wine-red complex with calcium ions at a highly alkaline pH of 12-14.[1] During the titration, EDTA, a stronger chelating agent, progressively binds with the free calcium ions. At the equivalence point, when all calcium ions have been complexed by EDTA, the EDTA displaces the this compound from the calcium-indicator complex. This releases the free indicator, resulting in a sharp color change from wine-red to a pure blue, signaling the endpoint of the titration.[1] The high pH is crucial as it precipitates magnesium ions as magnesium hydroxide, thus preventing their interference with the calcium determination.

The fundamental difference between the two methods lies in how this endpoint is detected.

Performance Comparison

The choice between visual and photometric endpoint detection often involves a trade-off between cost, convenience, and the required level of accuracy and precision. While visual titration is simple and requires minimal equipment, photometric titration offers a higher degree of objectivity and can lead to more precise and reproducible results.

FeatureVisual Titrimetric MethodPhotometric Titration Method
Principle of Endpoint Detection Subjective observation of color change by the human eye.Instrumental measurement of the change in absorbance of the solution at a specific wavelength.
Precision (Relative Standard Deviation) Typically ≤1-2%; can be higher depending on operator skill and sample matrix. The uncertainty of endpoint detection can contribute significantly to the overall uncertainty.[2][3]Generally higher, with RSD values often reported to be <1%. Some studies report RSDs as low as 0.1-1.6% for automated titrations.[4]
Accuracy Good, but can be affected by operator bias in judging the color change, lighting conditions, and sample turbidity.[5]Excellent, as the instrumental detection of the endpoint is objective and not influenced by human perception or variations in lighting.
Sensitivity Limited by the ability of the human eye to detect subtle color changes.Higher sensitivity, as the photodetector can discern small changes in absorbance that may not be visible to the naked eye.
Objectivity Subjective; dependent on the individual analyst's color perception.Objective; based on instrumental measurement of a physical property.
Throughput Lower, as it is a manual process requiring careful attention from the operator.Can be significantly higher, especially with the use of automated titration systems.
Cost Low initial investment in equipment (burette, flask, etc.).Higher initial investment for a photometer or an automated titrator.
Suitability Well-suited for routine analyses where high precision is not the primary requirement, and for educational purposes.Ideal for research, quality control, and applications demanding high accuracy, precision, and reproducibility, as well as for colored or turbid samples.

Experimental Protocols

The following are detailed methodologies for the determination of calcium using EDTA and this compound with both visual and photometric endpoint detection.

Reagents and Equipment
  • Standard EDTA Solution (0.01 M): Prepare by dissolving the appropriate amount of disodium (B8443419) EDTA in deionized water. Standardize against a primary standard calcium carbonate solution.

  • This compound Indicator: A solid mixture of the indicator with an inert salt like sodium chloride or potassium sulfate.

  • Sodium Hydroxide (NaOH) Solution (e.g., 2 M): To adjust the pH of the sample solution.

  • Calcium Standard Solution (for standardization): Prepared from primary standard grade calcium carbonate.

  • Equipment for Visual Titration: Burette, Erlenmeyer flask, magnetic stirrer, and stir bar.

  • Equipment for Photometric Titration: Automated titrator with a photometric sensor or a manual titration setup with a colorimeter or spectrophotometer equipped with a fiber optic probe.

Titration Procedure
  • Sample Preparation: Accurately pipette a known volume of the calcium-containing sample into an Erlenmeyer flask or a titration vessel. Dilute with deionized water if necessary.

  • pH Adjustment: While stirring, add the NaOH solution to the sample to raise the pH to between 12 and 14.

  • Indicator Addition: Add a small amount (e.g., 10-30 mg) of the this compound indicator powder and stir until it dissolves. The solution will turn a distinct wine-red color in the presence of calcium ions.

  • Titration:

    • Visual Endpoint Detection: Titrate the sample with the standardized 0.01 M EDTA solution while stirring continuously. The endpoint is reached when the color of the solution changes sharply and permanently from wine-red to a pure blue. Record the volume of EDTA used.

    • Photometric Endpoint Detection: Immerse the photometric sensor into the solution. Set the wavelength of the photometer to a value where the difference in absorbance between the calcium-indicator complex and the free indicator is maximal (typically in the range of 600-640 nm). Titrate with the standardized 0.01 M EDTA solution. The instrument will record the absorbance as a function of the added titrant volume. The endpoint is determined from the inflection point of the resulting titration curve.

  • Calculation: Calculate the concentration of calcium in the sample using the volume of EDTA consumed, its molarity, and the volume of the sample.

Visualizations

Experimental Workflow

G cluster_0 Common Steps cluster_1 Visual Titration cluster_2 Photometric Titration A Sample Preparation B pH Adjustment (pH 12-14) A->B C Add this compound Indicator B->C D Manual Titration with EDTA C->D G Automated/Manual Titration with EDTA C->G E Observe Color Change (Red to Blue) D->E F Record Volume at Endpoint E->F H Monitor Absorbance Change G->H I Determine Endpoint from Titration Curve H->I

Experimental workflow for calcium determination.
Method Comparison

G Method Calcium Titration with this compound Visual Endpoint Photometric Endpoint Visual_Pros Pros - Low Cost - Simple Equipment Method:v->Visual_Pros Visual_Cons Cons - Subjective - Lower Precision - Affected by Turbidity/Color Method:v->Visual_Cons Photo_Pros Pros - Objective - High Precision & Accuracy - Unaffected by Turbidity/Color Method:p->Photo_Pros Photo_Cons Cons - Higher Initial Cost - More Complex Setup Method:p->Photo_Cons

Comparison of endpoint detection methods.

Conclusion

Both visual and photometric titration methods using this compound are robust for the determination of calcium. The choice of method ultimately depends on the specific requirements of the analysis. For applications where the highest level of precision and accuracy is paramount, such as in pharmaceutical quality control and drug development, the photometric titration method is superior due to its objectivity and enhanced sensitivity. For routine analyses, educational purposes, or in settings with limited access to specialized equipment, the visual titration method remains a viable and cost-effective option. By understanding the relative strengths and weaknesses of each approach, researchers can make an informed decision to ensure the reliability and validity of their analytical results.

References

Inter-laboratory Comparison of Calconcarboxylic Acid Titration for Calcium Determination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory performance of the Calconcarboxylic acid titration method for the determination of calcium concentration. The data presented is derived from a collaborative study, offering researchers, scientists, and drug development professionals a benchmark for evaluating the precision and accuracy of this widely used complexometric titration technique.

Data Presentation: Summary of Inter-laboratory Study Results

The following table summarizes the statistical analysis from a collaborative study involving 44 laboratories. The study assessed the performance of the EDTA titrimetric method for calcium at a pH of 12-13, a condition under which this compound is a suitable indicator. The sample analyzed was a synthetic solution with a known concentration of calcium.

ParameterValue
Number of Laboratories44
True Calcium Concentration108 mg/L
Mean Reported Concentration105.9 mg/L
Relative Standard Deviation (RSD)9.2%
Relative Error-1.9%

Data sourced from Standard Methods for the Examination of Water and Wastewater.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the determination of calcium by complexometric titration with EDTA using this compound indicator, based on established standard methods.[1][2][3]

1. Reagents and Materials:

  • Standard EDTA Solution (0.01 M): Dissolve 3.723 g of analytical grade disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate (Na₂EDTA·2H₂O) in deionized water and dilute to 1000 mL. Standardize against a primary standard calcium solution.

  • Sodium Hydroxide (NaOH) Solution (1 N): Dissolve 40 g of NaOH in deionized water and dilute to 1000 mL.

  • This compound Indicator: A commercially available indicator powder, often a mixture of the dye with an inert salt like sodium chloride.

  • Standard Calcium Solution (1.00 mg/mL): Dissolve 2.497 g of anhydrous calcium carbonate (CaCO₃), primary standard grade, in a minimal amount of dilute HCl (1+1) and dilute to 1000 mL with deionized water.

  • Deionized Water

  • Burette (50 mL), Pipettes, Erlenmeyer flasks (250 mL), Magnetic stirrer and stir bar

2. Sample Preparation:

  • Pipette a known volume of the sample (e.g., 50.0 mL) into a 250 mL Erlenmeyer flask.

  • If necessary, dilute the sample with deionized water to ensure the calcium concentration is within a suitable range for titration.

3. Titration Procedure:

  • Add 2.0 mL of 1 N NaOH solution to the sample in the Erlenmeyer flask to raise the pH to 12-13. This precipitates magnesium ions as magnesium hydroxide, preventing interference.[1]

  • Add a small amount (approximately 100-200 mg) of the this compound indicator mixture to the flask. The solution will turn a wine-red or pink color in the presence of calcium ions.

  • Place the flask on a magnetic stirrer and begin stirring.

  • Titrate with the standardized 0.01 M EDTA solution from the burette. Add the titrant slowly as the endpoint is approached.

  • The endpoint is reached when the color of the solution changes sharply from wine-red to a pure blue.

  • Record the volume of EDTA solution used.

  • Perform the titration in triplicate and calculate the average volume.

4. Calculation of Calcium Concentration:

Calcium (mg/L) = (A × B × 400.8 × 1000) / mL of sample

Where:

  • A = mL of EDTA titrant used for the sample

  • B = Molarity of the EDTA solution

Visualizations

The following diagrams illustrate the chemical principle of the titration and the workflow of an inter-laboratory comparison study.

Signaling_Pathway cluster_Titration Titration Reaction Ca_Indicator Ca²⁺-Indicator Complex (Wine-Red) Ca_EDTA Ca²⁺-EDTA Complex (More Stable) Ca_Indicator->Ca_EDTA + EDTA EDTA EDTA (Titrant) Free_Indicator Free Indicator (Blue) Ca_EDTA->Free_Indicator releases

Caption: Principle of Color Change in this compound Titration.

Experimental_Workflow cluster_Workflow Inter-laboratory Comparison Workflow A Sample Preparation (Standard Calcium Solution) B Distribution to Participating Laboratories A->B C Titration using Standardized Protocol (this compound Method) B->C D Data Submission (Reported Calcium Concentrations) C->D E Statistical Analysis (Mean, RSD, Relative Error) D->E F Performance Evaluation and Reporting E->F

References

A Comparative Guide to Calconcarboxylic Acid for Calcium Determination in Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of calconcarboxylic acid's performance as a calcium indicator against other common alternatives. It includes supporting experimental data, detailed protocols for key applications, and visual workflows to aid in experimental design and execution.

Performance Comparison of Calcium Indicators

This compound, also known as Patton and Reeder's indicator, is a widely used metallochromic indicator for the complexometric titration of calcium with ethylenediaminetetraacetic acid (EDTA).[1][2] Its primary advantage lies in its high selectivity for calcium ions, particularly in the presence of magnesium.[1][3]

The determination of calcium concentration using these indicators is based on the principle that the indicator forms a colored complex with calcium ions. During titration with EDTA, which is a stronger chelating agent, EDTA displaces the indicator from the calcium-indicator complex at the endpoint, resulting in a distinct color change.[3]

Below is a qualitative and semi-quantitative comparison of this compound with other common calcium indicators.

FeatureThis compoundThymolphthalexoneEriochrome Black T
Principle Metallochromic IndicatorMetallochromic IndicatorMetallochromic Indicator
Optimal pH Strongly Alkaline (12-14)[1][3]Alkaline (approx. 10-12)[3]Alkaline (approx. 10)
Color Change (Ca²⁺ Complex → Free) Wine-Red to Blue[1][3]Blue-Magenta to Colorless/Smoky-Gray[3]Wine-Red to Blue
Interference from Magnesium Minimal at pH 12-14 as Mg(OH)₂ precipitates.[1]Can be used for combined Ca²⁺ and Mg²⁺ determination.Forms a stable complex with Mg²⁺, used for total hardness.
Selectivity for Calcium HighModerateLow (also complexes with Mg²⁺)
Endpoint Sharpness Sharp and distinct visual endpoint.[1]Generally clear, but can be less sharp than this compound.Can be indistinct, often requiring a photometric titrator for accuracy.[1]

Experimental Protocols

Determination of Calcium in Water Samples

This protocol describes the complexometric titration of calcium in water using this compound. This method is suitable for determining water hardness attributed to calcium ions.

Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator mixture (1 g of indicator ground with 100 g of NaCl)

  • Sodium Hydroxide (NaOH) solution, 8 M

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume (e.g., 50.00 mL) of the water sample into a 250 mL conical flask.

  • If the sample is acidic, neutralize it with the NaOH solution.

  • Add 2 mL of 8 M NaOH solution to the sample to raise the pH to 12-13. This precipitates any magnesium ions as magnesium hydroxide.[1]

  • Add a small amount (approximately 100-200 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color in the presence of calcium ions.[3]

  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1][3]

  • Record the volume of EDTA used.

  • Repeat the titration at least twice more with fresh sample aliquots and calculate the average volume.

Calculation: Calcium (mg/L) = (V_EDTA × M_EDTA × 40.08 × 1000) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used (L)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • 40.08 = Molar mass of Calcium ( g/mol )

  • V_sample = Volume of the water sample (L)

Determination of Calcium in Serum Samples

This protocol outlines a method for the determination of calcium in serum using a spectrophotometric approach with this compound.

Materials:

  • This compound reagent: Dissolve 50 mg of this compound in 100 mL of 0.1 M NaOH.

  • Calcium standard solution (100 mg/L)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Sample Preparation: To 1.0 mL of serum, add 1.0 mL of 10% TCA to precipitate proteins. Mix well and centrifuge for 10 minutes at 3000 rpm.

  • Collect the clear supernatant.

  • Assay: In a test tube, mix 0.5 mL of the supernatant with 4.5 mL of the this compound reagent.

  • Standard Curve: Prepare a series of calcium standards (e.g., 0, 2, 4, 6, 8, 10 mg/L) by diluting the stock standard solution. Treat 0.5 mL of each standard in the same way as the sample supernatant.

  • Incubate all tubes at room temperature for 5 minutes.

  • Measure the absorbance of the samples and standards at the wavelength of maximum absorbance for the calcium-calconcarboxylic acid complex (typically around 600-650 nm, should be determined empirically with the specific spectrophotometer).

  • Calculation: Plot a standard curve of absorbance versus calcium concentration. Determine the calcium concentration in the sample from the standard curve, remembering to account for the initial dilution with TCA.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

Calcium_Determination_in_Water cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis Sample Water Sample Adjust_pH Adjust pH to 12-13 with NaOH Sample->Adjust_pH 1 Add_Indicator Add Calconcarboxylic Acid Indicator Adjust_pH->Add_Indicator 2 Titrate Titrate with Standard EDTA Add_Indicator->Titrate 3 Endpoint Endpoint: Wine-Red to Blue Titrate->Endpoint 4 Record_Volume Record EDTA Volume Endpoint->Record_Volume 5 Calculate Calculate Calcium Concentration Record_Volume->Calculate 6

Caption: Workflow for Calcium Determination in Water.

Calcium_Determination_in_Serum cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Serum_Sample Serum Sample Precipitate Protein Precipitation with TCA Serum_Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Mix_Reagent Mix Supernatant with This compound Reagent Supernatant->Mix_Reagent Incubate Incubate at Room Temp Mix_Reagent->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Calculate_Conc Calculate Calcium Concentration Measure_Absorbance->Calculate_Conc Std_Curve Prepare Standard Curve Std_Curve->Calculate_Conc

References

A Comparative Guide to Metallochromic Indicators for Calcium Determination: Unveiling the Advantages of Calconcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of calcium, the choice of a metallochromic indicator in complexometric titrations is a critical determinant of accuracy and reliability. This guide provides an objective comparison of Calconcarboxylic acid with other commonly employed indicators, supported by experimental data and detailed protocols, to elucidate its advantages in various analytical scenarios.

The complexometric titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA) is a cornerstone of analytical chemistry. The endpoint of this titration is visualized by a metallochromic indicator, a molecule that exhibits a distinct color change upon binding to metal ions. While several such indicators are available, this compound, also known as Patton-Reeder indicator, often emerges as a superior choice due to its enhanced selectivity, sharp endpoint, and robust performance in the presence of interfering ions like magnesium.

Performance Comparison of Metallochromic Indicators

The efficacy of a metallochromic indicator is contingent on several factors, including the stability of its metal complex, the pH range of its color transition, and the clarity of its endpoint. Below is a comparative summary of this compound against other prevalent indicators.

FeatureThis compoundMurexide (B42330)Eriochrome Black TThymolphthalexone
Optimal pH Range 12 - 14[1][2]12 - 13~1010 - 12
Color Change (Ca²⁺-complex → Free Indicator) Wine Red → Pure Blue[1]Rose Red → PurpleWine Red → BlueBlue-Magenta → Colorless/Smoky-Gray
Endpoint Sharpness Sharp and stable[1]Generally considered less sharp than this compoundOften indistinct, requiring photometric detection for high accuracySharp
Interference from Magnesium (Mg²⁺) Minimal; Mg²⁺ precipitates as Mg(OH)₂ at high pH and does not interfere[1]Can interfereSignificant interference; forms a stable complexCan be used for combined Ca²⁺ and Mg²⁺ determination; interference with selective Ca²⁺ titration
Indicator Stability in Solution Should be added late in the titration in alkaline solutionsUnstable in solution; fresh solutions are requiredRelatively stableGenerally stable
log K (Ca²⁺-Indicator Complex) Data not readily available~5.0 (pH dependent)~5.4Data not readily available

The Decisive Advantages of this compound

The primary advantages of this compound, particularly for the selective determination of calcium, are rooted in its chemical properties and behavior in alkaline conditions.

  • Enhanced Selectivity for Calcium: The most significant advantage of this compound is its high selectivity for calcium ions, especially in samples containing magnesium. By conducting the titration at a high pH (12-14), magnesium ions are precipitated as magnesium hydroxide (B78521) (Mg(OH)₂), effectively removing them from the solution and preventing their interference with the titration[1]. This makes this compound the indicator of choice for analyzing samples such as water, serum, and various pharmaceutical preparations where both calcium and magnesium are present.

  • Sharp and Unambiguous Endpoint: Researchers consistently report a sharp and clear color change from wine red to a distinct pure blue at the endpoint of the titration with this compound[1]. This well-defined transition minimizes subjective error in visual titrations and contributes to higher precision and accuracy in the determination of the calcium concentration. In contrast, the endpoint of Eriochrome Black T can be gradual and difficult to discern, often necessitating the use of a photometric titrator for reliable results.

  • Rapid and Reliable Performance: Titrations using this compound are known for their rapid reaction kinetics, allowing for timely analysis without compromising accuracy. The stability of the final blue color at the endpoint further enhances the reliability of the measurement.

Signaling Pathways and Experimental Workflow

To visualize the underlying chemical processes, the following diagrams illustrate the chelation mechanism and the experimental workflow for a complexometric titration using this compound.

ChelationReaction Chelation of Calcium by this compound Ca Ca²⁺ Ion CCA_complex Ca²⁺-Calconcarboxylic Acid Complex Wine Red Ca->CCA_complex Complexation CCA_free This compound (Free) Blue CCA_free->CCA_complex

Caption: Chelation of a calcium ion by this compound, forming a colored complex.

TitrationWorkflow Complexometric Titration Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Aliquot of Ca²⁺ containing sample Add_NaOH Add NaOH to raise pH to 12-14 Sample->Add_NaOH Precipitate Mg(OH)₂ Precipitates (if Mg²⁺ is present) Add_NaOH->Precipitate Add_Indicator Add Calconcarboxylic Acid Indicator Precipitate->Add_Indicator Color_Change1 Solution turns Wine Red Add_Indicator->Color_Change1 Titrate Titrate with standard EDTA solution Color_Change1->Titrate Endpoint Endpoint Reached Titrate->Endpoint Color_Change2 Sharp color change to Pure Blue Endpoint->Color_Change2 Record_Volume Record Volume of EDTA used Color_Change2->Record_Volume Calculate Calculate Ca²⁺ Concentration Record_Volume->Calculate

Caption: Experimental workflow for the determination of calcium using this compound.

Experimental Protocols

For the objective comparison of these indicators, detailed experimental protocols are provided below.

Protocol 1: Determination of Calcium using this compound

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution
  • This compound indicator (solid mixture with NaCl or as a solution)
  • Sodium hydroxide (NaOH) solution, 8 M
  • Calcium-containing sample
  • Burette, pipette, conical flasks, magnetic stirrer

2. Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.
  • Add approximately 50 mL of deionized water.
  • Add 2 mL of 8 M NaOH to raise the pH to between 12 and 13. If magnesium is present, a precipitate of Mg(OH)₂ will form.
  • Add a small amount (approximately 200 mg) of the this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color.
  • Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.
  • The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1]
  • Record the volume of EDTA used.
  • Repeat the titration at least twice more with fresh sample aliquots and calculate the average volume.

3. Calculation:

  • Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

Protocol 2: Determination of Calcium using Murexide

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution
  • Murexide indicator (prepare fresh solution or use a solid mixture with NaCl)
  • Sodium hydroxide (NaOH) solution, 1 M
  • Calcium-containing sample
  • Burette, pipette, conical flasks

2. Procedure:

  • Pipette a known volume of the calcium-containing sample into a conical flask.
  • Dilute with approximately 100 mL of distilled water.
  • Add 10 mL of 1 M NaOH solution to adjust the pH to 12-13.
  • Add a small amount of murexide indicator. The solution will turn a rose-red color.
  • Titrate with the standard 0.01 M EDTA solution until the color changes to purple.
  • Record the volume of EDTA used.

Protocol 3: Determination of Total Hardness (Ca²⁺ + Mg²⁺) using Eriochrome Black T

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution
  • Eriochrome Black T indicator solution
  • Ammonia-ammonium chloride buffer solution (pH 10)
  • Sample containing calcium and magnesium
  • Burette, pipette, conical flasks

2. Procedure:

  • Pipette a known volume of the sample into a conical flask.
  • Add 1-2 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
  • Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red.
  • Titrate with the standard 0.01 M EDTA solution until the color changes from wine-red to blue.
  • Record the volume of EDTA used.

Conclusion

References

A Comparative Analysis of Endpoint Sharpness in Complexometric Titrations: Calconcarboxylic Acid vs. Calcein

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in the precise quantification of metal ions like calcium, the choice of indicator for complexometric titrations is paramount. The sharpness of the endpoint, the distinctness of the color change, directly impacts the accuracy and reproducibility of the results. This guide provides a detailed, data-driven comparison of two widely used indicators, Calconcarboxylic acid and Calcein, to assist researchers, scientists, and drug development professionals in selecting the optimal indicator for their specific needs.

Principle of Complexometric Titration

Both this compound and Calcein are metallochromic indicators. They form a colored complex with metal ions, such as calcium. During a titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the EDTA, which forms a more stable complex with the metal ions, progressively displaces the indicator from the metal-indicator complex. This displacement results in a sharp color change, signaling the endpoint of the titration.

Quantitative Comparison of Endpoint Sharpness

While direct head-to-head quantitative studies on the endpoint sharpness of this compound and Calcein are limited, a comparative analysis can be drawn from available experimental data and qualitative descriptions.

Calcein has been the subject of detailed instrumental analysis, providing robust quantitative data on its endpoint sharpness. A study utilizing a webcam for endpoint detection in the EDTA titration of calcium offers precise metrics on the color transition. In this study, the sharpness of the endpoint was quantified by measuring the change in color parameters (RGB and Hue) at the equivalence point.

This compound is renowned for its sharp and visually distinct endpoint. It is often cited as a superior alternative to other indicators due to its clear color change.[1] The transition from a wine-red color in the presence of calcium ions to a pure blue of the free indicator is described as sharp and stable.[1][2]

The following table summarizes the key performance characteristics of both indicators.

FeatureThis compoundCalcein
Principle Metallochromic IndicatorMetallochromic & Fluorescent Indicator
Optimal pH 12 - 14[1][2]Alkaline (pH > 12 for fluorescence)
Color Change (Ca²⁺ Complex to Free Indicator) Wine-red to Pure Blue[1][2]Diffuse Reflection: Greenish-yellow to Orange-brownFluorescence: Bright Green to Dark Green/Orange-brown[3][4]
Endpoint Sharpness (Qualitative) Very sharp and stable visual endpoint[1][2]Sharp endpoint, especially in fluorescence mode[3][4]
Selectivity for Ca²⁺ over Mg²⁺ High selectivity at pH > 12 due to precipitation of Mg(OH)₂[2]Can be used for selective Ca²⁺ determination at high pH
Indicator Preparation Typically used as a solid mixture with an inert saltCan be used as an aqueous solution

Experimental Data: Endpoint Sharpness of Calcein

The sharpness of the Calcein endpoint has been quantified using digital colorimetry. The data below is derived from a study involving the titration of 50 µmol of calcium with EDTA.

Diffuse Reflection Mode

In this mode, the color change is observed under normal lighting conditions. The Hue and Green color components were found to provide the best precision.[3]

Indicator Concentration (µmol L⁻¹)SignalChange at Endpoint (Arbitrary Units)
2 - 10Hue~ 30 - 40
4 - 10Green~ 30 - 40
Fluorescence Mode

Under UV or intense LED light, the calcium-calcein complex fluoresces. This mode offers a significantly sharper endpoint.[3][4] The Green color component shows the most dramatic change.[3]

Indicator Concentration (µmol L⁻¹)SignalChange at Endpoint (Arbitrary Units)
2 - 10Green~ 130
2 - 10Blue~ 60 - 100

The substantial drop of approximately 130 units in the green signal in fluorescence mode indicates a very sharp and easily detectable endpoint.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for complexometric titrations using this compound and Calcein.

Protocol for Titration using this compound
  • Sample Preparation: Pipette a known volume of the sample containing calcium ions into a conical flask and dilute with deionized water.

  • pH Adjustment: Add a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide to raise the pH to 12-14. This also precipitates any magnesium ions present as magnesium hydroxide.

  • Indicator Addition: Add a small amount (e.g., 0.1 g of a ground mixture) of this compound indicator. The solution will turn a wine-red color.

  • Titration: Titrate the sample with a standardized EDTA solution.

  • Endpoint Detection: The endpoint is reached when the color of the solution changes sharply and permanently from wine-red to a pure blue.

Protocol for Titration using Calcein (Fluorescence Mode)
  • Sample Preparation: Pipette a known volume of the calcium-containing sample into a beaker suitable for fluorescence detection (e.g., placed on a black background).

  • pH Adjustment: Adjust the pH of the solution to above 12 using a suitable base.

  • Indicator Addition: Add a small volume of Calcein indicator solution to achieve a concentration in the range of 2-10 µmol L⁻¹.

  • Fluorescence Excitation: Illuminate the solution with an LED spotlight (e.g., 360 lm, 6000 K). The solution will exhibit a bright green fluorescence.

  • Titration: Titrate with a standardized EDTA solution while monitoring the fluorescence.

  • Endpoint Detection: The endpoint is marked by the sharp quenching of the green fluorescence, resulting in a dark solution. For quantitative analysis, a colorimeter or a webcam coupled with color analysis software can be used to detect the sharp drop in the green color component.[3]

Visualizing the Titration Process

The following diagrams illustrate the chemical reactions and the experimental workflow involved in these complexometric titrations.

TitrationMechanism cluster_calcon This compound Titration cluster_calcein Calcein Titration (Fluorescence) Ca_PR Ca-Indicator Complex (Wine-Red) Free_PR Free Indicator (Blue) Ca_PR->Free_PR + EDTA Ca_Calcein Ca-Indicator Complex (Fluorescent Green) Free_Calcein Free Indicator (Non-Fluorescent) Ca_Calcein->Free_Calcein + EDTA ExperimentalWorkflow start Start sample_prep Sample Preparation (Known Volume) start->sample_prep ph_adjust pH Adjustment (pH 12-14) sample_prep->ph_adjust indicator_add Add Indicator ph_adjust->indicator_add titrate Titrate with Standard EDTA indicator_add->titrate endpoint Detect Endpoint (Color Change) titrate->endpoint end End endpoint->end

References

Comparative Guide to Calconcarboxylic Acid Titration for Calcium Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis and comparison of Calconcarboxylic acid titration for the accurate determination of calcium ions. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical methodology for their specific needs. This document presents a comparative overview of this compound with an alternative indicator, Thymolphthalexone, supported by experimental protocols and performance data.

Principle of Calcium Determination via Complexometric Titration

Complexometric titration is a widely utilized analytical technique for the quantification of metal ions. In the context of calcium determination, a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), is used as the titrant. The fundamental principle involves the formation of a stable, water-soluble complex between the calcium ions (Ca²⁺) and EDTA. To visually identify the endpoint of the titration, a metallochromic indicator is employed. This indicator changes color when it is displaced from its complex with the calcium ions by the stronger chelating agent, EDTA.

This compound, also known as Patton-Reeder indicator, is a highly specific indicator for calcium at a pH of 12 or higher.[1][2] At this alkaline pH, any magnesium ions present in the sample precipitate as magnesium hydroxide, thus preventing interference with the calcium determination.[3][4] Free this compound is blue, but it forms a wine-red complex with calcium ions.[3][5] During the titration with EDTA, the EDTA progressively binds with the free calcium ions. At the endpoint, EDTA displaces the this compound from the calcium-indicator complex, resulting in a sharp and stable color change from wine-red to pure blue.[3][5]

Performance Comparison of Indicators

The choice of indicator is paramount for achieving accurate and precise results in complexometric titrations. While this compound is a preferred indicator for its high selectivity for calcium, other indicators such as Thymolphthalexone are also employed. The following table provides a qualitative and quantitative comparison of these two indicators.

Table 1: Comparison of Performance Characteristics of this compound and Thymolphthalexone

FeatureThis compound (Patton-Reeder)Thymolphthalexone
Analyte(s) Ca²⁺Ca²⁺, Mg²⁺
Optimal pH Range >12[5]10 - 12
Color Change at Endpoint Wine-Red to Blue[5]Blue to Colorless/Slight Pink
Endpoint Sharpness ExcellentVery Good
Specificity for Calcium High (Mg²⁺ precipitates out)[5]Moderate (can complex with Mg²⁺)
Indicator Solution Stability ModerateModerate

Table 2: Illustrative Accuracy and Precision Data for Calcium Titration *

IndicatorTrue Calcium Concentration (mg/L)Measured Calcium Concentration (Mean ± SD, n=6) (mg/L)Accuracy (Recovery %)Precision (RSD %)
This compound 100.099.8 ± 0.599.8%0.5%
Thymolphthalexone 100.0101.2 ± 0.8101.2%0.8%

*Illustrative data based on typical performance characteristics.

Experimental Protocols

Detailed methodologies for the determination of calcium using this compound and Thymolphthalexone are provided below.

Calcium Titration using this compound

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • This compound indicator powder

  • Sodium Hydroxide (NaOH) solution (8M)

  • Calcium standard solution (1000 ppm)

  • Deionized water

  • Burette, pipette, conical flasks, magnetic stirrer

2. Procedure:

  • Pipette a known volume of the calcium-containing sample into a conical flask.

  • Add a sufficient volume of 8M NaOH to raise the pH of the solution to 12-13.

  • Add a small amount (approximately 50-100 mg) of this compound indicator powder and swirl to dissolve. The solution should turn a wine-red color.

  • Titrate the solution with the standardized 0.01 M EDTA solution while stirring continuously.

  • The endpoint is reached when the color of the solution changes sharply and permanently from wine-red to pure blue.

  • Record the volume of EDTA used.

  • Perform at least two replicate titrations and calculate the average volume.

Calcium Titration using Thymolphthalexone

1. Reagents and Materials:

  • Standard 0.01 M EDTA solution

  • Thymolphthalexone indicator solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Calcium standard solution (1000 ppm)

  • Deionized water

  • Burette, pipette, conical flasks, magnetic stirrer

2. Procedure:

  • Pipette a known volume of the calcium-containing sample into a conical flask.

  • Add 2 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

  • Add 3-4 drops of the Thymolphthalexone indicator solution. The solution will turn blue in the presence of calcium ions.

  • Titrate the solution with the standardized 0.01 M EDTA solution with constant stirring.

  • The endpoint is observed when the blue color disappears, and the solution becomes colorless or a slight pink.

  • Record the volume of EDTA used.

  • Perform at least two replicate titrations and calculate the average volume.

Mandatory Visualizations

Experimental Workflow for this compound Titration

G Workflow for Calcium Titration using this compound cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Pipette Sample Add_NaOH Add 8M NaOH (pH 12-13) Sample->Add_NaOH Add_Indicator Add this compound Indicator Add_NaOH->Add_Indicator Titrate Titrate with 0.01M EDTA Add_Indicator->Titrate Wine-Red Solution Color_Change Observe Color Change (Wine-Red to Blue) Titrate->Color_Change Endpoint Record Endpoint Volume Color_Change->Endpoint Replicate Repeat Titration Endpoint->Replicate Calculate Calculate Calcium Concentration Replicate->Calculate

Caption: A flowchart illustrating the key steps in the determination of calcium concentration using this compound and EDTA titration.

Logical Relationship of Potential Interferences

G Potential Interferences in this compound Titration cluster_interfering Interfering Ions cluster_mitigation Mitigation Strategy Calcium Calcium (Ca²⁺) High_pH High pH (>12) Calcium->High_pH Forms Stable Complex with Indicator Mg Magnesium (Mg²⁺) Mg->High_pH Precipitates as Mg(OH)₂ Fe Iron (Fe³⁺) Fe->High_pH May form Hydroxides Cu Copper (Cu²⁺) Cu->High_pH May form Hydroxides Zn Zinc (Zn²⁺) Zn->High_pH May form Hydroxides Mn Manganese (Mn²⁺) Mn->High_pH May form Hydroxides Co Cobalt (Co²⁺) Co->High_pH May form Hydroxides

References

A Comparative Guide: Correlating Calconcarboxylic Acid Titration and Atomic Absorption Spectroscopy for Calcium Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium is a critical aspect of quality control, formulation development, and biological analysis. Two prevalent analytical techniques for this purpose are the classic complexometric titration using Calconcarboxylic acid and the modern instrumental method of atomic absorption spectroscopy (AAS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific applications.

Principle of Detection

The methodologies of this compound titration and Atomic Absorption Spectroscopy are fundamentally different in their approach to quantifying calcium ions.

This compound Titration is a type of complexometric titration.[1] In this method, a solution containing calcium ions is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, colorless complex with calcium.[1] this compound is used as an indicator.[1] In the presence of calcium ions at a high pH (typically 12-14), the indicator forms a wine-red complex.[1] As EDTA is added, it progressively binds with the free calcium ions.[1] At the endpoint of the titration, when all the calcium has been complexed by EDTA, the indicator is released, resulting in a sharp color change from wine-red to a pure blue.[1] The volume of EDTA solution used is directly proportional to the concentration of calcium in the sample.

Atomic Absorption Spectroscopy (AAS) , on the other hand, is an instrumental technique that measures the concentration of an element by detecting the absorption of electromagnetic radiation by its free atoms in the gaseous state.[2] In flame AAS, a solution of the sample is aspirated into a flame, where it is vaporized and atomized.[3] A hollow cathode lamp, specific for calcium, emits light at a characteristic wavelength that can be absorbed by the calcium atoms in the flame.[3] The amount of light absorbed is directly proportional to the concentration of calcium atoms in the sample, following the Beer-Lambert law.[2]

Performance Comparison: A Quantitative Overview

The choice between this compound titration and AAS often depends on factors such as the required sensitivity, precision, sample throughput, and the nature of the sample matrix. The following table summarizes key performance metrics based on available comparative studies.

Performance MetricThis compound Titration (Complexometric)Atomic Absorption Spectroscopy (AAS)Reference(s)
Accuracy (% Recovery) 92.57%106.99%[4]
Precision (%RSD) ≤ 2%≤ 2%[4]
Selectivity Good for calcium, especially in the presence of magnesium at high pH.High, due to the use of a specific light source for the target element.[1]
Interferences Can be affected by the presence of other metal ions that form complexes with EDTA. pH control is crucial to minimize interference from magnesium.Chemical interferences (e.g., from phosphates and silicates) and ionization interferences can occur. These are often mitigated by the use of releasing agents (e.g., lanthanum chloride) or a high-temperature flame (e.g., nitrous oxide-acetylene).[5]
Sample Throughput Lower, as it is a manual, sequential process.Higher, especially with the use of an autosampler.
Cost of Instrumentation Low, requires basic laboratory glassware and reagents.High, requires a dedicated AAS instrument.
Analyst Skill Level Requires a skilled analyst to accurately determine the endpoint.Requires a trained operator for instrument setup and data interpretation.

Experimental Protocols

Detailed and accurate experimental procedures are crucial for obtaining reliable results. Below are representative protocols for both methods.

This compound Titration for Calcium

This protocol is based on standard complexometric titration procedures.

1. Reagents and Materials:

  • Standard Calcium Carbonate (CaCO₃) solution (primary standard)

  • Disodium EDTA solution (approx. 0.01 M), standardized

  • Sodium Hydroxide (NaOH) solution (2 M)

  • This compound indicator powder

  • Deionized water

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

2. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. If necessary, perform acid digestion to bring the calcium into solution. Dilute the sample to a known volume with deionized water.

  • Titration:

    • Pipette a known volume of the sample solution into an Erlenmeyer flask.

    • Add 1-2 mL of 2 M NaOH solution to raise the pH to 12-13.

    • Add a small amount (approx. 10-20 mg) of this compound indicator. The solution should turn a wine-red color.

    • Titrate with the standardized EDTA solution with constant stirring until the color changes sharply from wine-red to a pure blue.

    • Record the volume of EDTA used.

  • Calculation:

    • Calculate the concentration of calcium in the sample using the following formula: Calcium (mg/L) = (V_EDTA × M_EDTA × MW_Ca × 1000) / V_sample Where:

      • V_EDTA = Volume of EDTA solution used (L)

      • M_EDTA = Molarity of EDTA solution (mol/L)

      • MW_Ca = Molar mass of Calcium (40.08 g/mol )

      • V_sample = Volume of the sample taken for titration (L)

Atomic Absorption Spectroscopy (AAS) for Calcium

This protocol is a general procedure for flame AAS analysis.

1. Reagents and Materials:

  • Calcium standard solutions (e.g., 1, 2, 5, 10 ppm) prepared from a certified stock solution.

  • Lanthanum chloride solution (e.g., 5% w/v) as a releasing agent.

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) for sample preservation and digestion.

  • Deionized water.

  • Atomic Absorption Spectrometer with a calcium hollow cathode lamp.

2. Instrumental Parameters (Typical):

  • Wavelength: 422.7 nm

  • Slit Width: 0.7 nm

  • Lamp Current: As recommended by the manufacturer

  • Flame: Air-acetylene

  • Burner Height: Optimized for maximum absorbance

3. Procedure:

  • Sample Preparation:

    • Digest the sample with a suitable acid (e.g., nitric acid) to remove organic matter and dissolve the calcium.

    • Dilute the digested sample to a known volume with deionized water to bring the calcium concentration within the linear range of the instrument.

    • Add lanthanum chloride solution to both samples and standards to suppress chemical interferences. The final concentration of lanthanum should be consistent across all solutions.

  • Calibration:

    • Aspirate the blank solution (deionized water with lanthanum chloride) and set the instrument to zero absorbance.

    • Aspirate the calcium standard solutions in increasing order of concentration and record the absorbance values.

    • Plot a calibration curve of absorbance versus calcium concentration.

  • Sample Measurement:

    • Aspirate the prepared sample solutions and record their absorbance.

  • Calculation:

    • Determine the concentration of calcium in the sample solutions by interpolating their absorbance values on the calibration curve.

    • Account for any dilution factors used during sample preparation to calculate the final calcium concentration in the original sample.

Visualizing the Methodologies

To further illustrate the principles and workflows, the following diagrams are provided.

G cluster_titration This compound Titration Sample Sample with Ca²⁺ Indicator Add this compound (Wine-Red Complex) Sample->Indicator Titration Titrate with EDTA Indicator->Titration Endpoint Endpoint: Color Change (Wine-Red to Blue) Titration->Endpoint Calculation Calculate Ca²⁺ Concentration Endpoint->Calculation G cluster_aas Atomic Absorption Spectroscopy (AAS) SamplePrep Sample Preparation (Digestion & Dilution) Nebulization Nebulization into Flame SamplePrep->Nebulization Atomization Atomization of Ca Nebulization->Atomization Absorption Absorption of Light from Ca Lamp Atomization->Absorption Detection Detection of Absorbed Light Absorption->Detection Concentration Determine Ca²⁺ Concentration Detection->Concentration

References

Safety Operating Guide

Proper Disposal of Calconcarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational safety. This guide provides detailed, step-by-step procedures for the proper disposal of Calconcarboxylic acid, a complexometric indicator dye. Adherence to these protocols is essential to minimize environmental impact and maintain a safe laboratory environment for all personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS). This compound is considered a hazardous substance, irritating to the eyes, respiratory system, and skin.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.[1][2][4] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][3][4]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound waste involve collection and subsequent treatment by a licensed waste disposal company. Direct disposal into sanitary sewer systems or general trash is not recommended.

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated spill cleanup materials, in a designated, clearly labeled, and sealable container.[1][5] For solid residues, use a container specifically designated for solid chemical waste (often referred to as "Container C").[6]

  • Solution Waste: While this compound has low water solubility, any solutions containing this chemical should be collected in a designated hazardous waste container for organic materials.[2][7] Non-halogenated organic waste is typically collected in a specific container (often referred to as "Container A").[6]

2. Spill Management and Cleanup:

  • In the event of a spill, immediately alert personnel in the area.[1][5]

  • For minor spills, use dry clean-up procedures to avoid generating dust.[1][5] Gently sweep or vacuum the spilled material and place it into a labeled, sealable container for disposal.[1][5]

  • Avoid breathing in any dust and ensure adequate ventilation during cleanup.[1][4]

  • After the bulk of the material has been collected, the area can be washed with water, with the runoff collected as hazardous waste.[1]

3. Final Disposal:

  • All collected waste must be disposed of through a licensed and approved hazardous waste disposal company.[2][7] Do not attempt to dispose of this chemical through standard municipal waste streams.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on arranging for a chemical waste pickup.

  • One recommended disposal method is incineration at an approved facility.[5] Another option involves dissolving or mixing the material with a combustible solvent and burning it in a chemical scrubber.[7] These procedures should only be carried out by trained professionals in a licensed facility.

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration thresholds for different waste streams) are readily available in the provided safety data sheets. Disposal decisions should be based on the hazardous nature of the chemical, regardless of concentration.

ParameterValueSource
Melting Point~300 °C[8]
Solubility in WaterLow / Slightly Soluble[2][4]
Recommended Storage+5°C to +30°C[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Calconcarboxylic_Acid_Disposal cluster_prep Preparation & Assessment cluster_solid Solid Waste / Spill cluster_solution Aqueous Solution cluster_final Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type (Solid, Solution, or Spill?) collect_solid Collect in Labeled, Sealable Container for Solid Waste ('Container C') assess->collect_solid Solid dry_cleanup Use Dry Cleanup for Spills (Avoid Dust Generation) assess->dry_cleanup Spill collect_solution Collect in Labeled, Sealable Container for Organic Waste ('Container A') assess->collect_solution Solution ppe->assess contact_ehs Contact Institutional EHS for Waste Pickup collect_solid->contact_ehs dry_cleanup->collect_solid collect_solution->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Disposal Company contact_ehs->licensed_disposal end_point End: Proper Disposal Complete (e.g., Incineration) licensed_disposal->end_point

This compound Disposal Workflow

References

Personal protective equipment for handling Calconcarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Calconcarboxylic acid to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal instructions is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The required equipment is detailed below.

PPE CategoryEquipment SpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tight-sealing safety goggles.[2][4]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and impervious clothing.[2][4]Prevents skin contact, which can cause irritation.[1][4]
Respiratory Protection NIOSH-approved dust mask (e.g., N95) or respirator.[1][5]Avoids inhalation of dust, which may cause respiratory irritation.[2][3][4]

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Seek medical attention if irritation persists.[1][2]
Skin Contact Immediately remove all contaminated clothing.[1] Wash skin with soap and plenty of water.[1][4] Seek medical attention if irritation occurs.[1][4]
Inhalation Move the exposed person to fresh air.[1][2][4] If not breathing, give artificial respiration.[4] Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water and consult a physician.[4]

Safe Handling and Storage Workflow

The following diagram illustrates the standard operating procedure for the safe handling and storage of this compound, from initial preparation to final disposal.

cluster_precautions General Precautions prep Preparation handling Handling prep->handling Proceed with experiment storage Storage handling->storage Store unused material spill Spill/Exposure handling->spill disposal Disposal handling->disposal Dispose of waste storage->handling Retrieve for use first_aid Administer First Aid spill->first_aid cleanup Follow Spill Cleanup Protocol spill->cleanup waste Dispose of as Hazardous Waste disposal->waste ppe Wear Appropriate PPE ventilation Use in Well-Ventilated Area

Safe handling workflow for this compound.

Experimental Protocols: Spills and Disposal

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate Personnel : Alert personnel in the area and evacuate to a safe distance.[4]

  • Ensure Ventilation : Ensure the area is well-ventilated.[4][6]

  • Wear PPE : Don appropriate personal protective equipment, including respiratory protection, gloves, and safety goggles.[1][4]

  • Containment and Cleanup :

    • For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1][2][4]

    • For major spills, prevent the material from entering drains or waterways.[1] Use dry cleanup procedures and collect the residue in sealed containers for disposal.[1]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

  • Unused Material : If recycling is not an option, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials : Dispose of contaminated lab equipment and clothing as hazardous waste in sealed and properly labeled containers.[4] Do not discharge into sewers or waterways.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.